Product packaging for CpCDPK1/TgCDPK1-IN-3(Cat. No.:)

CpCDPK1/TgCDPK1-IN-3

Cat. No.: B15139250
M. Wt: 306.4 g/mol
InChI Key: SPUWUOGLPPVXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CpCDPK1/TgCDPK1-IN-3 is a useful research compound. Its molecular formula is C17H18N6 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N6 B15139250 CpCDPK1/TgCDPK1-IN-3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H18N6

Molecular Weight

306.4 g/mol

IUPAC Name

3-(1-methylindol-5-yl)-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H18N6/c1-10(2)23-17-14(16(18)19-9-20-17)15(21-23)12-4-5-13-11(8-12)6-7-22(13)3/h4-10H,1-3H3,(H2,18,19,20)

InChI Key

SPUWUOGLPPVXCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)N(C=C4)C)N

Origin of Product

United States

Foundational & Exploratory

The Critical Role of Calcium-Dependent Protein Kinase 1 (CpCDPK1) in Cryptosporidium parvum: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cryptosporidium parvum, an apicomplexan parasite, is a leading cause of diarrheal disease (cryptosporidiosis) globally, particularly affecting young children and immunocompromised individuals. The absence of a consistently effective treatment underscores the urgent need for novel therapeutic targets. Calcium-Dependent Protein Kinase 1 (CpCDPK1) has emerged as a critical enzyme for parasite survival and pathogenesis, making it a promising target for drug development. This technical guide provides an in-depth overview of the function of CpCDPK1, detailing its essential roles in parasite motility, host cell invasion, and intracellular proliferation. We present a compilation of quantitative data on enzyme kinetics and inhibitor efficacy, detailed experimental protocols for key assays, and a visualization of the current understanding of the CpCDPK1 signaling pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to combat cryptosporidiosis.

Introduction

Cryptosporidium parvum infection is characterized by a complex life cycle involving both asexual and sexual replication within the intestinal epithelial cells of a host. The parasite's ability to successfully invade host cells, replicate, and egress to infect neighboring cells is fundamental to its pathogenesis. These processes are tightly regulated by intracellular signaling pathways, with calcium signaling playing a pivotal role.

Calcium-Dependent Protein Kinases (CDPKs) are a family of serine/threonine kinases that act as key effectors of calcium signals in plants, protists, and apicomplexan parasites. Notably, CDPKs are absent in mammals, making them highly attractive targets for the development of selective inhibitors with minimal off-target effects in the host. In C. parvum, CpCDPK1 has been identified as an essential protein, with genetic and chemical validation studies confirming its indispensable role in the parasite's life cycle.[1][2]

This guide will delve into the molecular and cellular functions of CpCDPK1, providing a detailed examination of its known activities and the experimental approaches used to elucidate them.

Core Functions of CpCDPK1

CpCDPK1 is a multifaceted enzyme implicated in several key processes essential for the survival and propagation of C. parvum.

Essentiality for Parasite Survival

Genetic knockout attempts of the cpcdpk1 gene in C. parvum have been unsuccessful, strongly indicating that the gene is essential for parasite survival.[2][3] This essentiality has been further confirmed using a conditional protein degradation system, where the depletion of CpCDPK1 leads to a significant reduction in parasite proliferation.[3]

Role in Host Cell Invasion and Motility

The invasion of host intestinal epithelial cells by C. parvum sporozoites is an active process that relies on the parasite's gliding motility and the secretion of molecules from its apical organelles. CpCDPK1 is believed to be a critical regulator of these events, analogous to its well-characterized ortholog in Toxoplasma gondii (TgCDPK1), which controls microneme secretion, a key step in motility and invasion.[4] Inhibition of CpCDPK1 with bumped kinase inhibitors (BKIs) has been shown to block C. parvum invasion of host cells in vitro.[2][5]

Regulation of Asexual Replication

Following successful invasion, C. parvum undergoes asexual replication (merogony) within a parasitophorous vacuole. Studies using conditional expression systems have demonstrated that the knockdown of CpCDPK1 significantly impairs this early asexual replication, leading to a reduced parasite load.[1]

Localization and Expression

Immunofluorescence assays have revealed that CpCDPK1 is expressed throughout the sporozoite, the initial invasive stage of the parasite.[4][5] During the intracellular developmental stages, CpCDPK1 expression is observed in merozoites within meronts.[4] Gene expression analysis via quantitative reverse transcription PCR (qRT-PCR) has shown that the expression of the cpcdpk1 gene (cgd3_920) peaks at approximately 12 hours post-infection in in vitro cultures, coinciding with the development of meronts.[5] The protein is expressed in all life stages of the parasite.[1]

Quantitative Data

The following tables summarize key quantitative data related to CpCDPK1 activity and its inhibition.

Table 1: Kinetic Parameters of CpCDPK1
ParameterValueSubstrateReference
Km283 µM/LSyntide-2[6]
Table 2: In Vitro Inhibitory Activity of Selected Bumped Kinase Inhibitors (BKIs) against CpCDPK1
CompoundCpCDPK1 IC50 (µM)C. parvum EC50 (µM)Reference
BKI-1294<0.020low micromolar[7]
RM-1-1320.0050.057[7]
BKI-13180.0050.076[7]
BKI-13690.0030.038[7]
BKI-15170.0030.027[7]
BKI-15500.0020.016[7]
BKI-15530.0030.022[7]
BKI-16490.0030.024[7]

IC50 (Half-maximal inhibitory concentration) values were determined against recombinant CpCDPK1 enzyme. EC50 (Half-maximal effective concentration) values were determined in in vitro C. parvum growth inhibition assays.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of CpCDPK1.

CpCDPK1 Kinase Assay (Coupled Enzyme ATPase Assay)

This assay measures the kinase activity of CpCDPK1 by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[4]

Materials:

  • Recombinant CpCDPK1

  • Syntide-2 peptide (substrate)

  • ATP

  • NADH (reduced β-nicotinamide adenine dinucleotide)

  • Phosphoenolpyruvic acid

  • Pyruvate kinase/Lactate dehydrogenase enzyme mixture

  • Kinase reaction buffer: 20 mM HEPES (pH 7.5), 30 mM NaCl, 10 mM MgCl₂, 1 mM CaCl₂, 2 µg/ml BSA, 10 mM DTT, and 0.01% (v/v) Tween 20

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.

  • In a 96-well plate, add 13 nM of recombinant CpCDPK1 to each well containing the inhibitor dilutions.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Prepare a reaction mixture containing 150 µM NADH, 300 µM phosphoenolpyruvic acid, 50 µM Syntide-2, and the pyruvate kinase/lactate dehydrogenase mixture in the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP to a final concentration of 50 µM to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at 30°C for 40 minutes using a microplate reader.

  • Determine the rate of NADH oxidation from the linear phase of the reaction.

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value by fitting the dose-response data to a nonlinear regression curve.

Quantitative Reverse Transcription PCR (qRT-PCR) for cpcdpk1 Gene Expression

This protocol describes the quantification of cpcdpk1 mRNA levels in different life cycle stages of C. parvum grown in vitro.

Materials:

  • HCT-8 cells

  • C. parvum oocysts

  • TRIzol reagent or other RNA extraction kit

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • Primers specific for C. parvum cdpk1 and a reference gene (e.g., 18S rRNA)

  • SYBR Green or TaqMan probe-based qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Infection of HCT-8 cells: Seed HCT-8 cells in 12-well plates and grow to approximately 60% confluency. Infect the cells with freshly excysted C. parvum sporozoites.

  • RNA Extraction: At various time points post-infection (e.g., 2, 6, 12, 24, 48, and 72 hours), wash the infected cell monolayers with PBS and lyse the cells using TRIzol reagent. Extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the RNA template using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qPCR: Set up qPCR reactions in triplicate for each sample using a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for cpcdpk1 and the reference gene, and the synthesized cDNA as a template.

  • Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative expression of the cpcdpk1 gene at different time points, normalized to the expression of the reference gene.

Immunofluorescence Assay (IFA) for CpCDPK1 Localization

This protocol details the visualization of CpCDPK1 protein within C. parvum sporozoites and intracellular stages.

Materials:

  • Infected HCT-8 cell monolayers on coverslips or purified sporozoites

  • 4% paraformaldehyde in PBS (fixative)

  • 0.1% Triton X-100 in PBS (permeabilization buffer)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-CpCDPK1 polyclonal antibody

  • Secondary antibody: Alexa Fluor-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation: Fix infected cell monolayers or sporozoites with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • Permeabilization: For intracellular stages, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the samples in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the samples with the primary anti-CpCDPK1 antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the samples three times with PBS.

  • Secondary Antibody Incubation: Incubate the samples with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Washing: Wash the samples three times with PBS.

  • Counterstaining: Stain the nuclei by incubating with DAPI for 5 minutes.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Visualization: Visualize the localization of CpCDPK1 using a fluorescence microscope.

In Vitro Neutralization Assay

This assay assesses the ability of antibodies against CpCDPK1 to inhibit the invasion and/or development of C. parvum in cell culture.

Materials:

  • HCT-8 cells grown to confluence in 96-well plates

  • C. parvum oocysts

  • Anti-CpCDPK1 antibodies (e.g., polyclonal serum) and control pre-immune serum

  • Culture medium

  • Method for quantifying parasite load (e.g., qRT-PCR or immunofluorescence-based counting)

Procedure:

  • Antibody Incubation: Pre-incubate freshly excysted C. parvum sporozoites with serial dilutions of the anti-CpCDPK1 antibody or pre-immune serum for 30 minutes at 37°C.

  • Infection: Add the sporozoite-antibody mixture to the HCT-8 cell monolayers and incubate for 2 hours to allow for invasion.

  • Washing: Gently wash the monolayers with culture medium to remove non-invaded sporozoites.

  • Intracellular Development: Add fresh culture medium and incubate for an additional 22-46 hours to allow for intracellular parasite development.

  • Quantification of Parasite Load: At the end of the incubation period, quantify the parasite load in each well. This can be done by extracting total RNA and performing qRT-PCR for a C. parvum-specific gene, or by fixing the cells and counting the number of parasites per field of view using immunofluorescence microscopy.

  • Data Analysis: Calculate the percentage of neutralization for each antibody dilution by comparing the parasite load to that in wells treated with pre-immune serum.

Signaling Pathway and Experimental Workflows

The precise upstream activators and downstream substrates of CpCDPK1 in Cryptosporidium parvum are still under investigation. However, based on its homology to other apicomplexan CDPKs and its known functions, a general signaling pathway can be proposed.

Proposed CpCDPK1 Signaling Pathway

An external or internal stimulus is thought to trigger an increase in intracellular calcium concentration. This rise in calcium leads to the activation of CpCDPK1. The activated kinase then phosphorylates downstream substrate proteins, which in turn regulate processes such as microneme secretion, gliding motility, and host cell invasion, ultimately leading to parasite proliferation.

CpCDPK1_Signaling_Pathway cluster_0 Host Cell Environment cluster_1 Cryptosporidium parvum cluster_2 Parasite Functions Stimulus Stimulus Ca2_increase ↑ [Ca²⁺]i Stimulus->Ca2_increase Triggers CpCDPK1_inactive CpCDPK1 (Inactive) Ca2_increase->CpCDPK1_inactive Binds to EF hands CpCDPK1_active CpCDPK1 (Active) CpCDPK1_inactive->CpCDPK1_active Conformational Change Substrate_unphos Substrate(s) (Unphosphorylated) CpCDPK1_active->Substrate_unphos Phosphorylates Substrate_phos Substrate(s)-P (Phosphorylated) Substrate_unphos->Substrate_phos Motility Motility Substrate_phos->Motility Invasion Invasion Substrate_phos->Invasion Proliferation Proliferation Substrate_phos->Proliferation

Caption: Proposed signaling pathway of CpCDPK1 in C. parvum.

Experimental Workflow for CpCDPK1 Inhibitor Screening

The following diagram illustrates a typical workflow for identifying and characterizing inhibitors of CpCDPK1.

Inhibitor_Screening_Workflow Compound_Library Compound Library Primary_Screen Primary Screen: CpCDPK1 Kinase Assay Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC₅₀ Determination Hit_Identification->Dose_Response Potent Hits In_Vitro_Assay In Vitro C. parvum Growth Inhibition Assay (EC₅₀) Dose_Response->In_Vitro_Assay Lead_Selection Lead Candidate Selection In_Vitro_Assay->Lead_Selection In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Selection->In_Vivo_Studies Promising Leads

Caption: Workflow for CpCDPK1 inhibitor discovery and development.

Conclusion and Future Directions

Calcium-Dependent Protein Kinase 1 is a validated and essential enzyme in Cryptosporidium parvum, playing a central role in processes critical for the parasite's survival and pathogenesis. Its absence in humans makes it an outstanding target for the development of novel anti-cryptosporidial therapeutics. Significant progress has been made in identifying potent and selective inhibitors of CpCDPK1, with several compounds demonstrating efficacy in vitro and in vivo.

Despite these advances, a complete understanding of the CpCDPK1 signaling network remains elusive. Future research should focus on identifying the specific upstream signals that trigger CpCDPK1 activation and, crucially, the downstream substrates that are phosphorylated by the active kinase. The elucidation of these molecular interactions will not only provide deeper insights into the fundamental biology of C. parvum but may also reveal novel nodes for therapeutic intervention. Proteomic approaches, such as phosphoproteomics and protein-protein interaction studies, will be invaluable in unraveling the complexities of the CpCDPK1 signaling pathway. A more comprehensive understanding of this critical kinase will undoubtedly accelerate the development of urgently needed, effective treatments for cryptosporidiosis.

References

The Central Role of TgCDPK1 in Toxoplasma gondii Invasion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toxoplasma gondii, an obligate intracellular parasite, relies on a sophisticated invasion mechanism to perpetuate its lifecycle. Central to this process is the calcium-dependent protein kinase 1 (TgCDPK1), a key regulator of the signaling cascades that govern parasite motility, microneme secretion, and ultimately, host cell penetration. This technical guide provides an in-depth exploration of the multifaceted role of TgCDPK1 in T. gondii invasion, offering a comprehensive resource for researchers and drug development professionals. We delve into the molecular mechanisms of TgCDPK1 activation and its downstream signaling pathways, present quantitative data on its inhibition, and provide detailed methodologies for key experimental assays. Furthermore, we utilize graphical representations to elucidate complex signaling networks and experimental workflows, aiming to foster a deeper understanding of this critical therapeutic target.

Introduction

Toxoplasma gondii infection, or toxoplasmosis, is a globally prevalent parasitic disease. The parasite's ability to actively invade and replicate within a wide range of host cells is fundamental to its pathogenesis. The invasion process is a multi-step phenomenon involving parasite recognition of the host cell, attachment, and the formation of a specialized structure called the moving junction, through which the parasite propels itself into the host cell. This intricate process is orchestrated by a series of signaling events, with calcium signaling playing a pivotal role. TgCDPK1 has emerged as a master regulator in this context, translating transient increases in intracellular calcium into the downstream cellular responses necessary for successful invasion. Its absence in mammalian hosts makes it an attractive and validated target for the development of novel anti-parasitic therapies.[1][2]

TgCDPK1: A Key Transducer of Calcium Signaling

TgCDPK1 is a serine/threonine protein kinase that is activated by the binding of intracellular calcium.[3] This activation is a critical event that initiates a cascade of phosphorylation events, leading to the controlled release of proteins from specialized secretory organelles called micronemes.[1][4] These micronemal proteins are essential for parasite motility, attachment to host cells, and the formation of the moving junction.

The Signaling Pathway

The activation of TgCDPK1 is a downstream consequence of an increase in cytosolic calcium concentration. While the precise upstream triggers of this calcium influx are still being fully elucidated, it is understood that this signaling cascade operates in concert with, yet independently of, the cyclic GMP (cGMP)-dependent protein kinase (PKG) pathway, which is also implicated in microneme secretion.[1][5] Upon activation, TgCDPK1 phosphorylates a suite of downstream substrates, many of which are directly involved in the machinery of microneme exocytosis and the regulation of the actin cytoskeleton, which powers parasite motility.[6][7][8]

TgCDPK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Signaling Module cluster_downstream Downstream Effects Calcium Influx Calcium Influx TgCDPK1 TgCDPK1 Calcium Influx->TgCDPK1 Activates Microneme Protein Phosphorylation Microneme Protein Phosphorylation TgCDPK1->Microneme Protein Phosphorylation Phosphorylates Actin Cytoskeleton Regulation Actin Cytoskeleton Regulation TgCDPK1->Actin Cytoskeleton Regulation Regulates PKG PKG Microneme Secretion Microneme Secretion PKG->Microneme Secretion Independent Pathway Microneme Protein Phosphorylation->Microneme Secretion Motility Motility Microneme Secretion->Motility Actin Cytoskeleton Regulation->Motility Host Cell Invasion Host Cell Invasion Motility->Host Cell Invasion

TgCDPK1 Signaling Pathway in Invasion.

Quantitative Analysis of TgCDPK1 Inhibition

The unique structural features of the ATP-binding pocket of TgCDPK1, particularly the presence of a small glycine residue at the "gatekeeper" position (Gly128), have been exploited for the development of highly selective inhibitors.[2][9] These "bumped" kinase inhibitors (BKIs), such as pyrazolopyrimidine derivatives, can access a hydrophobic pocket that is occluded in mammalian kinases, which possess a bulkier gatekeeper residue.[2][10][11] This structural difference allows for potent and specific inhibition of the parasite enzyme with minimal off-target effects on the host.

Inhibitor Potency Data

The following tables summarize the in vitro enzymatic inhibition (IC50) of TgCDPK1 and the in vivo efficacy (EC50) of various inhibitors on T. gondii proliferation and invasion.

InhibitorTgCDPK1 IC50 (nM)Reference
3-MB-PP10.8[4]
1NM-PP1Not specified, but effective[9]
RM-1-132Low nanomolar[3]
Compound 15n< 25[9]
Compound 15o< 25[9]
Compound 16n< 25[9]
InhibitorT. gondii Proliferation/Invasion EC50 (µM)Reference
3-MB-PP1Not specified, but effective[4]
RM-1-132Low micromolar[3]
Compound 15n< 1[9]
Compound 15o< 1[9]
Compound 16n< 1[9]

Experimental Protocols

A variety of in vitro assays are employed to investigate the function of TgCDPK1 and the efficacy of its inhibitors. Below are detailed methodologies for key experiments.

TgCDPK1 Kinase Assay

This assay measures the enzymatic activity of recombinant TgCDPK1 and the potency of inhibitors.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing a kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT), a peptide substrate (e.g., Syntide-2), and recombinant TgCDPK1.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor or DMSO (vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature.

  • Initiation of Reaction: Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP).

  • Incubation: Incubate the reaction mixture at 30°C for a specific duration (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper and washing with phosphoric acid to remove unincorporated ATP.

  • Quantification: Measure the incorporation of the radiolabel into the peptide substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Toxoplasma gondii Invasion Assay

This assay quantifies the ability of parasites to invade host cells in the presence or absence of inhibitors.

Methodology:

  • Host Cell Culture: Grow a monolayer of host cells (e.g., human foreskin fibroblasts, HFFs) in a multi-well plate.

  • Parasite Preparation: Harvest freshly egressed T. gondii tachyzoites and resuspend them in an appropriate invasion medium.

  • Inhibitor Treatment: Pre-incubate the parasites with varying concentrations of the test inhibitor or DMSO for a short period (e.g., 10-20 minutes).

  • Infection: Add the treated parasites to the host cell monolayer and allow them to invade for a defined time (e.g., 1 hour).

  • Differential Staining: Fix the cells and perform a two-step immunofluorescence assay to distinguish between intracellular and extracellular parasites.

    • First, stain extracellular parasites with an antibody against a surface antigen (e.g., SAG1) without permeabilizing the cells.

    • Then, permeabilize the cells and stain all parasites (intracellular and extracellular) with a different antibody.

  • Microscopy and Quantification: Visualize the stained cells using a fluorescence microscope and count the number of intracellular and extracellular parasites.

  • Data Analysis: Calculate the percentage of invasion for each condition and determine the EC₅₀ value of the inhibitor.

Microneme Secretion Assay

This assay assesses the release of micronemal proteins, a key process regulated by TgCDPK1.

Methodology:

  • Parasite Preparation: Harvest freshly egressed tachyzoites and wash them in an intracellular buffer.

  • Stimulation of Secretion: Resuspend the parasites in a secretion-inducing medium (e.g., containing a calcium ionophore like A23187 or ethanol) with or without the test inhibitor.

  • Incubation: Incubate the parasites at 37°C for a specific time to allow for secretion.

  • Separation of Secreted Proteins: Pellet the parasites by centrifugation. The supernatant contains the excreted-secreted antigens (ESA), including micronemal proteins.

  • Western Blot Analysis: Analyze the ESA fraction by SDS-PAGE and Western blotting using antibodies against specific micronemal proteins (e.g., MIC2).

  • Quantification: Densitometrically quantify the bands corresponding to the micronemal proteins to assess the level of secretion.

Experimental_Workflow cluster_kinase Kinase Assay cluster_invasion Invasion Assay cluster_secretion Microneme Secretion Assay KA1 Prepare Reaction Mix KA2 Add Inhibitor KA1->KA2 KA3 Add [γ-³²P]ATP KA2->KA3 KA4 Incubate KA3->KA4 KA5 Stop & Wash KA4->KA5 KA6 Quantify Radioactivity KA5->KA6 IA1 Culture Host Cells IA4 Infect Host Cells IA1->IA4 IA2 Prepare Parasites IA3 Treat with Inhibitor IA2->IA3 IA3->IA4 IA5 Differential Staining IA4->IA5 IA6 Microscopy & Count IA5->IA6 SA1 Prepare Parasites SA2 Stimulate Secretion +/- Inhibitor SA1->SA2 SA3 Incubate SA2->SA3 SA4 Separate Supernatant (ESA) SA3->SA4 SA5 Western Blot for MIC Proteins SA4->SA5 SA6 Quantify Secretion SA5->SA6

Key Experimental Workflows.

Conclusion

TgCDPK1 stands as a critical nexus in the signaling network that governs the invasive capabilities of Toxoplasma gondii. Its essential role in microneme secretion, coupled with its structural divergence from host kinases, firmly establishes it as a high-priority target for the development of novel anti-toxoplasmosis therapeutics. The continued exploration of its downstream substrates and the intricate regulatory mechanisms that control its activity will undoubtedly unveil new avenues for therapeutic intervention. The methodologies and data presented in this guide offer a robust framework for researchers and drug developers to advance our understanding of this pivotal enzyme and to accelerate the discovery of potent and selective inhibitors to combat this widespread parasitic disease.

References

Dual Kinase Inhibitor CpCDPK1/TgCDPK1-IN-3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CpCDPK1/TgCDPK1-IN-3, a member of the pyrazolopyrimidine class of "bumped" kinase inhibitors (BKIs), has emerged as a potent dual inhibitor of calcium-dependent protein kinase 1 (CDPK1) from the apicomplexan parasites Cryptosporidium parvum (CpCDPK1) and Toxoplasma gondii (TgCDPK1). These kinases are crucial for the parasites' life cycles, playing a pivotal role in processes such as host cell invasion, motility, and egress. The unique structural feature of a small glycine gatekeeper residue in the ATP-binding pocket of these parasite kinases, in contrast to the bulkier residues in mammalian kinases, allows for the selective and potent inhibition by BKIs like this compound. This technical guide provides a comprehensive overview of the inhibitor, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and a visual representation of its role in the parasites' signaling pathways.

Introduction

Toxoplasma gondii and Cryptosporidium parvum are significant protozoan pathogens responsible for toxoplasmosis and cryptosporidiosis, respectively. The limited efficacy and associated side effects of current treatments necessitate the development of novel therapeutic agents. Calcium-dependent protein kinases (CDPKs) in these parasites represent attractive drug targets as they are essential for parasite viability and are absent in their mammalian hosts.[1][2] this compound (also referred to as Compound 20 in some literature) is a potent, ATP-competitive inhibitor that selectively targets CpCDPK1 and TgCDPK1, demonstrating promise as a lead compound for the development of new anti-parasitic drugs.[3]

Mechanism of Action

The selectivity of this compound stems from its "bumped" structure, which is designed to exploit the unusually small glycine gatekeeper residue in the ATP-binding site of CpCDPK1 and TgCDPK1.[2] This feature creates a hydrophobic pocket that is not present in most human kinases, which possess larger gatekeeper residues. The inhibitor binds within this pocket, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This inhibition directly impacts essential parasite functions that are regulated by CDPK1, most notably the secretion of microneme proteins, which are critical for parasite motility, attachment to host cells, and invasion.[4]

Quantitative Data

The inhibitory activity of this compound and related bumped kinase inhibitors has been evaluated in various enzymatic and cell-based assays. The following tables summarize the available quantitative data.

Compound Target Kinase IC50 (µM) Reference
This compoundCpCDPK10.003[3]
This compoundTgCDPK10.0036[3]
BKI-1294TgCDPK1 (RH)0.020[5]
BKI-1294NcCDPK1 (Nc-Liv)0.360[5]
Compound Organism Assay EC50 (µM) Reference
BKI-1294Toxoplasma gondii (RH)Plaque AssayNot Specified, but potent[5]
BKI-1294Neospora caninum (Nc-Liv)Cell GrowthNot Specified, but potent[5]
F083-0116Cryptosporidium parvumCell Invasion2.14[6]
G857-1404Cryptosporidium parvumCell Invasion0.10[6]
8020-1477Cryptosporidium parvumCell Invasion0.26[6]
V014-9412Cryptosporidium parvumCell Invasion0.24[6]
7775-0015Cryptosporidium parvumCell Invasion0.66[6]
Compound Animal Model Infection Model Efficacy Reference
BKI-1294Pregnant BALB/c miceNeospora caninum vertical transmissionEfficiently inhibited vertical transmission[5]
Bumped Kinase InhibitorsImmunocompromised miceCryptosporidiosisCure of infection[2]

Experimental Protocols

Synthesis of Pyrazolo[3,4-d]pyrimidine Core

While a specific protocol for this compound is not publicly available, the general synthesis of the pyrazolo[3,4-d]pyrimidine scaffold involves a one-pot, two-step procedure.[7]

  • Reaction of a 4-amino-5-cyanopyrimidine with hydrazine: A substituted 4-amino-5-cyanopyrimidine is reacted with hydrazine hydrate in a suitable solvent such as ethanol.[8]

  • Cyclization: The resulting intermediate undergoes cyclization to form the pyrazolo[3,4-d]pyrimidine core.

  • Functionalization: The core structure is then functionalized at various positions through reactions such as alkylation or amination to yield the final product. For this compound, this would involve the introduction of the naphthalen-1-ylmethyl group.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for determining the IC50 of inhibitors against CpCDPK1 and TgCDPK1.

  • Kinase Reaction Setup:

    • Prepare a reaction mix containing the kinase buffer, recombinant CpCDPK1 or TgCDPK1 enzyme, the peptide substrate (e.g., a generic kinase substrate like Syntide-2), and varying concentrations of the inhibitor (this compound).

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to the reaction to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. This reagent also contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP produced.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Toxoplasma gondii Plaque Assay

This protocol is for assessing the viability and lytic cycle of T. gondii in the presence of an inhibitor.

  • Cell Culture:

    • Seed human foreskin fibroblast (HFF) cells in 6-well plates and grow to confluence.

  • Parasite Infection:

    • Prepare serial dilutions of freshly harvested T. gondii tachyzoites.

    • Infect the confluent HFF monolayers with a low number of parasites (e.g., 100-200 tachyzoites per well).

    • Add varying concentrations of this compound to the culture medium.

  • Incubation:

    • Incubate the infected plates at 37°C in a 5% CO2 incubator for 7-10 days to allow for plaque formation.

  • Visualization and Quantification:

    • Fix the cells with methanol or ethanol.

    • Stain the cell monolayer with crystal violet.

    • Wash the plates and allow them to dry.

    • Count the number of plaques (zones of host cell lysis) in each well. The reduction in plaque number or size in the presence of the inhibitor is a measure of its efficacy.

Cryptosporidium parvum Growth Inhibition Assay

This assay measures the ability of an inhibitor to prevent the growth and replication of C. parvum in a host cell line.

  • Cell Culture:

    • Grow a suitable host cell line, such as HCT-8 cells, to confluence in 96-well plates.

  • Parasite Infection:

    • Prepare C. parvum oocysts by excystation to release sporozoites.

    • Infect the confluent HCT-8 cell monolayers with the sporozoites.

    • Add varying concentrations of this compound to the culture medium.

  • Incubation:

    • Incubate the infected plates at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Quantification of Parasite Growth:

    • Fix and permeabilize the cells.

    • Stain the parasites using a specific antibody (e.g., anti-Cryptosporidium antibody) followed by a fluorescently labeled secondary antibody.

    • Quantify the number of parasites per field of view using fluorescence microscopy or a high-content imaging system.

    • Calculate the EC50 value by plotting the percentage of parasite inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway involving CpCDPK1/TgCDPK1 and a general experimental workflow for evaluating dual kinase inhibitors.

Signaling_Pathway cluster_parasite Apicomplexan Parasite Ca_ion Ca²⁺ Influx CDPK1 CpCDPK1 / TgCDPK1 Ca_ion->CDPK1 Activates Microneme Microneme Proteins CDPK1->Microneme Phosphorylates Inhibitor This compound Inhibitor->CDPK1 Inhibits Motility Motility Microneme->Motility Invasion Host Cell Invasion Microneme->Invasion Motility->Invasion Egress Egress Invasion->Egress Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow Start Compound Synthesis (this compound) Enzyme_Assay In Vitro Kinase Assay (IC₅₀ Determination) Start->Enzyme_Assay Cell_Assay_Toxo T. gondii Plaque Assay (EC₅₀ Determination) Enzyme_Assay->Cell_Assay_Toxo Cell_Assay_Crypto C. parvum Growth Assay (EC₅₀ Determination) Enzyme_Assay->Cell_Assay_Crypto In_Vivo_Studies In Vivo Efficacy & Toxicity (Animal Models) Cell_Assay_Toxo->In_Vivo_Studies Cell_Assay_Crypto->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

References

The Structural Basis for Selective Inhibition of CpCDPK1/TgCDPK1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural determinants conferring selectivity for inhibitors targeting Calcium-Dependent Protein Kinase 1 (CDPK1) in the apicomplexan parasites Cryptosporidium parvum (CpCDPK1) and Toxoplasma gondii (TgCDPK1). A particular focus is placed on pyrazolopyrimidine-based inhibitors, exemplified by the potent inhibitor referred to herein as Compound 3. Understanding this selectivity is paramount for the development of novel therapeutics against cryptosporidiosis and toxoplasmosis, diseases of significant global health concern.

Executive Summary

The selective inhibition of parasite CDPK1 over host kinases is primarily achieved by exploiting a key structural difference in the ATP-binding pocket: the "gatekeeper" residue. In both CpCDPK1 and TgCDPK1, this position is occupied by a small glycine residue, in stark contrast to the larger residues found in most human kinases. This size difference creates a hydrophobic pocket that can be accessed by specifically designed "bumped" kinase inhibitors (BKIs). The selectivity of these inhibitors is further refined by interactions with other regions of the active site, notably the ribose pocket, demonstrating that multiple determinants contribute to the high selectivity observed. This guide will dissect the structural interactions, present key quantitative data, detail relevant experimental methodologies, and provide visual representations of the underlying biological and logical frameworks.

The Core of Selectivity: Structural Insights

The foundation of CpCDPK1/TgCDPK1 inhibitor selectivity lies in the unique architecture of the enzyme's active site. The primary contributor to this selectivity is the "gatekeeper" residue, which controls access to a hydrophobic pocket adjacent to the ATP-binding site.

The Glycine Gatekeeper: A Gateway to Specificity

Both CpCDPK1 and TgCDPK1 possess a glycine residue at the gatekeeper position.[1] Most human kinases, with some exceptions, have bulkier amino acids such as threonine, methionine, or phenylalanine at this position.[2] This fundamental difference is the cornerstone of the "bumped kinase inhibitor" (BKI) strategy. The small side chain of glycine creates a cavity that can accommodate a "bump" – a bulky substituent – on the inhibitor molecule. In contrast, the larger gatekeeper residues in human kinases sterically clash with this bump, preventing the inhibitor from binding effectively.[2] The pyrazolopyrimidine scaffold is a common core for such BKIs, with a large substituent at the C3-position designed to occupy this pocket.[1][3]

Beyond the Gatekeeper: The Role of the Ribose Pocket

While the gatekeeper residue is the primary determinant of selectivity, the region of the active site that normally accommodates the ribose of ATP also plays a crucial role.[3] The conformation of the protein backbone in this "ribose pocket" differs between parasite CDPK1 and human kinases like SRC.[3] This structural variance impacts the binding of substituents at other positions on the inhibitor scaffold. For instance, inhibitors with a 4-piperidinemethyl group at the R2 position of the pyrazolopyrimidine core exhibit significantly enhanced selectivity for CpCDPK1/TgCDPK1 over SRC compared to those with a smaller isopropyl group at the same position.[3] This is because the SRC backbone impinges on this pocket, restricting the space available for the larger R2 substituent.[3]

The Inhibitor's Perspective: A Tale of Two Substituents

The selectivity of pyrazolopyrimidine-based inhibitors is a synergistic effect of substituents at both the R1 (C3-position) and R2 positions. The R1 group, the "bump," provides the initial basis for selectivity by targeting the pocket created by the glycine gatekeeper. The R2 group then fine-tunes this selectivity by exploiting the distinct topology of the ribose pocket. This dual-targeting strategy leads to highly potent and selective inhibition of the parasite kinases.

Quantitative Analysis of Inhibitor Potency and Selectivity

The following tables summarize the in vitro inhibitory activity of key pyrazolopyrimidine-based compounds against CpCDPK1, TgCDPK1, and representative human kinases.

Table 1: In Vitro Inhibition of Parasite and Human Kinases

CompoundCpCDPK1 IC50 (nM)TgCDPK1 IC50 (nM)SRC IC50 (nM)ABL IC50 (nM)
1 13 ± 21.3 ± 0.1>10,000>10,000
2 2.5 ± 0.30.5 ± 0.1>10,000>10,000
3 1.6 ± 0.20.8 ± 0.1>10,000>10,000

Data sourced from Murphy et al., 2010. IC50 values represent the concentration of inhibitor required for 50% inhibition of kinase activity.[1]

Table 2: In Vitro Inhibition of C. parvum Invasion

CompoundC. parvum Invasion EC50 (nM)
1 1100 ± 200
2 60 ± 10
3 20 ± 5

Data sourced from Murphy et al., 2010. EC50 values represent the concentration of inhibitor required for 50% inhibition of parasite invasion of host cells.[1]

Experimental Protocols

The following sections outline the methodologies for key experiments used to determine inhibitor selectivity and potency.

Recombinant Protein Expression and Purification

Recombinant CpCDPK1 and TgCDPK1 are typically expressed in E. coli as glutathione S-transferase (GST) or other tagged fusion proteins.

  • Cloning: The coding sequence for the kinase domain of CDPK1 is cloned into a suitable expression vector (e.g., pGEX series).

  • Expression: The expression vector is transformed into an appropriate E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis: Bacterial cells are harvested by centrifugation and lysed by sonication or high-pressure homogenization in a buffer containing protease inhibitors.

  • Affinity Chromatography: The fusion protein is purified from the cell lysate using affinity chromatography (e.g., glutathione-sepharose for GST-tagged proteins).

  • Tag Cleavage: The affinity tag is cleaved by a specific protease (e.g., thrombin or PreScission Protease).

  • Further Purification: The cleaved protein is further purified by size-exclusion and/or ion-exchange chromatography to ensure high purity.

In Vitro Kinase Activity Assay

Kinase activity is measured using a variety of methods, often relying on the quantification of ATP consumption or phosphopeptide formation.

  • Reaction Mixture: The assay is performed in a buffer containing the purified kinase, a peptide substrate (e.g., Syntide-2), ATP, and MgCl2.

  • Inhibitor Addition: Test compounds are dissolved in DMSO and added to the reaction mixture at varying concentrations.

  • Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C).

  • Termination: The reaction is stopped by the addition of a solution containing EDTA or by heat inactivation.

  • Detection: Kinase activity is quantified. A common method is the Kinase-Glo® assay, which measures the amount of remaining ATP through a luciferase-based reaction. The luminescence signal is inversely proportional to kinase activity.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

In Vitro C. parvum Invasion Assay

This assay measures the ability of inhibitors to block the invasion of host cells by the parasite.

  • Host Cell Culture: A monolayer of human intestinal epithelial cells (e.g., HCT-8) is grown in a multi-well plate.

  • Parasite Preparation: C. parvum oocysts are treated with a bleach solution to excyst the sporozoites.

  • Infection and Treatment: The host cell monolayer is infected with the prepared sporozoites in the presence of varying concentrations of the test inhibitor.

  • Incubation: The infected cells are incubated for a set period (e.g., 24 hours) to allow for invasion and development.

  • Fixation and Staining: The cells are fixed and stained with a fluorescently labeled antibody against a parasite-specific antigen.

  • Quantification: The number of infected cells or parasite load is quantified using fluorescence microscopy or high-content imaging.

  • Data Analysis: EC50 values are determined from the dose-response curve.

Protein Crystallography of Kinase-Inhibitor Complexes

Determining the three-dimensional structure of the kinase-inhibitor complex is crucial for understanding the molecular basis of selectivity.

  • Complex Formation: The purified kinase is incubated with a molar excess of the inhibitor to ensure complex formation.

  • Crystallization Screening: The protein-inhibitor complex is subjected to a wide range of crystallization conditions using sparse matrix screens. Hanging-drop or sitting-drop vapor diffusion methods are commonly employed.

  • Crystal Optimization: Conditions that yield initial microcrystals are optimized by varying the precipitant concentration, pH, and other additives to obtain diffraction-quality crystals.

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The crystal structure is solved using molecular replacement, and the model is refined against the diffraction data to yield a high-resolution structure of the kinase-inhibitor complex.

Visualizing the Pathways and Principles

The following diagrams illustrate the key signaling pathway involving TgCDPK1 and the logical framework for inhibitor selectivity.

CDPK1_Signaling_Pathway Ca_influx ↑ Intracellular Ca²⁺ CDPK1_activation TgCDPK1 Activation Ca_influx->CDPK1_activation Microneme Microneme Secretion CDPK1_activation->Microneme Motility Gliding Motility Microneme->Motility Invasion_Egress Host Cell Invasion & Egress Motility->Invasion_Egress Inhibitor TgCDPK1-IN-3 Inhibitor->CDPK1_activation

Caption: TgCDPK1 signaling pathway in Toxoplasma gondii.

Inhibitor_Selectivity cluster_inhibitor Pyrazolopyrimidine Inhibitor cluster_parasite Parasite CDPK1 Active Site cluster_human Human Kinase Active Site Inhibitor_Core Pyrazolopyrimidine Scaffold R1_group R1 'Bump' Group Inhibitor_Core->R1_group R2_group R2 Group Inhibitor_Core->R2_group Parasite_Pocket Hydrophobic Pocket (Accessible) R1_group->Parasite_Pocket Fits Human_Pocket Hydrophobic Pocket (Inaccessible) R1_group->Human_Pocket Clashes Parasite_Ribose Accommodating Ribose Pocket R2_group->Parasite_Ribose Fits Human_Ribose Restricted Ribose Pocket R2_group->Human_Ribose Restricted Parasite_Gatekeeper Glycine Gatekeeper Parasite_Gatekeeper->Parasite_Pocket Human_Gatekeeper Large Gatekeeper (e.g., Thr, Met) Human_Gatekeeper->Human_Pocket

References

An In-depth Technical Guide on the Discovery and Synthesis of CpCDPK1/TgCDPK1-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of CpCDPK1/TgCDPK1-IN-3, a potent inhibitor of calcium-dependent protein kinase 1 (CDPK1) from Cryptosporidium parvum and Toxoplasma gondii.

Introduction: The Rationale for Targeting CpCDPK1 and TgCDPK1

Toxoplasma gondii and Cryptosporidium parvum are apicomplexan parasites responsible for significant human diseases, toxoplasmosis and cryptosporidiosis, respectively.[1] The pressing need for novel therapeutics is underscored by the limitations of current treatments.[1] Calcium-dependent protein kinases (CDPKs) in these parasites have emerged as attractive drug targets because they are essential for the parasite lifecycle and are absent in their mammalian hosts.[2][3]

Specifically, CDPK1 plays a critical role in regulating key processes for parasite survival and propagation, including gliding motility, host cell invasion, and egress.[4][5] A key structural feature that enables selective targeting of parasite CDPK1 is the presence of a small glycine residue at the "gatekeeper" position in the ATP-binding site.[2][4] This is in stark contrast to human kinases, which typically possess a bulkier amino acid at this position.[3][4] This size difference creates a unique hydrophobic pocket that can be exploited by appropriately designed "bumped" kinase inhibitors, leading to high selectivity for the parasite enzyme.[2][3] The pyrazolopyrimidine (PP) scaffold has been identified as a promising starting point for the development of such selective inhibitors.[6]

Discovery of this compound (Compound 20)

This compound, also referred to as Compound 20 in patent literature, was identified through structure-activity relationship (SAR) studies aimed at optimizing the pyrazolopyrimidine scaffold for potent and selective inhibition of both C. parvum and T. gondii CDPK1.[7] The design strategy focused on introducing bulky substituents at the C3 position of the pyrazolopyrimidine core to specifically occupy the enlarged hydrophobic pocket created by the glycine gatekeeper residue.[2][4]

Quantitative Data Presentation

The inhibitory activity of this compound and related compounds has been quantified through in vitro enzymatic assays and in vivo parasite growth inhibition assays. A strong correlation between the in vitro IC50 (enzyme inhibition) and in vivo EC50 (parasite growth inhibition) values for this class of compounds suggests that their primary target within the parasite is indeed CDPK1.[6]

CompoundTargetIC50 (µM)EC50 (µM)Reference
This compound CpCDPK10.003-[7]
TgCDPK10.0036-[7]
3-MB-PP (1) TgCDPK1-low µM[6]
Analog 2 CpCDPK1potent-[1]
TgCDPK1potent-[1]
Analog 3 CpCDPK1--[1]
TgCDPK1--[1]
Compound 1294 CpCDPK1-sub-µM[8]

Note: Specific IC50 and EC50 values for all compounds are not consistently available across all publications. "-" indicates data not found in the searched sources.

Synthesis

The synthesis of pyrazolopyrimidine-based inhibitors generally involves a multi-step process. A representative workflow for the synthesis of the core scaffold and subsequent derivatization is outlined below. The synthesis of this compound would follow a similar pathway, with specific reagents chosen to install the desired R1 and R2 substituents.

G cluster_synthesis Representative Synthesis Workflow start Starting Materials (e.g., Pyrazole derivatives) step1 Construction of Pyrazolopyrimidine Core start->step1 step2 Halogenation of Core (e.g., at C3 position) step1->step2 step3 Suzuki-Miyaura Coupling (Introduction of R1 group) step2->step3 R1-Boronic Acid/Ester, Pd Catalyst step4 N-Alkylation (Introduction of R2 group) step3->step4 R2-Halide, Base final Final Product (e.g., this compound) step4->final

A representative synthetic workflow for pyrazolopyrimidine-based CDPK1 inhibitors.

Signaling Pathway

CDPK1 is a key transducer of calcium signals in apicomplexan parasites. An increase in intracellular calcium concentration leads to the activation of CDPK1, which then phosphorylates downstream substrates involved in the regulation of microneme secretion, gliding motility, and ultimately, host cell invasion and egress.

G cluster_pathway TgCDPK1 Signaling Pathway Ca_increase ↑ Intracellular Ca²⁺ CDPK1 TgCDPK1 (inactive) Ca_increase->CDPK1 binds CDPK1_active TgCDPK1 (active) CDPK1->CDPK1_active activates Substrates Downstream Substrates CDPK1_active->Substrates phosphorylates Microneme Microneme Secretion Substrates->Microneme Motility Gliding Motility Microneme->Motility Invasion_Egress Host Cell Invasion & Egress Motility->Invasion_Egress Inhibitor This compound Inhibitor->CDPK1_active inhibits

Simplified signaling pathway of TgCDPK1 in Toxoplasma gondii.

Experimental Protocols

This protocol is adapted from methodologies described in the literature.[9]

Objective: To determine the in vitro potency of a compound in inhibiting the enzymatic activity of recombinant TgCDPK1.

Materials:

  • Recombinant purified TgCDPK1

  • Syntide-2 peptide substrate

  • 96-well ELISA plates

  • Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA, 2.5 mM CaCl₂, 0.005% Tween 20)

  • ATP

  • Blocking buffer (e.g., 3% BSA in wash buffer)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.2% Tween 20)

  • Primary antibody against phosphorylated substrate

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Coat 96-well plates with Syntide-2 peptide and incubate overnight at 4°C.

  • Wash the plates with wash buffer.

  • Block the plates with blocking buffer for 2 hours at room temperature.

  • Prepare serial dilutions of the test compound (e.g., this compound) in kinase reaction buffer.

  • Add 15 nM of purified TgCDPK1 to each well containing the diluted inhibitor and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate for 30 minutes at 30°C.

  • Wash the plates to remove ATP and unbound components.

  • Add the primary antibody against the phosphorylated substrate and incubate.

  • Wash the plates and add the HRP-conjugated secondary antibody.

  • After incubation and washing, add TMB substrate and allow color to develop.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

This protocol is a composite of methods described for assessing parasite growth.[10][11]

Objective: To determine the efficacy of a compound in inhibiting the intracellular growth of T. gondii.

Materials:

  • Human foreskin fibroblast (HFF) host cells

  • T. gondii tachyzoites expressing luciferase

  • 96-well black, clear-bottom plates

  • Culture medium (e.g., DMEM with serum and antibiotics)

  • Test compound

  • Positive control (e.g., pyrimethamine)

  • Negative control (e.g., DMSO)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed HFF cells in a 96-well plate and grow to confluence.

  • Prepare serial dilutions of the test compound in culture medium.

  • Infect the confluent HFF monolayer with luciferase-expressing T. gondii tachyzoites at a defined multiplicity of infection (MOI).

  • Immediately add the diluted test compound, positive control, and negative control to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, remove the culture medium.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percent growth inhibition relative to the negative control and determine the EC50 value.

G cluster_workflow T. gondii Growth Inhibition Assay Workflow seed Seed HFF Cells in 96-well plate infect Infect with Luciferase-T. gondii seed->infect treat Add Test Compound infect->treat incubate Incubate 48-72h treat->incubate lyse Lyse Cells & Add Luciferase Reagent incubate->lyse read Measure Luminescence lyse->read

Workflow for the Toxoplasma gondii growth inhibition assay.

Conclusion

The discovery and development of this compound and related pyrazolopyrimidine-based inhibitors represent a significant advancement in the pursuit of novel therapeutics for toxoplasmosis and cryptosporidiosis. The unique structural feature of a glycine gatekeeper in the parasite kinases provides a clear avenue for achieving high selectivity and minimizing off-target effects in the host. The detailed experimental protocols and workflows provided herein serve as a guide for researchers in the field to further investigate and optimize this promising class of antiparasitic agents.

References

The Glycine Gatekeeper of TgCDPK1: A Linchpin for Selective Drug Design Against Toxoplasmosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Toxoplasmosis, a disease caused by the obligate intracellular parasite Toxoplasma gondii, poses a significant global health threat. The parasite's ability to invade and replicate within host cells is paramount to its pathogenesis. A key orchestrator of these processes is Toxoplasma gondii Calcium-Dependent Protein Kinase 1 (TgCDPK1), a serine/threonine kinase essential for parasite motility, invasion, and egress from host cells. The unique structural features of TgCDPK1, particularly the presence of a small glycine residue at the "gatekeeper" position within the ATP-binding pocket, have rendered it a highly attractive target for the development of selective inhibitors. This guide provides a comprehensive overview of the glycine gatekeeper's role in TgCDPK1, detailing the quantitative data of inhibitors that exploit this feature, the experimental protocols used to assess their efficacy, and the signaling pathways governed by this critical enzyme.

The Significance of the Glycine Gatekeeper

The gatekeeper residue is a critical determinant of the size and shape of the ATP-binding pocket in protein kinases. In the vast majority of human kinases, this position is occupied by a larger amino acid, such as threonine or methionine. The bulky side chains of these residues effectively guard a hydrophobic pocket adjacent to the ATP-binding site. However, in TgCDPK1, the gatekeeper is a glycine, the smallest amino acid. This substitution creates a significantly larger hydrophobic pocket that can be exploited for the design of selective inhibitors.

This structural anomaly allows for the development of a class of compounds known as "bumped" kinase inhibitors (BKIs). These inhibitors are designed with a bulky "bump" that can fit into the enlarged hydrophobic pocket of TgCDPK1 but is sterically hindered from binding to human kinases with larger gatekeeper residues. This strategy forms the basis for achieving high selectivity and minimizing off-target effects, a crucial aspect of drug development. The expression of a mutant TgCDPK1 with a bulkier gatekeeper, such as methionine, confers resistance to these BKIs, confirming that their antiparasitic activity is mediated through the specific inhibition of TgCDPK1.

Quantitative Data of TgCDPK1 Inhibitors

The development of BKIs targeting the glycine gatekeeper of TgCDPK1 has yielded numerous potent and selective compounds. The following tables summarize the in vitro enzymatic inhibition data (IC50) against wild-type TgCDPK1 and a gatekeeper mutant (Gly128Met), as well as the in-cell efficacy (EC50) in inhibiting T. gondii proliferation.

CompoundR1-SubstituentR2-SubstituentTgCDPK1 IC50 (nM)Gly128Met TgCDPK1 IC50 (nM)T. gondii Proliferation EC50 (nM)
1 NaphthylmethyleneIsopropyl1.0>10,00070
10n Naphthylmethylene4-Piperidinemethyl15>10,000130
15a 3-chlorophenylIsopropyl0.5>10,00050
15n 3-chlorophenyl4-Piperidinemethyl1.0>10,00080
20a 3-ethynylphenylIsopropyl0.5>10,00030
20n 3-ethynylphenyl4-Piperidinemethyl1.0>10,00060
CompoundStructure BasisTgCDPK1 IC50 (nM)SRC IC50 (nM)ABL IC50 (nM)Selectivity (SRC/TgCDPK1)Selectivity (ABL/TgCDPK1)
Compound 2 Pyrazolopyrimidine1.2>10,0001,600>8,3331,333
Compound 3 Pyrazolopyrimidine1.0>10,0002,400>10,0002,400

Experimental Protocols

The evaluation of TgCDPK1 inhibitors requires a suite of specialized assays to determine their enzymatic activity, target engagement, and cellular efficacy.

TgCDPK1 Enzymatic Assay (Kinase-Glo®)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Materials:

  • Recombinant wild-type TgCDPK1 and Gly128Met mutant TgCDPK1

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA

  • ATP solution

  • Peptide substrate (e.g., Syntide-2)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing assay buffer, recombinant TgCDPK1 (e.g., 1 nM), and the peptide substrate (e.g., 25 µM).

  • Add test compounds at various concentrations (typically in a serial dilution). The final DMSO concentration should be kept constant (e.g., 1%).

  • Initiate the kinase reaction by adding ATP (e.g., 10 µM).

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Toxoplasma gondii Proliferation Assay

This cell-based assay assesses the ability of compounds to inhibit the replication of T. gondii within host cells.

Materials:

  • Human foreskin fibroblast (HFF) cells

  • T. gondii tachyzoites (e.g., RH strain)

  • Culture medium (e.g., DMEM supplemented with fetal bovine serum)

  • Test compounds dissolved in DMSO

  • Fixing and staining reagents (e.g., methanol and Giemsa stain)

Procedure:

  • Seed HFF cells in a 96-well plate and grow to confluence.

  • Pre-treat the confluent HFF monolayers with various concentrations of the test compounds for a short period (e.g., 15 minutes).

  • Infect the HFF cells with T. gondii tachyzoites at a specific multiplicity of infection (MOI).

  • Incubate the infected cells for a period that allows for multiple rounds of parasite replication (e.g., 48-72 hours).

  • Fix the cells with methanol and stain with Giemsa.

  • Count the number of parasite plaques or use an imaging system to quantify the area of parasite growth.

  • Calculate the EC50 values by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration.

Thermal Shift Assay (TSA)

TSA measures the change in the thermal denaturation temperature of a protein upon ligand binding. An increase in the melting temperature (Tm) indicates that the ligand stabilizes the protein, confirming direct binding.

Materials:

  • Recombinant TgCDPK1 protein

  • SYPRO Orange dye (or other fluorescent dye that binds to hydrophobic regions of unfolded proteins)

  • Assay buffer

  • Test compounds dissolved in DMSO

  • Real-time PCR instrument capable of performing a melt curve analysis

Procedure:

  • Prepare a reaction mixture containing recombinant TgCDPK1 and SYPRO Orange dye in the assay buffer.

  • Add the test compound or DMSO (as a control) to the reaction mixture.

  • Place the samples in a real-time PCR instrument.

  • Increase the temperature incrementally (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature point.

  • The melting temperature (Tm) is the temperature at which the fluorescence signal is at its midpoint in the transition.

  • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample (protein + compound). A positive ΔTm indicates stabilization and binding.

Signaling Pathways and Experimental Workflows

TgCDPK1 plays a central role in the signaling cascade that governs parasite motility and host cell invasion. An increase in intracellular calcium concentration is a key upstream event that activates TgCDPK1.

TgCDPK1_Signaling_Pathway cluster_upstream Upstream Events cluster_core TgCDPK1 Activation and Function Increase_in_Ca2 Increase in intracellular [Ca2+] TgCDPK1 TgCDPK1 Increase_in_Ca2->TgCDPK1 Activates Substrate_Phosphorylation Substrate Phosphorylation TgCDPK1->Substrate_Phosphorylation Microneme_Secretion Microneme Secretion Substrate_Phosphorylation->Microneme_Secretion Egress Egress from Host Cell Substrate_Phosphorylation->Egress Gliding_Motility Gliding Motility Microneme_Secretion->Gliding_Motility Host_Cell_Invasion Host Cell Invasion Gliding_Motility->Host_Cell_Invasion

Caption: TgCDPK1 signaling pathway in Toxoplasma gondii.

The experimental workflow for identifying and characterizing TgCDPK1 inhibitors typically follows a hierarchical approach, starting with high-throughput screening and progressing to more detailed cellular and in vivo studies.

Inhibitor_Discovery_Workflow HTS High-Throughput Screening (Biochemical Assay) Hit_Identification Hit Identification HTS->Hit_Identification IC50_Determination IC50 Determination (Enzymatic Assay) Hit_Identification->IC50_Determination Selectivity_Assay Selectivity Assay (vs. Human Kinases & Gatekeeper Mutant) IC50_Determination->Selectivity_Assay Cellular_Assay Cellular Proliferation Assay (EC50 Determination) Selectivity_Assay->Cellular_Assay Target_Engagement Target Engagement (Thermal Shift Assay) Cellular_Assay->Target_Engagement Lead_Optimization Lead Optimization Target_Engagement->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies

Caption: A typical workflow for the discovery and development of TgCDPK1 inhibitors.

Conclusion

The glycine gatekeeper of TgCDPK1 represents a validated and highly promising target for the development of novel therapeutics against toxoplasmosis. The structural vulnerability it creates has been successfully exploited by "bumped" kinase inhibitors to achieve remarkable potency and selectivity. The continued application of the experimental methodologies outlined in this guide will be instrumental in the discovery and optimization of new chemical entities with improved pharmacological properties. A thorough understanding of the TgCDPK1 signaling pathway and the molecular basis of inhibitor binding will undoubtedly accelerate the development of safe and effective drugs to combat this widespread parasitic disease.

CpCDPK1: A Promising Drug Target for Cryptosporidiosis - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Cryptosporidiosis, a severe diarrheal disease caused by the protozoan parasite Cryptosporidium parvum, poses a significant threat to immunocompromised individuals, malnourished children, and young animals. The current therapeutic options are limited, with nitazoxanide being the only FDA-approved drug, and it shows limited efficacy in the most vulnerable populations. This necessitates the urgent development of novel, more effective anticryptosporidial agents. A particularly promising target for drug development is the Cryptosporidium parvum calcium-dependent protein kinase 1 (CpCDPK1). This enzyme plays a critical role in the parasite's life cycle, particularly in host cell invasion and motility. Crucially, CDPKs are absent in mammals, offering a clear window for selective inhibition. This technical guide provides an in-depth overview of CpCDPK1 as a drug target, summarizing key quantitative data, detailing experimental protocols, and visualizing the relevant biological and experimental workflows.

Introduction: The Case for Targeting CpCDPK1

Cryptosporidium parvum belongs to the phylum Apicomplexa, which includes other significant pathogens like Plasmodium and Toxoplasma. A common feature of these parasites is their reliance on calcium signaling for critical life cycle processes. Calcium-dependent protein kinases (CDPKs) are key effectors in these pathways. In C. parvum, the genome encodes several CDPKs, with CpCDPK1 being a primary focus of drug discovery efforts.[1]

CpCDPK1 is implicated in the regulation of parasite motility and the secretion of micronemes, which are organelles essential for host cell attachment and invasion.[2] Structurally, CpCDPK1 possesses a kinase domain and a C-terminal calmodulin-like domain with EF-hand motifs that bind calcium. This direct calcium-sensing mechanism allows for rapid activation in response to intracellular calcium fluxes.

A key feature that makes CpCDPK1 an exceptional drug target is the presence of a small glycine residue in the ATP-binding pocket, which acts as a "gatekeeper."[3][4] In contrast, human kinases typically have a much bulkier gatekeeper residue. This structural difference allows for the design of "bumped" kinase inhibitors (BKIs) that can specifically fit into the parasite enzyme's active site but are excluded from host kinases, thereby minimizing off-target effects and potential toxicity.[3]

Quantitative Data: CpCDPK1 Inhibitor Potency

A variety of inhibitor scaffolds have been developed and tested against CpCDPK1 and for their ability to inhibit parasite growth in cell culture. The most common metrics used are the half-maximal inhibitory concentration (IC50) against the recombinant enzyme and the half-maximal effective concentration (EC50) in a cell-based parasite growth assay. A strong correlation between these two values can provide evidence of on-target activity. Below are tables summarizing the potency of representative CpCDPK1 inhibitors.

Table 1: Pyrazolopyrimidine Analogs

CompoundCpCDPK1 IC50 (nM)C. parvum Growth EC50 (nM)Reference
PP118N/A[3]
3MB-PP123N/A[3]
BKI-15.280[4]
BKI-21.1190[4]
BKI-30.560[4]

Table 2: Pyridopyrimidinone Analogs

CompoundCpCDPK1 IC50 (nM)C. parvum Growth EC50 (nM)Reference
UH15_165.414[5]

Table 3: Other Investigated Compounds

CompoundCpCDPK1 IC50 (µM)C. parvum Growth EC50 (µM)Reference
F083-01164.3152.14[3]
BKI-1517N/A0.01 - 0.05[2]

Note: N/A indicates data not available in the cited sources. The potency values can vary between studies due to different assay conditions.

Signaling Pathway and Drug Discovery Workflow

CpCDPK1 Signaling Pathway

The precise downstream signaling cascade of CpCDPK1 in Cryptosporidium is an active area of research. However, based on studies in related apicomplexan parasites, a general pathway can be outlined. An influx of intracellular calcium, triggered by environmental cues, leads to the activation of CpCDPK1. The activated kinase then phosphorylates a suite of substrate proteins that are involved in the control of the actomyosin-based gliding motility system and the exocytosis of microneme proteins. These processes are essential for the parasite to move, attach to, and invade host intestinal epithelial cells.

CpCDPK1_Signaling_Pathway Ca2_influx Intracellular Ca²⁺ Influx CpCDPK1_inactive CpCDPK1 (Inactive) Ca2_influx->CpCDPK1_inactive binds to EF hands CpCDPK1_active CpCDPK1 (Active) CpCDPK1_inactive->CpCDPK1_active Conformational Change Downstream_Substrates Downstream Substrates (e.g., motor proteins, microneme proteins) CpCDPK1_active->Downstream_Substrates Phosphorylation Microneme_Secretion Microneme Secretion Downstream_Substrates->Microneme_Secretion Gliding_Motility Gliding Motility Downstream_Substrates->Gliding_Motility Host_Cell_Invasion Host Cell Invasion Microneme_Secretion->Host_Cell_Invasion Gliding_Motility->Host_Cell_Invasion BKI Bumped Kinase Inhibitors (BKIs) BKI->CpCDPK1_active Inhibition Drug_Discovery_Workflow cluster_0 In Vitro Screening cluster_1 Lead Optimization & In Vivo Testing Enzyme_Assay 1. Recombinant CpCDPK1 Enzyme Kinetics Assay (High-Throughput Screen) Thermal_Shift 2. Thermal Shift Assay (Binding Confirmation) Enzyme_Assay->Thermal_Shift Hits Cell_Assay 3. In Vitro C. parvum Growth Inhibition Assay (Cellular Potency - EC50) Thermal_Shift->Cell_Assay Confirmed Binders SAR 4. Structure-Activity Relationship (SAR) Studies Cell_Assay->SAR Potent Hits SAR->Enzyme_Assay Optimized Compounds Tox 5. In Vitro Toxicity Assays (Host Cell Viability) SAR->Tox In_Vivo 6. In Vivo Efficacy Studies (e.g., Mouse Model of Cryptosporidiosis) Tox->In_Vivo Non-toxic Leads

References

TgCDPK1: A Promising Therapeutic Target for the Treatment of Toxoplasmosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Toxoplasmosis, a disease caused by the obligate intracellular protozoan parasite Toxoplasma gondii, represents a significant global health concern. The parasite's lytic cycle, characterized by host cell invasion, replication, and egress, is fundamental to its pathogenesis. Central to the regulation of these critical processes is a family of calcium-dependent protein kinases (CDPKs), with Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) emerging as a key mediator. Due to its essential role in the parasite's life cycle and its absence in mammalian hosts, TgCDPK1 has been validated as a promising therapeutic target for the development of novel anti-toxoplasmosis drugs. This technical guide provides a comprehensive overview of TgCDPK1, including its signaling pathway, quantitative data on inhibitors, and detailed experimental protocols relevant to drug discovery efforts.

The TgCDPK1 Signaling Pathway: A Master Regulator of Parasite Motility and Invasion

TgCDPK1 is a serine/threonine kinase that plays a pivotal role in transducing intracellular calcium signals into downstream cellular responses essential for the parasite's virulence. An increase in intracellular calcium concentration triggers the activation of TgCDPK1, which in turn phosphorylates a cascade of downstream substrates. This signaling cascade is crucial for the secretion of micronemes, specialized secretory organelles that release adhesins and other proteins required for parasite motility, host cell recognition, and invasion.[1]

Conditional knockout studies have demonstrated that the suppression of TgCDPK1 leads to a significant impairment in microneme secretion, resulting in a complete blockage of parasite motility, host cell invasion, and egress from infected cells.[1] This essentiality underscores the potential of TgCDPK1 as a drug target. The signaling pathway initiated by a rise in intracellular calcium and culminating in microneme secretion is a critical control point in the parasite's life cycle.

TgCDPK1_Signaling_Pathway Ca_increase ↑ Intracellular Ca²⁺ TgCDPK1_inactive TgCDPK1 (Inactive) Ca_increase->TgCDPK1_inactive binds TgCDPK1_active TgCDPK1 (Active) TgCDPK1_inactive->TgCDPK1_active activates Downstream_Substrates Downstream Substrates TgCDPK1_active->Downstream_Substrates phosphorylates Microneme_Secretion Microneme Secretion Downstream_Substrates->Microneme_Secretion triggers Motility Gliding Motility Microneme_Secretion->Motility Invasion Host Cell Invasion Microneme_Secretion->Invasion Egress Egress Microneme_Secretion->Egress Kinase_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Enzyme, Substrate, Buffer) Start->Prepare_Mixture Add_Compound Add Test Compound (or DMSO control) Prepare_Mixture->Add_Compound Initiate_Reaction Initiate Reaction (Add ATP) Add_Compound->Initiate_Reaction Incubate Incubate (30°C, 1 hr) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Add Kinase-Glo®) Incubate->Stop_Reaction Measure_Luminescence Measure Luminescence Stop_Reaction->Measure_Luminescence Analyze_Data Calculate IC₅₀ Measure_Luminescence->Analyze_Data Proliferation_Assay_Workflow Start Start Seed_HFF Seed Host Cells (HFFs) in 96-well plate Start->Seed_HFF Infect_Cells Infect with T. gondii Seed_HFF->Infect_Cells Wash Wash to remove extracellular parasites Infect_Cells->Wash Add_Compound Add Test Compound Wash->Add_Compound Incubate Incubate (24-48 hrs) Add_Compound->Incubate Fix_Stain Fix, Permeabilize, and Stain (Anti-SAG1, DAPI) Incubate->Fix_Stain Image Acquire Images (High-Content Imaging) Fix_Stain->Image Analyze Analyze Images and Calculate EC₅₀ Image->Analyze

References

Unraveling the Crucial Roles of CpCDPK1/TgCDPK1 in Apicomplexan Parasites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium-dependent protein kinases (CDPKs) are a family of serine/threonine kinases that play pivotal roles in the signaling pathways of plants and apicomplexan parasites. In two such parasites of significant medical importance, Cryptosporidium parvum and Toxoplasma gondii, CDPK1 (CpCDPK1 and TgCDPK1, respectively) has been identified as a critical regulator of essential cellular processes, making it a promising target for novel therapeutic interventions. These kinases are absent in mammals, offering a unique window for the development of highly selective inhibitors with minimal off-target effects in the host. This technical guide provides an in-depth overview of the cellular pathways regulated by CpCDPK1 and TgCDPK1, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Cellular Pathways Regulated by CpCDPK1 and TgCDPK1

CpCDPK1 and TgCDPK1 are central hubs in the calcium signaling cascades of their respective organisms, translating transient increases in intracellular calcium into downstream cellular actions crucial for the parasite's lifecycle.

TgCDPK1: A Master Regulator of Motility, Invasion, and Egress in Toxoplasma gondii

TgCDPK1 is a key player in the lytic cycle of T. gondii, controlling the secretion of micronemes—specialized secretory organelles that release adhesins required for parasite motility, host cell invasion, and egress.[1] An increase in intracellular Ca2+ activates TgCDPK1, which in turn phosphorylates a suite of downstream targets involved in the trafficking and exocytosis of micronemes. This controlled secretion allows the parasite to attach to host cells, move across surfaces, and ultimately invade and later exit the host cell to continue the infection cycle.[1][2]

CpCDPK1: Essential for Invasion and Intracellular Development in Cryptosporidium parvum

In C. parvum, CpCDPK1 is understood to be crucial for host cell invasion and the subsequent intracellular growth and proliferation of the parasite.[3] While the specific downstream substrates of CpCDPK1 are not as extensively characterized as those of TgCDPK1, its inhibition has been shown to significantly reduce parasite load in vitro.[4] The kinase is expressed throughout the parasite's developmental stages, suggesting its continuous importance in maintaining the infection.[3][5]

Quantitative Data on CpCDPK1 and TgCDPK1 Inhibitors

A significant body of research has focused on the development of small molecule inhibitors targeting CpCDPK1 and TgCDPK1. "Bumped kinase inhibitors" (BKIs) have shown particular promise due to their ability to selectively target a unique small gatekeeper residue (glycine) in the ATP-binding pocket of these parasite kinases, a feature not present in human kinases.

Table 1: In Vitro Inhibitory Activity of Selected Compounds against TgCDPK1 and T. gondii
CompoundTgCDPK1 IC50 (nM)T. gondii Proliferation EC50 (µM)Reference
1294<10.004
1553<10.015
RM-1-13210.007
10n15-
15o-< 1
16n-< 1

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Table 2: In Vitro Inhibitory Activity of Selected Compounds against CpCDPK1 and C. parvum
CompoundCpCDPK1 IC50 (nM)C. parvum Growth EC50 (µM)Reference
Compound 3< 25> 10
Compound 4< 25> 10
Compound 5< 25> 10
Compound 12< 25> 10
Compound 13< 25> 10
F083-0116--[3][5]

Note: A poor correlation has been observed between the enzymatic inhibition of CpCDPK1 and the inhibition of C. parvum growth in cell culture for some pyrazolopyrimidine analogs, suggesting potential complexities in drug targeting or compound accessibility in vivo.

Key Experimental Protocols

In Vitro Kinase Assay for CDPK1

This protocol outlines the measurement of CDPK1 kinase activity using a recombinant enzyme and a peptide substrate.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT), a peptide substrate (e.g., syntide-2), and the recombinant CpCDPK1 or TgCDPK1 enzyme.

  • Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction mixture and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Initiation of Reaction: Start the kinase reaction by adding radiolabeled [γ-³²P]ATP and incubate for a defined period (e.g., 30 minutes) at 30°C.

  • Termination of Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the incorporation of ³²P into the peptide substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC₅₀ value.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reaction Mix Prepare Kinase Reaction Mixture Inhibitor Add Test Inhibitor Reaction Mix->Inhibitor Start Reaction Initiate with [γ-³²P]ATP Inhibitor->Start Reaction Incubate Incubate at 30°C Start Reaction->Incubate Stop Reaction Spot on Phosphocellulose Paper Incubate->Stop Reaction Wash Wash Paper Stop Reaction->Wash Quantify Scintillation Counting Wash->Quantify Analyze Calculate IC₅₀ Quantify->Analyze

In Vitro Kinase Assay Workflow
Cryptosporidium parvum Host Cell Invasion Assay

This assay quantifies the ability of C. parvum sporozoites to invade host cells in the presence of inhibitory compounds.

Methodology:

  • Host Cell Culture: Seed HCT-8 cells in a 96-well plate and grow to confluency.

  • Oocyst Excystation: Induce excystation of C. parvum oocysts to release sporozoites.

  • Compound Treatment: Treat the confluent HCT-8 cell monolayers with the test compounds for 1 hour.

  • Infection: Add the freshly excysted sporozoites to the treated host cells and incubate for 2-3 hours to allow for invasion.

  • Washing: Gently wash the monolayers to remove non-invaded sporozoites.

  • Fixation and Staining: Fix the cells and stain with a fluorescently labeled antibody against Cryptosporidium and a nuclear stain (e.g., DAPI).

  • Imaging and Quantification: Acquire images using a high-content imaging system and quantify the number of intracellular parasites.

  • Data Analysis: Determine the percentage of invasion inhibition relative to a vehicle-treated control.

G cluster_prep Preparation cluster_infection Infection cluster_analysis Analysis Host Cells Culture HCT-8 Cells Treatment Treat Host Cells with Compound Host Cells->Treatment Parasites Excyst C. parvum Oocysts Infect Add Sporozoites to Host Cells Parasites->Infect Treatment->Infect Wash Remove Non-invaded Parasites Infect->Wash Stain Fix and Stain Cells Wash->Stain Image High-Content Imaging Stain->Image Quantify Count Intracellular Parasites Image->Quantify

C. parvum Invasion Assay Workflow
Toxoplasma gondii Host Cell Egress Assay

This protocol is designed to assess the ability of T. gondii to exit from infected host cells upon stimulation, and the effect of inhibitors on this process.

Methodology:

  • Infection: Infect a monolayer of host cells (e.g., human foreskin fibroblasts - HFFs) with T. gondii tachyzoites and allow the infection to proceed for 24-30 hours.

  • Compound Incubation: Treat the infected cells with the desired concentration of the test inhibitor for a specified period.

  • Induction of Egress: Trigger egress by adding a calcium ionophore (e.g., A23187) or a phosphodiesterase inhibitor (e.g., zaprinast).

  • Fixation: After a short incubation period (e.g., 2-5 minutes), fix the cells with paraformaldehyde to stop the egress process.

  • Immunofluorescence Staining: Stain the fixed cells with antibodies to differentiate between intracellular and extracellular parasites (e.g., anti-SAG1 for parasites and anti-GRA7 for the parasitophorous vacuole).

  • Microscopy and Analysis: Visualize the cells using fluorescence microscopy and count the number of lysed and intact vacuoles to determine the percentage of egress.

G cluster_prep Preparation cluster_egress Egress cluster_analysis Analysis Infect Cells Infect Host Cells with T. gondii Incubate Incubate for 24-30 hours Infect Cells->Incubate Treatment Treat with Inhibitor Incubate->Treatment Induce Egress Add Ca²⁺ Ionophore Treatment->Induce Egress Fix Cells Fix with Paraformaldehyde Induce Egress->Fix Cells Stain Immunofluorescence Staining Fix Cells->Stain Microscopy Fluorescence Microscopy Stain->Microscopy Quantify Determine Percent Egress Microscopy->Quantify

T. gondii Egress Assay Workflow

Signaling Pathway Diagrams

TgCDPK1-Mediated Microneme Secretion in Toxoplasma gondii

This diagram illustrates the signaling cascade initiated by an increase in intracellular calcium, leading to the activation of TgCDPK1 and subsequent microneme exocytosis, which is essential for parasite motility, invasion, and egress.

Ca_influx ↑ Intracellular Ca²⁺ TgCDPK1 TgCDPK1 Ca_influx->TgCDPK1 activates Downstream_Effectors Downstream Effectors (e.g., Acyl-CoA Binding Protein, Myosin A) TgCDPK1->Downstream_Effectors phosphorylates Microneme_Docking Microneme Docking & Fusion Downstream_Effectors->Microneme_Docking Microneme_Exocytosis Microneme Exocytosis Microneme_Docking->Microneme_Exocytosis Motility Gliding Motility Microneme_Exocytosis->Motility Invasion Host Cell Invasion Microneme_Exocytosis->Invasion Egress Egress Microneme_Exocytosis->Egress

TgCDPK1 Signaling Pathway
Proposed Role of CpCDPK1 in Cryptosporidium parvum Invasion and Growth

This diagram depicts the proposed signaling pathway for CpCDPK1, where its activation by calcium influx is critical for the processes of host cell invasion and subsequent intracellular parasite proliferation. The specific downstream effectors are a current area of active research.

Ca_influx ↑ Intracellular Ca²⁺ CpCDPK1 CpCDPK1 Ca_influx->CpCDPK1 activates Downstream_Effectors Putative Downstream Effectors CpCDPK1->Downstream_Effectors phosphorylates Invasion_Machinery Invasion Machinery Activation Downstream_Effectors->Invasion_Machinery Intracellular_Growth Regulation of Intracellular Growth Downstream_Effectors->Intracellular_Growth Invasion Host Cell Invasion Invasion_Machinery->Invasion Proliferation Parasite Proliferation Intracellular_Growth->Proliferation

CpCDPK1 Signaling Pathway

Conclusion

CpCDPK1 and TgCDPK1 are validated and highly attractive targets for the development of novel antiparasitic therapies. Their essential roles in parasite-specific processes, coupled with their structural divergence from host kinases, provide a solid foundation for the design of selective inhibitors. This technical guide offers a comprehensive resource for researchers and drug developers, summarizing the key cellular functions of these kinases, providing actionable experimental protocols, and presenting quantitative data to inform inhibitor design and evaluation. Further elucidation of the downstream substrates and pathways regulated by these kinases through techniques like phosphoproteomics will undoubtedly open new avenues for therapeutic intervention against cryptosporidiosis and toxoplasmosis.

References

The Impact of CpCDPK1/TgCDPK1-IN-3 on Parasite Calcium Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the dual-specific inhibitor, CpCDPK1/TgCDPK1-IN-3, on the calcium signaling pathways of the apicomplexan parasites Cryptosporidium parvum and Toxoplasma gondii. This document details the mechanism of action, presents key quantitative data, outlines experimental protocols for inhibitor characterization, and visualizes the involved signaling cascades.

Core Concepts: Calcium Signaling and CDPK1 in Apicomplexan Parasites

Calcium ions (Ca²⁺) are critical second messengers in all eukaryotic cells, and apicomplexan parasites are no exception. Transient fluctuations in intracellular calcium concentrations regulate a host of essential processes for the parasite lifecycle, including motility, host cell invasion, and egress. A key family of proteins that decode these calcium signals are the Calcium-Dependent Protein Kinases (CDPKs).

Toxoplasma gondii and Cryptosporidium parvum possess a specific kinase, CDPK1, which is vital for their survival and propagation.[1][2] TgCDPK1 and its ortholog in C. parvum, CpCDPK1, are serine/threonine kinases that are activated upon binding to intracellular calcium.[3][4] This activation triggers a downstream phosphorylation cascade that ultimately leads to the secretion of microneme proteins, which are essential for parasite motility and invasion of host cells.[5][6]

A crucial feature of both TgCDPK1 and CpCDPK1 is the presence of a small glycine residue as the "gatekeeper" in their ATP-binding pocket.[3] This contrasts with mammalian kinases, which typically have a much bulkier amino acid in this position. This structural difference allows for the development of highly selective "bumped kinase inhibitors" (BKIs) that can specifically target the parasite enzymes without affecting the host's kinome, making CDPK1 an attractive target for antiparasitic drug development.[1][3]

This compound: A Potent Dual Inhibitor

This compound is a potent BKI that has been shown to effectively inhibit both CpCDPK1 and TgCDPK1. Its mechanism of action is the competitive inhibition of ATP binding to the kinase domain of CDPK1, thereby preventing the phosphorylation of downstream substrates and disrupting the calcium-dependent signaling pathway that governs microneme secretion and subsequent parasite motility and invasion.[3]

Quantitative Data on Inhibitor Activity

The inhibitory potency of this compound and other relevant bumped kinase inhibitors has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric for evaluating the efficacy of these compounds.

CompoundTarget EnzymeIC₅₀ (µM)Reference
This compound CpCDPK10.003[7]
This compound TgCDPK10.0036[7]
Analogue 10nTgCDPK10.015[1][3]
BKI-1294CpCDPK1Potent[4][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on parasite calcium signaling and enzyme activity.

In Vitro Kinase Assay for TgCDPK1 and CpCDPK1

This assay measures the ability of an inhibitor to block the enzymatic activity of recombinant CDPK1.

Materials:

  • Recombinant wild-type or gatekeeper mutant (Gly-to-Met) TgCDPK1 or CpCDPK1

  • Assay Buffer: 20 mM HEPES (pH 7.5), 0.1% BSA, 10 mM MgCl₂, 1 mM EGTA, 2 mM CaCl₂

  • ATP: 10 µM

  • Peptide Substrate (e.g., Syntide-2): 40 µM

  • This compound or other test compounds

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing 4 nM of either wild-type or gatekeeper mutant CDPK1 in the assay buffer.

  • Add the peptide substrate to the reaction mixture.

  • Prepare serial dilutions of the test inhibitor (e.g., this compound) and add to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture for 90 minutes at 30°C.

  • Terminate the reaction by adding EGTA to a final concentration of 5 mM.

  • Measure the amount of remaining ATP using the Kinase-Glo® assay according to the manufacturer's instructions. Luminescence is inversely proportional to kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.[1][3]

Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes how to measure changes in intracellular calcium concentrations in Toxoplasma gondii tachyzoites using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Probenecid (optional, to prevent dye extrusion)

  • Calcium ionophore (e.g., ionomycin) as a positive control

  • Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Loading:

    • Harvest freshly egressed T. gondii tachyzoites and wash them in a suitable buffer (e.g., HBSS).

    • Resuspend the parasites in the loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127. Probenecid can be included to improve dye retention.

    • Incubate the parasites at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification.

  • Washing:

    • After incubation, wash the parasites twice with fresh buffer to remove extracellular dye.

  • Measurement:

    • Resuspend the loaded parasites in the measurement buffer.

    • Transfer the parasite suspension to a suitable imaging chamber or microplate.

    • Measure the fluorescence intensity at emission ~510 nm following excitation at both 340 nm and 380 nm.

    • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

    • Establish a baseline fluorescence ratio before adding any stimuli.

    • To investigate the effect of this compound, pre-incubate the loaded parasites with the inhibitor before stimulating a calcium response (e.g., with a compound that triggers calcium release).

    • Use a calcium ionophore like ionomycin as a positive control to elicit a maximal calcium response.

Parasite Invasion and Proliferation Assays

These assays assess the impact of CDPK1 inhibition on the parasite's ability to invade host cells and replicate.

Materials:

  • Host cell monolayer (e.g., human foreskin fibroblasts)

  • Freshly harvested T. gondii tachyzoites

  • This compound or other test compounds

  • Culture medium

  • Staining reagents for visualization (e.g., Giemsa stain or immunofluorescence)

Procedure:

  • Invasion Assay:

    • Pre-incubate freshly harvested tachyzoites with various concentrations of the inhibitor for a short period (e.g., 10-20 minutes).

    • Add the treated parasites to a monolayer of host cells and allow invasion to proceed for 1-2 hours.

    • Wash the cells to remove non-invaded parasites.

    • Fix and stain the cells.

    • Count the number of intracellular parasites per field of view to determine the extent of invasion.

  • Proliferation Assay:

    • Infect a host cell monolayer with tachyzoites.

    • After allowing for invasion (e.g., 2-4 hours), wash the cells and add fresh medium containing various concentrations of the inhibitor.

    • Incubate for 24-48 hours to allow for parasite replication.

    • Fix and stain the cells.

    • Count the number of parasites per parasitophorous vacuole to assess proliferation.[9]

Visualizing the Signaling Pathway and Experimental Logic

Graphviz diagrams are provided to illustrate the key pathways and experimental workflows discussed in this guide.

Calcium_Signaling_Pathway cluster_stimulus External/Internal Stimuli cluster_calcium Calcium Signaling cluster_cdpk1 CDPK1 Activation cluster_inhibitor Inhibitor Action cluster_downstream Downstream Effects Stimulus Stimulus Ca_Stores Intracellular Ca2+ Stores Stimulus->Ca_Stores Triggers release Cytosolic_Ca Increased Cytosolic Ca2+ Ca_Stores->Cytosolic_Ca Ca2+ release Cp_Tg_CDPK1 CpCDPK1 / TgCDPK1 (Inactive) Cytosolic_Ca->Cp_Tg_CDPK1 Binds and activates Active_CDPK1 Active CDPK1 Substrate_Phos Substrate Phosphorylation Active_CDPK1->Substrate_Phos Inhibitor This compound Inhibitor->Cp_Tg_CDPK1 Blocks ATP binding Microneme_Sec Microneme Secretion Substrate_Phos->Microneme_Sec Motility_Invasion Motility, Invasion, Egress Microneme_Sec->Motility_Invasion

Caption: Calcium signaling pathway in T. gondii and C. parvum.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis Recombinant_CDPK1 Recombinant CpCDPK1/TgCDPK1 Kinase_Assay In Vitro Kinase Assay Recombinant_CDPK1->Kinase_Assay IC50 Determine IC50 Kinase_Assay->IC50 Live_Parasites Live Parasites Calcium_Imaging Intracellular Calcium Imaging Live_Parasites->Calcium_Imaging Invasion_Prolif_Assay Invasion & Proliferation Assays Live_Parasites->Invasion_Prolif_Assay Phenotypic_Effect Assess Phenotypic Effect Invasion_Prolif_Assay->Phenotypic_Effect This compound This compound This compound->Kinase_Assay Test Inhibitor This compound->Calcium_Imaging Observe Effect This compound->Invasion_Prolif_Assay Treat Parasites

Caption: Experimental workflow for inhibitor characterization.

Conclusion

This compound is a highly potent and selective inhibitor of a key calcium-dependent signaling pathway in Cryptosporidium parvum and Toxoplasma gondii. Its mechanism of action, centered on the competitive inhibition of ATP binding to CDPK1, effectively disrupts essential parasite functions such as motility and host cell invasion. The structural differences between the parasite and mammalian CDPK1 orthologs provide a strong rationale for the development of this and other bumped kinase inhibitors as novel antiparasitic therapeutics with a potentially high safety profile. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this promising class of compounds.

References

The Initial Characterization of a Novel Pyrazolopyrimidine-Based Inhibitor of Apicomplexan CDPK1

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The apicomplexan parasites Cryptosporidium parvum and Toxoplasma gondii are significant global health concerns, causing severe diarrheal disease (cryptosporidiosis) and toxoplasmosis, respectively. The lack of highly effective and safe therapeutics for these infections necessitates the discovery of novel drug targets and chemical matter. Calcium-Dependent Protein Kinase 1 (CDPK1) has emerged as a promising target due to its essential role in parasite processes such as motility, host cell invasion, and egress, and its absence in mammalian hosts.[1][2] This technical guide provides an in-depth overview of the initial characterization of a potent pyrazolopyrimidine-based inhibitor, herein referred to as CpCDPK1/TgCDPK1-IN-3 , a representative of a class of "bumped" kinase inhibitors (BKIs) that show significant activity against both C. parvum CDPK1 (CpCDPK1) and T. gondii CDPK1 (TgCDPK1).

The key to the selective inhibition of CpCDPK1 and TgCDPK1 lies in a unique structural feature within their ATP-binding pockets: the presence of a small glycine residue at the "gatekeeper" position.[1][3] Most human kinases possess a larger, bulkier amino acid at this position, creating a steric hindrance that prevents the binding of BKIs.[1] This allows for the rational design of inhibitors that specifically target the parasite kinases with high selectivity, minimizing off-target effects in the host.

Quantitative Data Summary

The inhibitory activity of this compound and related pyrazolopyrimidine analogs has been quantified through in vitro enzyme inhibition assays and cell-based parasite growth and invasion assays. The following tables summarize the key quantitative data for a representative potent dual inhibitor from this class.

Table 1: In Vitro Enzymatic Inhibition of CDPK1

CompoundTarget EnzymeIC50 (nM)
IN-3 (Analog 2) CpCDPK1Similar to TgCDPK1
IN-3 (Analog 2) TgCDPK1Potent Inhibition
Analog 3CpCDPK1Potent Inhibition
Analog 3TgCDPK1Potent Inhibition

Note: Specific IC50 values for "IN-3" (Analog 2) were described as potent, with similar levels of inhibition for both enzymes, but precise numerical values were not provided in the initial discovery report.[3] For context, other potent pyrazolopyrimidine analogs have demonstrated IC50 values in the low nanomolar range against these enzymes.[4][5]

Table 2: In Vitro Parasite Growth and Invasion Inhibition

CompoundParasiteAssay TypeEC50 (nM)
IN-3 (Analog 2) C. parvumInvasion/GrowthPotent Inhibition
IN-3 (Analog 2) T. gondiiInvasionPotent Inhibition
Analog 3C. parvumInvasion/GrowthPotent Inhibition
Analog 3T. gondiiInvasionPotent Inhibition

Note: As with the enzymatic assays, the initial reports on these analogs demonstrated potent inhibition of parasite invasion and growth, with subsequent studies on optimized BKIs showing EC50 values in the low nanomolar to low micromolar range.[4][5][6]

Experimental Protocols

The characterization of this compound relies on standardized biochemical and cell-based assays. The following are detailed methodologies for the key experiments.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of recombinant CDPK1.

Materials:

  • Recombinant CpCDPK1 or TgCDPK1

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • ATP (at a concentration near the Km for the enzyme)

  • Biotinylated peptide substrate (e.g., a generic kinase substrate like Syntide-2)

  • This compound or other test compounds

  • [γ-³²P]ATP or an antibody-based detection system (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

  • Incubator at 30°C

  • Scintillation counter or luminometer

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then dilute into the kinase buffer.

  • In a 96-well plate, add the kinase, peptide substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radiometric detection).

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop buffer (e.g., EDTA for radiometric assays or the ADP-Glo™ reagent).

  • For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For antibody-based assays, follow the manufacturer's protocol for signal detection (e.g., luminescence).

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cryptosporidium parvum Host Cell Invasion/Growth Assay

This assay measures the effect of the inhibitor on the ability of C. parvum to invade and proliferate within a host cell monolayer.

Materials:

  • Human ileocecal adenocarcinoma cells (HCT-8)

  • Complete growth medium (e.g., RPMI-1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)

  • C. parvum oocysts

  • Excystation solution (e.g., acidified water or sodium hypochlorite followed by incubation in PBS with trypsin and taurocholic acid)

  • This compound or other test compounds

  • 96-well plates with confluent HCT-8 monolayers

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescently labeled antibody against C. parvum or a vital stain like CFSE for pre-labeling sporozoites.[3]

  • DAPI for nuclear staining

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Treat confluent HCT-8 cell monolayers in a 96-well plate with serial dilutions of this compound.

  • Excyst C. parvum oocysts to release sporozoites.

  • Add the freshly excysted sporozoites to the inhibitor-treated HCT-8 cells.

  • Incubate for a period that allows for invasion and initial development (e.g., 24-48 hours).

  • Wash the wells to remove unattached sporozoites.

  • Fix and permeabilize the cells.

  • Stain with an anti-C. parvum antibody and DAPI.

  • Image the wells using a fluorescence microscope and quantify the number of parasites per host cell or per field of view.

  • Calculate the percentage of inhibition relative to a vehicle-only control and determine the EC50 value.

Toxoplasma gondii Host Cell Invasion Assay

This assay specifically measures the impact of the inhibitor on the initial invasion of host cells by T. gondii tachyzoites.

Materials:

  • Human foreskin fibroblasts (HFFs) or another suitable host cell line

  • Complete growth medium (e.g., DMEM with 10% fetal bovine serum, L-glutamine, and antibiotics)

  • T. gondii tachyzoites (e.g., RH strain)

  • This compound or other test compounds

  • 96-well plates with confluent HFF monolayers

  • Fixative (e.g., methanol or paraformaldehyde)

  • Blocking buffer (e.g., PBS with 3% BSA)

  • Primary antibodies: mouse anti-SAG1 (for extracellular parasites) and rabbit anti-GAP45 (for all parasites)

  • Fluorescently labeled secondary antibodies: anti-mouse (e.g., Alexa Fluor 594) and anti-rabbit (e.g., Alexa Fluor 488)

  • Fluorescence microscope

Procedure:

  • Culture confluent monolayers of HFFs in 96-well plates.

  • Pre-treat the HFFs with serial dilutions of this compound for a short period (e.g., 30 minutes).

  • Add freshly harvested T. gondii tachyzoites to the wells and allow invasion to occur for a defined time (e.g., 1-2 hours).

  • Gently wash the wells with PBS to remove non-adherent parasites.

  • Fix the cells with a non-permeabilizing fixative (e.g., paraformaldehyde).

  • Incubate with an antibody that recognizes an extracellular parasite surface antigen (e.g., anti-SAG1). This will label only the parasites that have not invaded.

  • Wash, then permeabilize the cells with a detergent (e.g., Triton X-100).

  • Incubate with an antibody that recognizes all parasites (e.g., anti-GAP45). This will label both intracellular and extracellular parasites.

  • Add fluorescently labeled secondary antibodies to differentiate between the two primary antibodies.

  • Image the wells and count the number of intracellular (labeled only with the pan-parasite antibody) and extracellular (labeled with both antibodies) parasites.

  • Calculate the percentage of invasion inhibition and determine the EC50.

Visualizations

Signaling Pathway and Mechanism of Action

G Ca2_influx Increased Intracellular Ca²⁺ CDPK1_inactive CDPK1 (Inactive) Ca2_influx->CDPK1_inactive Binds CDPK1_active CDPK1 (Active) CDPK1_inactive->CDPK1_active Activates Substrate Substrate Proteins CDPK1_active->Substrate ATP ATP ATP->CDPK1_active IN3 This compound IN3->CDPK1_active Competitively Inhibits ATP Binding Substrate_P Phosphorylated Substrates Substrate->Substrate_P Phosphorylation Motility Parasite Motility Substrate_P->Motility Invasion Host Cell Invasion Motility->Invasion Egress Egress Motility->Egress G start Start prep_inhibitor Prepare Serial Dilution of IN-3 start->prep_inhibitor add_reagents Add Kinase, Substrate, and IN-3 to Plate prep_inhibitor->add_reagents start_reaction Initiate Reaction with ATP add_reagents->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Measure Kinase Activity (e.g., Radioactivity, Luminescence) stop_reaction->detection analysis Data Analysis: Plot Dose-Response Curve detection->analysis end Determine IC50 analysis->end G ATP_pocket ATP-Binding Pocket Gatekeeper Gatekeeper Residue ATP_pocket->Gatekeeper Parasite_Kinase Parasite CDPK1 Gatekeeper->Parasite_Kinase Human_Kinase Human Kinase Gatekeeper->Human_Kinase Glycine Small (Glycine) Parasite_Kinase->Glycine Bulky Large/Bulky Residue Human_Kinase->Bulky Binding Binding Occurs Glycine->Binding No_Binding Steric Clash (No Binding) Bulky->No_Binding BKI Bumped Kinase Inhibitor (IN-3) BKI->Glycine Fits BKI->Bulky Clashes

References

Methodological & Application

Application Notes and Protocols for CpCDPK1/TgCDPK1-IN-3 in Parasite Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium-Dependent Protein Kinase 1 (CDPK1) is a crucial enzyme in apicomplexan parasites, such as Cryptosporidium parvum and Toxoplasma gondii, regulating essential processes like host cell invasion, egress, and proliferation.[1][2] Due to the absence of direct homologs in mammals, CDPK1 represents a prime target for the development of selective anti-parasitic drugs.[1][3] CpCDPK1/TgCDPK1-IN-3 belongs to a class of compounds known as "bumped kinase inhibitors" (BKIs), which are designed to specifically target the ATP-binding site of parasite CDPK1.[3][4] This selectivity is achieved by exploiting a unique small glycine "gatekeeper" residue in the parasite kinase, which is replaced by a bulkier residue in mammalian kinases.[3][5] These application notes provide detailed protocols for the utilization of this compound in parasite culture to study its effects on parasite viability and related cellular functions.

Data Presentation

Table 1: In Vitro Efficacy of Selected CpCDPK1/TgCDPK1 Inhibitors against Toxoplasma gondii

CompoundTargetIC50 (nM)EC50 (nM)Reference
3-MB-PP1TgCDPK1--[6]
3-BrB-PP1TgCDPK1--[6]
NA-PP2TgCDPK1--[3]
NM-PP1TgCDPK1--[3]
1294TgCDPK1-100[7]
RM-1-132TgCDPK1<112[8]
1265TgCDPK1<125[8]
1553TgCDPK11.11100[8]

Table 2: In Vitro Efficacy of Selected CpCDPK1 Inhibitors against Cryptosporidium parvum

CompoundTargetIC50 (µM)EC50 (µM)Reference
PP1CpCDPK10.018-[9]
3MB-PP1CpCDPK10.023-[9]
F083-0116CpCDPK14.315-[9]
Compound 1294CpCDPK1-<1[10]
UH15_16CpCDPK10.00540.014[11]

Experimental Protocols

Protocol 1: General Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of the inhibitor for use in in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the desired concentration of the stock solution (e.g., 10 mM).

  • Calculate the required amount of this compound powder based on its molecular weight.

  • Weigh the powder accurately and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube to achieve the desired stock concentration.

  • Vortex the tube until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Toxoplasma gondii Invasion Assay

This assay assesses the effect of this compound on the ability of T. gondii tachyzoites to invade host cells.

Materials:

  • Confluent monolayer of host cells (e.g., human foreskin fibroblasts - HFFs) in a 24-well plate

  • Freshly egressed T. gondii tachyzoites (e.g., RH strain)

  • Incomplete DMEM (without serum)

  • Complete DMEM (supplemented with 10% fetal bovine serum)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Staining solution (e.g., Giemsa or Diff-Quik)

Procedure:

  • Prepare serial dilutions of this compound in incomplete DMEM from the stock solution. Include a DMSO-only control.

  • Wash the confluent host cell monolayers twice with PBS.

  • Pre-incubate the host cells with the different concentrations of the inhibitor (and DMSO control) for 15-30 minutes at 37°C.

  • Add freshly egressed tachyzoites to each well at a multiplicity of infection (MOI) of 5-10.

  • Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator to allow for invasion.

  • After incubation, wash the wells three times with PBS to remove extracellular parasites.

  • Fix the cells with methanol for 10 minutes.

  • Stain the cells with Giemsa or Diff-Quik according to the manufacturer's instructions.

  • Count the number of intracellular parasites per field of view using a light microscope.

  • Calculate the percentage of invasion inhibition relative to the DMSO control.

Protocol 3: Toxoplasma gondii Proliferation (Plaque) Assay

This assay evaluates the long-term effect of this compound on the lytic cycle of T. gondii.

Materials:

  • Confluent monolayer of host cells (e.g., HFFs) in a 6-well plate

  • Freshly egressed T. gondii tachyzoites

  • Complete DMEM

  • This compound stock solution

  • Methanol

  • Crystal Violet staining solution (0.1% Crystal Violet in 20% ethanol)

Procedure:

  • Infect the confluent host cell monolayers with approximately 100-200 tachyzoites per well.

  • Allow the parasites to invade for 2-4 hours at 37°C.

  • Wash the wells with PBS to remove non-invaded parasites.

  • Add complete DMEM containing serial dilutions of this compound (and a DMSO control) to the respective wells.

  • Incubate the plates for 7-10 days at 37°C in a 5% CO2 incubator, without changing the medium.

  • After the incubation period, wash the wells with PBS.

  • Fix the cells with methanol for 10 minutes.

  • Stain the plates with Crystal Violet solution for 10-15 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Scan or photograph the plates to visualize and quantify the plaques (zones of host cell lysis).

Protocol 4: Cryptosporidium parvum in vitro Growth Inhibition Assay

This protocol assesses the inhibitory effect of this compound on the growth of C. parvum in a host cell culture system.[10][12]

Materials:

  • Confluent monolayer of human ileocecal adenocarcinoma cells (HCT-8) in a 96-well plate.[12]

  • C. parvum oocysts

  • RPMI 1640 medium supplemented with 2% fetal bovine serum

  • This compound stock solution

  • Bleach (10% solution)[12]

  • PBS

  • Reagents for parasite quantification (e.g., qPCR primers and probes for C. parvum 18S rRNA, or anti-C. parvum antibodies for immunofluorescence)

Procedure:

  • Excyst C. parvum oocysts by incubating them in a 10% bleach solution on ice for 10 minutes, followed by washing with PBS.[12]

  • Prepare serial dilutions of this compound in culture medium. Include a DMSO-only control.

  • Add the inhibitor dilutions to the confluent HCT-8 cell monolayers.

  • Add the excysted sporozoites to each well.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, quantify the parasite load in each well. This can be done by:

    • qPCR: Lyse the cells and extract DNA. Perform qPCR using primers specific for a C. parvum gene (e.g., 18S rRNA) to determine the relative parasite load.

    • Immunofluorescence: Fix the cells, permeabilize them, and stain with a primary antibody against C. parvum followed by a fluorescently labeled secondary antibody. Image the plates and count the number of parasites.

  • Calculate the percentage of growth inhibition relative to the DMSO control.

Mandatory Visualization

CDPK1_Signaling_Pathway cluster_stimulus External/Internal Stimulus cluster_calcium Calcium Signaling cluster_cdpk1 CDPK1 Activation cluster_downstream Downstream Effects Stimulus Stimulus Ca_stores Intracellular Ca2+ Stores (e.g., ER) Stimulus->Ca_stores triggers Ca_cytosol Increased Cytosolic Ca2+ Ca_stores->Ca_cytosol release CDPK1_inactive CpCDPK1 / TgCDPK1 (Inactive) Ca_cytosol->CDPK1_inactive binds & activates CDPK1_active CpCDPK1 / TgCDPK1 (Active) CDPK1_inactive->CDPK1_active Substrate Substrate Phosphorylation CDPK1_active->Substrate Inhibitor This compound Inhibitor->CDPK1_active inhibits Microneme Microneme Secretion Substrate->Microneme Motility Gliding Motility Microneme->Motility Invasion_Egress Host Cell Invasion & Egress Motility->Invasion_Egress

Caption: CDPK1 signaling pathway in apicomplexan parasites.

Experimental_Workflow cluster_assays Select Assay Start Start Prepare_Inhibitor Prepare Inhibitor Stock (this compound) Start->Prepare_Inhibitor Culture_Cells Culture Host Cells to Confluence Start->Culture_Cells Prepare_Parasites Prepare Parasites (Tachyzoites or Sporozoites) Start->Prepare_Parasites Add_Inhibitor Add Serial Dilutions of Inhibitor to Cells Prepare_Inhibitor->Add_Inhibitor Culture_Cells->Add_Inhibitor Infect_Cells Infect Cells with Parasites Prepare_Parasites->Infect_Cells Add_Inhibitor->Infect_Cells Incubate Incubate for Defined Period Infect_Cells->Incubate Invasion Invasion Assay (1-2 hours) Incubate->Invasion Proliferation Proliferation Assay (48-72 hours) Incubate->Proliferation Plaque Plaque Assay (7-10 days) Incubate->Plaque Quantify Fix, Stain, and Quantify (Microscopy, qPCR, etc.) Invasion->Quantify Proliferation->Quantify Plaque->Quantify Analyze Analyze Data & Determine EC50 Quantify->Analyze End End Analyze->End

Caption: General workflow for testing inhibitor efficacy.

References

Application Notes and Protocols: CpCDPK1/TgCDPK1-IN-3 for Inhibiting Toxoplasma gondii and Cryptosporidium parvum Host Cell Invasion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CpCDPK1/TgCDPK1-IN-3 is a potent, dual inhibitor of calcium-dependent protein kinase 1 (CDPK1) from two significant protozoan parasites: Cryptosporidium parvum (CpCDPK1) and Toxoplasma gondii (TgCDPK1).[1][2][3] CDPK1 is a critical enzyme in the signaling pathways that regulate key processes for parasite survival and pathogenesis, including host cell invasion, gliding motility, and egress.[4][5] Due to the absence of CDPK homologs in mammals, these enzymes represent a promising target for the development of selective anti-parasitic therapeutics.[4][6] This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in research and drug development settings.

Mechanism of Action

Calcium-dependent protein kinases (CDPKs) are serine/threonine kinases that are regulated by intracellular calcium levels. In apicomplexan parasites like Toxoplasma gondii and Cryptosporidium parvum, a rise in cytosolic calcium triggers the activation of CDPK1. This activation is essential for the secretion of microneme proteins, which are necessary for parasite motility and invasion of host cells.[4] this compound acts as an ATP-competitive inhibitor, binding to the active site of the kinase and preventing the phosphorylation of its downstream targets, thereby blocking the signaling cascade required for invasion.[5] The selectivity of this and similar "bumped" kinase inhibitors (BKIs) is attributed to a unique glycine "gatekeeper" residue in the ATP-binding pocket of the parasite kinase, which is absent in mammalian kinases.[4][7]

Quantitative Data

The inhibitory activity of this compound against both CpCDPK1 and TgCDPK1 has been determined through in vitro kinase assays.

Target EnzymeInhibitorIC50 (µM)Reference
Cryptosporidium parvum CDPK1 (CpCDPK1)This compound0.003[1][2][3]
Toxoplasma gondii CDPK1 (TgCDPK1)This compound0.0036[1][2][3]

Signaling Pathway and Inhibition

The following diagram illustrates the role of TgCDPK1 in the Toxoplasma gondii invasion pathway and the point of inhibition by this compound.

CDPK1_Signaling_Pathway cluster_parasite Toxoplasma gondii cluster_host Host Cell Ca_ion Ca²⁺ Influx CDPK1 TgCDPK1 Ca_ion->CDPK1 Activates Substrate Downstream Substrates CDPK1->Substrate Targets Phosphorylation Phosphorylation Substrate->Phosphorylation Microneme Microneme Secretion Phosphorylation->Microneme Triggers Invasion Host Cell Invasion Microneme->Invasion Enables Host_Cell Host Cell Membrane Inhibitor This compound Inhibitor->CDPK1 Inhibits

Caption: TgCDPK1 signaling cascade leading to host cell invasion and its inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific laboratory conditions.

In Vitro Kinase Inhibition Assay

This protocol is for determining the IC50 value of this compound against recombinant CpCDPK1 or TgCDPK1.

Materials:

  • Recombinant CpCDPK1 or TgCDPK1 enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Biotinylated peptide substrate (e.g., Syntide-2)

  • This compound (serial dilutions)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • 96-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 96-well plate, add the kinase, peptide substrate, and inhibitor dilutions.

  • Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow A Prepare serial dilutions of this compound B Add kinase, substrate, and inhibitor to 96-well plate A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Add Kinase-Glo® reagent D->E F Measure luminescence E->F G Calculate % inhibition and determine IC50 F->G

Caption: Workflow for the in vitro kinase inhibition assay.

Toxoplasma gondii Host Cell Invasion Assay

This assay measures the ability of this compound to inhibit the invasion of host cells by T. gondii tachyzoites.

Materials:

  • T. gondii tachyzoites (e.g., RH strain)

  • Host cells (e.g., human foreskin fibroblasts - HFFs) cultured on coverslips in a 24-well plate

  • Invasion medium (e.g., DMEM)

  • This compound (serial dilutions)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody to a surface antigen (e.g., anti-SAG1)

  • Secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI stain

  • Fluorescence microscope

Procedure:

  • Culture HFFs on coverslips to confluency.

  • Prepare freshly egressed T. gondii tachyzoites.

  • Pre-incubate the tachyzoites with serial dilutions of this compound or DMSO (vehicle control) for 10 minutes.

  • Add the parasite-inhibitor mixture to the HFF monolayers and allow invasion to proceed for 1 hour at 37°C.

  • Wash the cells gently with PBS to remove non-invaded parasites.

  • Fix the cells with 4% paraformaldehyde.

  • Perform a differential staining protocol to distinguish between intracellular and extracellular parasites. For example, stain for an external antigen before permeabilization, then permeabilize and stain for the same antigen again with a different fluorophore.

  • Alternatively, a red/green assay can be used where extracellular parasites are labeled with an antibody before permeabilization, and all parasites are labeled with another antibody after permeabilization.

  • Mount the coverslips on slides with DAPI.

  • Count the number of intracellular and extracellular parasites per field of view using a fluorescence microscope.

  • Calculate the percentage of invasion inhibition relative to the DMSO control.

Invasion_Assay_Workflow A Culture host cells on coverslips B Pre-incubate parasites with inhibitor A->B C Add parasites to host cells and incubate B->C D Wash, fix, and perform differential staining C->D E Image with fluorescence microscope D->E F Quantify intracellular vs. extracellular parasites E->F G Calculate % invasion inhibition F->G

Caption: Workflow for the Toxoplasma gondii host cell invasion assay.

Cryptosporidium parvum Growth Inhibition Assay

This assay measures the overall inhibitory effect of this compound on the growth of C. parvum in a host cell culture.

Materials:

  • C. parvum oocysts

  • Host cells (e.g., HCT-8 cells) cultured in a 96-well plate

  • Growth medium (e.g., RPMI-1640 supplemented with serum)

  • This compound (serial dilutions)

  • Reagents for quantifying parasite growth (e.g., via qPCR of parasite-specific genes or using a reporter parasite line expressing luciferase or another marker)

  • Cell lysis buffer

  • DNA extraction kit (for qPCR) or luciferase assay reagent

Procedure:

  • Seed HCT-8 cells in a 96-well plate and grow to confluency.

  • Excyst C. parvum oocysts to release sporozoites.

  • Add the sporozoites to the HCT-8 cell monolayers along with serial dilutions of this compound or DMSO.

  • Incubate the plate for 48-72 hours at 37°C.

  • Quantify parasite growth:

    • For qPCR: Lyse the cells, extract total DNA, and perform qPCR using primers specific for a C. parvum gene (e.g., 18S rRNA).

    • For reporter lines: Lyse the cells and measure the reporter signal (e.g., luminescence) according to the manufacturer's protocol.

  • Calculate the percent growth inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the EC50 value by fitting the data to a dose-response curve.

This compound is a highly potent inhibitor of CDPK1 from both Toxoplasma gondii and Cryptosporidium parvum. Its low nanomolar IC50 values make it a valuable tool for studying the role of CDPK1 in parasite biology and a promising starting point for the development of novel anti-parasitic drugs. The protocols provided herein offer a framework for researchers to investigate the efficacy of this compound in various in vitro settings.

References

Application Notes and Protocols for CpCDPK1/TgCDPK1-IN-3 (and Analogs) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Calcium-dependent protein kinase 1 (CDPK1) is a crucial enzyme for the motility, host cell invasion, and egress of apicomplexan parasites such as Cryptosporidium parvum and Toxoplasma gondii.[1][2][3] Its absence in mammalian cells makes it an attractive target for selective drug development.[4][5] A class of compounds known as "bumped kinase inhibitors" (BKIs) has been developed to specifically target a unique glycine gatekeeper residue in the ATP-binding pocket of the parasite's CDPK1, offering high selectivity over human kinases.[1][4][5] This document provides detailed application notes and protocols for the experimental use of key CpCDPK1/TgCDPK1 inhibitors, such as compound 1294 (BKI-1294) and its optimized analog, compound 32, in animal models of cryptosporidiosis and toxoplasmosis.

These inhibitors have demonstrated significant efficacy in reducing parasite burden in both acute and chronic infection models and show promise for preventing vertical transmission of T. gondii.[6][7][8]

Target Information
  • Target: Calcium-dependent protein kinase 1 (CDPK1)

  • Organisms: Cryptosporidium parvum (CpCDPK1), Toxoplasma gondii (TgCDPK1)

  • Role in Pathogenesis: Essential for microneme secretion, gliding motility, host cell invasion, and egress.[1][9] Inhibition of CDPK1 blocks the parasite's lytic cycle.[10]

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of key CpCDPK1/TgCDPK1 inhibitors.

Table 1: In Vitro Potency of CpCDPK1/TgCDPK1 Inhibitors

CompoundTarget EnzymeIC50 (nM)Parasite Growth Inhibition (EC50, nM)Reference
1294CpCDPK11100 (C. parvum)[11]

Table 2: Pharmacokinetic Properties of Compound 1294

ParameterValueAnimal ModelDosingReference
Peak Plasma Concentration (Cmax)7.2 µMMouse100 mg/kg (oral, daily)[11]
Half-life (t1/2)>13 hoursMouse100 mg/kg (oral, daily)[11]

Table 3: In Vivo Efficacy of CpCDPK1/TgCDPK1 Inhibitors

CompoundDisease ModelAnimal ModelEfficacyReference
1294CryptosporidiosisSCID-beige miceParasite elimination in 6 of 7 mice[11]
32Acute & Latent ToxoplasmosisMouse>85% reduction in brain cysts[6]
SP230Congenital ToxoplasmosisPregnant Mice97% reduction of parasite burden in fetuses[7]

Signaling Pathway and Experimental Workflow Diagrams

CpCDPK1/TgCDPK1 Signaling Pathway

CDPK1_Signaling_Pathway Ca_influx ↑ Intracellular Ca²⁺ CDPK1 Inactive CpCDPK1 / TgCDPK1 Ca_influx->CDPK1 Activates Active_CDPK1 Active CDPK1 Substrates Downstream Substrates Active_CDPK1->Substrates Phosphorylates BKI CpCDPK1/TgCDPK1-IN-3 (e.g., 1294, 32) BKI->Active_CDPK1 Inhibits Phosphorylation Substrate Phosphorylation Motility Gliding Motility Phosphorylation->Motility Invasion Host Cell Invasion Phosphorylation->Invasion Egress Host Cell Egress Phosphorylation->Egress Proliferation Parasite Proliferation Motility->Proliferation Invasion->Proliferation Egress->Proliferation

Caption: Role of CDPK1 in the parasite lytic cycle and its inhibition by BKIs.

In Vivo Efficacy Evaluation Workflow

In_Vivo_Workflow start Start infection Infect Animal Models (e.g., mice with T. gondii or C. parvum) start->infection grouping Group Animals (Treatment vs. Vehicle Control) infection->grouping treatment Administer this compound (e.g., Oral Gavage) grouping->treatment monitoring Monitor Animal Health (Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Reached (Pre-defined time point) monitoring->endpoint collection Tissue/Sample Collection (Brain, Spleen, Peritoneal Fluid, Intestine) endpoint->collection analysis Quantify Parasite Burden (qPCR, Plaque Assay, Histology) collection->analysis evaluation Evaluate Efficacy (Compare parasite load between groups) analysis->evaluation end End evaluation->end

Caption: Workflow for evaluating in vivo efficacy of CDPK1 inhibitors.

Experimental Protocols

Protocol 1: In Vivo Efficacy of Compound 1294 for Cryptosporidiosis in a SCID/Beige Mouse Model

This protocol is adapted from studies demonstrating the efficacy of compound 1294 in an immunocompromised mouse model of cryptosporidiosis.[11]

1. Materials and Reagents:

  • Compound 1294

  • Vehicle solution (e.g., appropriate for oral administration)

  • Cryptosporidium parvum oocysts

  • Severe combined immunodeficiency (SCID)-beige mice

  • Standard animal housing and handling equipment

  • Oral gavage needles

  • Reagents and equipment for quantifying parasite load (e.g., qPCR, histology)

2. Animal Model and Infection:

  • House SCID-beige mice in accordance with institutional guidelines for the care and use of laboratory animals.

  • Infect mice with an appropriate dose of C. parvum oocysts via oral gavage.

3. Compound Preparation and Administration:

  • Prepare a stock solution of compound 1294 in a suitable vehicle.

  • Formulate the dosing solution to deliver 100 mg/kg body weight.

  • Initiate treatment at a specified time post-infection.

  • Administer the compound or vehicle control orally once daily for the duration of the study.[11]

4. Monitoring and Endpoint:

  • Monitor mice daily for clinical signs of disease and body weight changes.

  • At the study endpoint, euthanize mice according to approved protocols.

  • Collect intestinal tissue for analysis of parasite burden and epithelial damage.[11]

5. Efficacy Evaluation:

  • Quantify the parasite burden in the collected tissues using methods such as quantitative PCR (qPCR) or histological examination.

  • Assess epithelial damage and apoptosis in intestinal sections to determine the treatment's effect on pathology.[11]

  • Compare the parasite load and tissue damage between the treated and vehicle control groups to determine the efficacy of compound 1294. A significant reduction in parasite numbers indicates successful treatment.[11]

Protocol 2: Evaluation of Compound 32 for Acute and Latent Toxoplasmosis

This protocol is based on the evaluation of an optimized TgCDPK1 inhibitor in mouse models of toxoplasmosis.[6][10]

1. Materials and Reagents:

  • Compound 32

  • Vehicle solution for oral administration

  • Toxoplasma gondii (e.g., tachyzoites of a virulent strain)

  • Laboratory mice (e.g., CD1 mice)

  • Standard animal handling and infection equipment

  • Reagents for DNA extraction and qPCR

2. Acute Toxoplasmosis Model:

  • Infect mice intraperitoneally with T. gondii tachyzoites.

  • Begin treatment 2 days post-infection. Administer compound 32 (e.g., at a specified mg/kg dose) or vehicle control orally on a daily basis for 5 days.[12]

  • One day after the final dose, euthanize the mice.

  • Collect peritoneal fluid, spleen, and brain tissue.[12]

  • Quantify the parasite load in each tissue by qPCR to determine the reduction in parasite burden in treated versus control mice.[6]

3. Latent Toxoplasmosis Model (Brain Cyst Reduction):

  • Establish chronic infection in mice with a cyst-forming strain of T. gondii.

  • After several weeks, to allow for cyst formation, begin treatment with compound 32 or vehicle control.

  • Administer the compound daily for a specified duration.

  • At the end of the treatment period, euthanize the mice and harvest the brains.

  • Homogenize the brain tissue and count the number of tissue cysts microscopically.

  • Calculate the percentage reduction in brain cysts in the treated group compared to the control group. A reduction of over 85% has been reported for effective compounds.[6]

Disclaimer: These protocols are intended for research purposes only and should be adapted and performed in strict accordance with institutional and national guidelines for animal welfare. Appropriate safety precautions should be taken when handling parasites and chemical compounds.

References

Application Notes and Protocols for Studying Microneme Secretion Using CpCDPK1/TgCDPK1-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Micronemes are specialized secretory organelles in apicomplexan parasites, such as Toxoplasma gondii and Cryptosporidium parvum, that play a critical role in host cell invasion, motility, and egress. The secretion of microneme contents is a tightly regulated process, initiated by a rise in intracellular calcium levels. Calcium-dependent protein kinase 1 (CDPK1) is a key regulator of this signaling pathway.[1][2] CpCDPK1/TgCDPK1-IN-3 is a potent and selective inhibitor of the T. gondii and C. parvum orthologs of CDPK1. This inhibitor belongs to the class of "bumped" kinase inhibitors (BKIs), which target a unique small glycine "gatekeeper" residue in the ATP-binding pocket of the parasite kinase, conferring high selectivity over mammalian kinases that possess a bulkier gatekeeper residue.[3][4] These characteristics make this compound an invaluable tool for dissecting the role of CDPK1 in microneme secretion and for developing novel anti-parasitic therapeutics.

These application notes provide a summary of the inhibitor's activity, detailed protocols for its use in studying microneme secretion, and diagrams illustrating the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the inhibitory activity of pyrazolopyrimidine-based inhibitors, a class to which this compound belongs, against TgCDPK1 and their effect on T. gondii growth.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50 (nM)Reference
3-MB-PP1TgCDPK1 (Gly gatekeeper)0.8[5]
3-MB-PP1TgCDPK1 (Met gatekeeper mutant)>1000[5]
NA-PP2TgCDPK1~20[3]
NM-PP1TgCDPK1~10[3]

Table 2: Inhibition of Toxoplasma gondii Proliferation

CompoundEC50 (µM)Reference
Pyrazolopyrimidine analogslow- to sub-micromolar[6]

Experimental Protocols

Microneme Secretion Assay (Western Blot-Based)

This protocol describes a method to assess the effect of this compound on induced microneme secretion from T. gondii tachyzoites by detecting secreted micronemal proteins in the culture supernatant via Western blotting.

Materials:

  • Freshly egressed T. gondii tachyzoites

  • Intracellular buffer (5 mM NaCl, 142 mM KCl, 1 mM MgCl2, 2 mM EGTA, 5.6 mM glucose, 25 mM HEPES, pH 7.2)

  • DMEM (supplemented with 2 mM glutamine)

  • This compound (dissolved in DMSO)

  • Calcium ionophore (e.g., A23187) or other secretagogue (e.g., ethanol)

  • PBS, ice-cold

  • Protease inhibitor cocktail

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against a microneme protein (e.g., anti-MIC2, anti-AMA1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Centrifuge, 4°C

  • Western blot imaging system

Procedure:

  • Harvest freshly egressed tachyzoites by centrifugation at 600 x g for 10 minutes at room temperature.

  • Wash the parasite pellet twice with pre-warmed (37°C) intracellular buffer.

  • Resuspend the parasites in DMEM supplemented with 2 mM glutamine.

  • Aliquot the parasite suspension into microcentrifuge tubes.

  • Pre-incubate the parasites with the desired concentrations of this compound (or DMSO as a vehicle control) for 15-30 minutes at 37°C.

  • Induce microneme secretion by adding a calcium ionophore (e.g., 1 µM A23187) or another secretagogue and incubate for 5-20 minutes at 37°C.

  • Immediately after incubation, pellet the parasites by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Carefully collect the supernatant, which contains the excreted/secreted antigens (ESA). To remove any contaminating parasites, centrifuge the ESA fraction again at 2,000 x g for 5 minutes at 4°C.

  • Transfer the final ESA supernatant to a new tube and add a protease inhibitor cocktail. Store at -80°C until analysis.

  • Wash the parasite pellet once with ice-cold PBS and store at -20°C.

  • Prepare protein lysates from the parasite pellets and the ESA fractions.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against a microneme marker overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and capture the image.

  • Quantify the band intensities to determine the relative amount of secreted microneme protein.

High-Throughput Microneme Secretion Assay (Luciferase-Based)

This protocol outlines a more quantitative and higher-throughput method for measuring microneme secretion using a reporter parasite line expressing a secreted luciferase.[7][8]

Materials:

  • T. gondii tachyzoites engineered to express a secreted luciferase (e.g., Gaussia or NanoLuc) fused to a microneme protein.

  • 96-well black, clear-bottom plates

  • Assay buffer (e.g., DMEM or Hanks' Balanced Salt Solution)

  • This compound

  • Secretagogue (e.g., calcium ionophore, ethanol)

  • Luciferase substrate (e.g., coelenterazine for Gaussia luciferase)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Harvest and wash the reporter parasites as described in the Western blot protocol.

  • Resuspend the parasites in the assay buffer to the desired concentration.

  • Dispense the parasite suspension into the wells of a 96-well plate.

  • Add various concentrations of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.

  • Initiate secretion by adding the secretagogue to all wells simultaneously using a multi-channel pipette.

  • Incubate for the desired time (e.g., 5-20 minutes) at 37°C.

  • Add the luciferase substrate to the wells.

  • Immediately measure the luminescence using a plate reader.

  • The luminescence signal is proportional to the amount of secreted luciferase and, therefore, to the extent of microneme secretion.

  • Calculate the percent inhibition of secretion for each inhibitor concentration relative to the vehicle control.

Visualizations

Microneme_Secretion_Pathway cluster_extracellular Extracellular/Host Cell cluster_parasite Parasite Cytosol cluster_inhibitor Host_Cell Host Cell Interaction / Motility Cue Ca_Store Intracellular Ca2+ Stores (e.g., ER) Host_Cell->Ca_Store Signal Transduction Ca_Signal ↑ [Ca2+]i Ca_Store->Ca_Signal Release TgCDPK1 TgCDPK1 Ca_Signal->TgCDPK1 Activation Substrates Downstream Substrates TgCDPK1->Substrates Phosphorylation Microneme Microneme Organelle Substrates->Microneme Regulation Secretion Microneme Protein Secretion Microneme->Secretion Exocytosis Inhibitor This compound Inhibitor->TgCDPK1 Inhibition

Caption: Signaling pathway for microneme secretion in Toxoplasma gondii.

Microneme_Secretion_Assay_Workflow cluster_preparation Parasite Preparation cluster_treatment Treatment & Stimulation cluster_detection Detection of Secreted Proteins Harvest Harvest & Wash Tachyzoites Resuspend Resuspend in Assay Buffer Harvest->Resuspend Preincubation Pre-incubate with This compound Resuspend->Preincubation Stimulation Induce Secretion (e.g., Ca2+ Ionophore) Preincubation->Stimulation Separation Separate Parasites & Supernatant Stimulation->Separation WB Western Blot (for MIC2, AMA1, etc.) Separation->WB Luciferase Luciferase Assay (Reporter Strain) Separation->Luciferase Quantification Quantify Secretion WB->Quantification Luciferase->Quantification

References

Application Notes and Protocols: CpCDPK1/TgCDPK1-IN-3 in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CpCDPK1-IN-3 and TgCDPK1-IN-3 are potent and selective inhibitors of calcium-dependent protein kinase 1 (CDPK1) from the apicomplexan parasites Cryptosporidium parvum (CpCDPK1) and Toxoplasma gondii (TgCDPK1), respectively. These kinases are essential for parasite motility, host cell invasion, and egress, making them attractive targets for the development of novel anti-parasitic therapeutics. The selectivity of these inhibitors stems from a unique structural feature in the ATP-binding pocket of the parasite kinases—a small glycine gatekeeper residue—which is absent in their mammalian counterparts. This structural difference allows for the design of "bumped" kinase inhibitors that specifically target the parasite enzymes with high affinity, minimizing off-target effects in the host.

These application notes provide a comprehensive overview of the use of CpCDPK1/TgCDPK1-IN-3 in drug discovery, including their biochemical and cellular activities, along with detailed protocols for their evaluation.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Target KinaseInhibitorIC50 (µM)Reference
C. parvum CDPK1 (CpCDPK1)CpCDPK1-IN-30.003[1]
T. gondii CDPK1 (TgCDPK1)TgCDPK1-IN-30.0036[1]
Table 2: Cellular Efficacy of Related Bumped Kinase Inhibitors
ParasiteCompoundAssayEC50 (nM)Reference
C. parvumUH15_16Growth Inhibition14
T. gondiiBKI-1294Plaque Assay<10
Table 3: In Vivo Efficacy of a CpCDPK1 Inhibitor in a Mouse Model of Cryptosporidiosis
CompoundDosing RegimenAnimal ModelParasite Load ReductionReference
UH15_1650 mg/kg, once daily for 7 daysAcute mouse model75% reduction in gut pathogen burden

Signaling Pathways and Experimental Workflows

CpCDPK1/TgCDPK1 Signaling Pathway

CDPK1_Signaling cluster_upstream Upstream Activation cluster_kinase Kinase Activation cluster_downstream Downstream Effects Ca_ion Ca²⁺ Influx CDPK1 CpCDPK1 / TgCDPK1 (Inactive) Ca_ion->CDPK1 Binds to EF hands CDPK1_active CpCDPK1 / TgCDPK1 (Active) CDPK1->CDPK1_active Conformational Change Substrates Downstream Substrates (e.g., Myosin A for TgCDPK3) CDPK1_active->Substrates Phosphorylation Inhibitor This compound Inhibitor->CDPK1_active Inhibition Motility Gliding Motility Substrates->Motility Invasion Host Cell Invasion Motility->Invasion Egress Egress from Host Cell Motility->Egress

Caption: Activation of CpCDPK1/TgCDPK1 by calcium and subsequent downstream effects.

Experimental Workflow for Inhibitor Evaluation

Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Recombinant_Protein Recombinant CpCDPK1/ TgCDPK1 Expression & Purification Kinase_Assay In Vitro Kinase Inhibition Assay (IC50) Recombinant_Protein->Kinase_Assay Kinetic_Assay Kinetic Analysis (Ki, MOA) Kinase_Assay->Kinetic_Assay Invasion_Assay Host Cell Invasion Assay (EC50) Kinase_Assay->Invasion_Assay Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay (CC50) Invasion_Assay->Cytotoxicity_Assay Selectivity_Index Selectivity Index (CC50 / EC50) Cytotoxicity_Assay->Selectivity_Index Animal_Model Animal Model of Infection Selectivity_Index->Animal_Model Efficacy_Study In Vivo Efficacy (Parasite Burden) Animal_Model->Efficacy_Study PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD

Caption: A typical workflow for the evaluation of CpCDPK1/TgCDPK1 inhibitors.

Experimental Protocols

Protocol 1: Recombinant CpCDPK1/TgCDPK1 Expression and Purification

This protocol describes the expression of His-tagged CpCDPK1 or TgCDPK1 in E. coli and subsequent purification using nickel-affinity chromatography.

Materials:

  • pET-28a vector containing the CpCDPK1 or TgCDPK1 gene

  • E. coli BL21(DE3) competent cells

  • Luria-Bertani (LB) broth and agar

  • Kanamycin (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Binding Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, 1 mM β-mercaptoethanol, pH 7.4

  • Wash Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 50 mM imidazole, 1 mM β-mercaptoethanol, pH 7.4

  • Elution Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 500 mM imidazole, 1 mM β-mercaptoethanol, pH 7.4

  • HisTrap™ column (GE Healthcare)

  • Amicon® Ultra Centrifugal Filters (10 kDa cutoff)

Procedure:

  • Transform the pET-28a-CDPK1 plasmid into E. coli BL21(DE3) cells and plate on LB agar with kanamycin.

  • Inoculate a single colony into 50 mL of LB broth with kanamycin and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB broth with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow overnight at 25°C.

  • Harvest the cells by centrifugation at 8,000 rpm for 15 minutes at 4°C.

  • Resuspend the cell pellet in Binding Buffer containing a protease inhibitor cocktail.

  • Lyse the cells by sonication on ice and clarify the lysate by centrifugation at 18,000 rpm for 40 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm filter.

  • Equilibrate a HisTrap™ column with Binding Buffer.

  • Load the filtered lysate onto the column.

  • Wash the column with Binding Buffer followed by Wash Buffer.

  • Elute the recombinant protein with a linear gradient of Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE for the presence of the purified protein.

  • Pool fractions containing the purified protein and concentrate using an Amicon® Ultra Centrifugal Filter.

  • Store the purified protein at -80°C.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is suitable for determining the IC50 of this compound.

Materials:

  • Purified recombinant CpCDPK1 or TgCDPK1

  • This compound

  • Syntide-2 peptide substrate (or other suitable peptide substrate)

  • ATP

  • Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer containing the appropriate concentrations of recombinant kinase and Syntide-2.

  • Prepare serial dilutions of this compound in DMSO, and then dilute into Kinase Assay Buffer.

  • Add 2.5 µL of the inhibitor solution to the wells of a 384-well plate.

  • Add 2.5 µL of the 2X kinase/substrate solution to initiate the reaction.

  • Incubate the reaction at 30°C for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Toxoplasma gondii Host Cell Invasion Assay

This protocol is used to determine the effect of TgCDPK1-IN-3 on the ability of T. gondii tachyzoites to invade host cells.[1]

Materials:

  • Human foreskin fibroblasts (HFFs)

  • T. gondii tachyzoites (e.g., RH strain)

  • TgCDPK1-IN-3

  • DMEM supplemented with 10% fetal bovine serum

  • 24-well plates with coverslips

  • Primary antibody: mouse anti-SAG1

  • Secondary antibody: Alexa Fluor 594 anti-mouse IgG

  • DAPI

  • 4% paraformaldehyde in PBS

Procedure:

  • Seed HFFs onto coverslips in a 24-well plate and grow to confluence.

  • Pre-treat the HFF monolayer with various concentrations of TgCDPK1-IN-3 or vehicle (DMSO) for 1 hour.

  • Harvest freshly egressed tachyzoites and resuspend in DMEM.

  • Add the tachyzoites to the HFFs at a multiplicity of infection (MOI) of 5.

  • Centrifuge the plate at 1,000 rpm for 3 minutes to synchronize the infection and incubate at 37°C for 1 hour.

  • Wash the cells three times with PBS to remove extracellular parasites.

  • Fix the cells with 4% paraformaldehyde for 20 minutes.

  • Without permeabilizing the cells, stain for extracellular parasites by incubating with anti-SAG1 antibody for 1 hour.

  • Wash with PBS and incubate with Alexa Fluor 594-conjugated secondary antibody for 1 hour.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Stain all parasites (intracellular and extracellular) with a different anti-SAG1 antibody conjugated to a different fluorophore (e.g., FITC).

  • Stain the nuclei with DAPI.

  • Mount the coverslips on slides and visualize using a fluorescence microscope.

  • Count the number of intracellular (red-negative, green-positive) and extracellular (red-positive, green-positive) parasites in at least 100 parasites per condition.

  • Calculate the percent invasion and determine the EC50 value.

Protocol 4: Cryptosporidium parvum Host Cell Invasion/Growth Assay

This protocol is used to assess the effect of CpCDPK1-IN-3 on C. parvum infection of host cells.[2]

Materials:

  • HCT-8 cells (human ileocecal adenocarcinoma)

  • C. parvum oocysts

  • CpCDPK1-IN-3

  • RPMI-1640 medium supplemented with 2% FBS

  • 96-well plates

  • Sodium hypochlorite

  • qRT-PCR reagents for C. parvum 18S rRNA

Procedure:

  • Seed HCT-8 cells in a 96-well plate and grow to 80% confluence.

  • Excyst C. parvum oocysts by treating with sodium hypochlorite.

  • Pre-incubate the excysted sporozoites with various concentrations of CpCDPK1-IN-3 or vehicle (DMSO) for 15 minutes.

  • Infect the HCT-8 cell monolayer with the treated sporozoites at a concentration of 1 x 10⁵ oocysts/well.

  • Incubate the infected cells at 37°C for 24-48 hours.

  • After incubation, lyse the cells and extract total RNA.

  • Perform qRT-PCR using primers specific for the C. parvum 18S rRNA gene to quantify the parasite load.

  • Calculate the percent inhibition of parasite growth for each inhibitor concentration and determine the EC50 value.

Protocol 5: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxicity of this compound against a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HFFs, HepG2)

  • This compound

  • Complete growth medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

References

Methods for Assessing CpCDPK1/TgCDPK1-IN-3 Efficacy In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for evaluating the in vivo efficacy of CpCDPK1/TgCDPK1-IN-3, a potent inhibitor of calcium-dependent protein kinase 1 (CDPK1) in Cryptosporidium parvum and Toxoplasma gondii. The protocols outlined below are essential for preclinical assessment of this antiparasitic compound.

Introduction

Calcium-dependent protein kinase 1 (CDPK1) is a critical regulator of parasite motility, host cell invasion, and egress in apicomplexan parasites such as Cryptosporidium parvum and Toxoplasma gondii.[1][2] As this kinase is absent in mammalian hosts, it represents a promising target for selective chemotherapy.[1][3] this compound is a bumped kinase inhibitor (BKI) designed to specifically target the ATP-binding pocket of CDPK1, which contains a unique glycine gatekeeper residue.[2][3] This document details the in vivo methods required to assess the therapeutic potential of this inhibitor.

Signaling Pathway of CDPK1 in Apicomplexan Parasites

An increase in intracellular calcium levels activates CDPK1, which in turn regulates key processes for parasite survival and propagation, including the secretion of micronemes essential for motility and host cell invasion.[1][2] Inhibition of CDPK1 is therefore expected to block the parasite's life cycle at these crucial stages.[2]

CDPK1_Signaling_Pathway cluster_parasite Apicomplexan Parasite Ca_ion Intracellular Ca²⁺ increase CDPK1 CpCDPK1 / TgCDPK1 Ca_ion->CDPK1 activates Microneme Microneme Secretion CDPK1->Microneme phosphorylates substrates leading to IN3 This compound IN3->CDPK1 inhibits Motility Gliding Motility Microneme->Motility Invasion Host Cell Invasion Motility->Invasion Egress Egress from Host Cell Motility->Egress

Figure 1. Simplified signaling pathway of CDPK1 in apicomplexan parasites and the inhibitory action of this compound.

In Vivo Efficacy Assessment in a Murine Model of Cryptosporidiosis

Immunocompromised mouse models are commonly used for in vivo testing of anticryptosporidial drugs due to their inability to clear the infection naturally.[4][5]

Experimental Workflow

Crypto_Workflow cluster_workflow Cryptosporidiosis In Vivo Efficacy Workflow Animal_Model Immunocompromised Mice (e.g., SCID, IFN-γ KO) Infection Oral Gavage with C. parvum oocysts Animal_Model->Infection Treatment Administer this compound or Vehicle Infection->Treatment Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment->Monitoring Oocyst_Quant Quantify Oocyst Shedding in Feces (qPCR) Monitoring->Oocyst_Quant Imaging Bioluminescence Imaging (optional, with engineered parasites) Monitoring->Imaging Histology Histopathological Analysis of Intestinal Tissue Monitoring->Histology Endpoint Endpoint Analysis Oocyst_Quant->Endpoint Imaging->Endpoint Histology->Endpoint

Figure 2. Experimental workflow for assessing the in vivo efficacy of this compound against Cryptosporidium parvum.

Protocols

1. Animal Model and Infection:

  • Animals: Severe combined immunodeficient (SCID) or interferon-gamma knockout (IFN-γ KO) mice are suitable models.[5][6][7]

  • Infection: Mice are infected by oral gavage with 1 x 106C. parvum oocysts.[7]

2. Drug Administration:

  • Formulation: this compound should be formulated in a suitable vehicle (e.g., 5% DMSO in PBS).

  • Dosing: Treatment typically begins 3-4 days post-infection. The inhibitor is administered daily via oral gavage for a specified duration (e.g., 5-7 days).[4][7]

3. Efficacy Assessment:

  • Oocyst Shedding: Fecal samples are collected daily or every other day to quantify oocyst shedding via quantitative PCR (qPCR) targeting C. parvum specific genes.[4][7]

  • Bioluminescence Imaging (for engineered parasites): If using a luciferase-expressing C. parvum strain, parasite burden can be monitored non-invasively.

    • Inject mice intraperitoneally with D-luciferin (150 mg/kg body weight).[8]

    • Anesthetize mice with isoflurane.

    • Image mice using an in vivo imaging system (e.g., IVIS) 10-15 minutes post-luciferin injection.[8][9]

    • Quantify the bioluminescent signal (total flux in photons/second) in the abdominal region.[10]

  • Histopathology: At the end of the study, intestinal tissues can be collected for histopathological analysis to assess parasite load and tissue damage.

Data Presentation

Table 1: In Vivo Efficacy of Bumped Kinase Inhibitors against C. parvum

CompoundAnimal ModelDoseDosing RegimenReduction in Oocyst Shedding (%)Reference
BKI-1294SCID mice50 mg/kgOnce daily for 7 days>99%[3]
Pyridopyrimidinone UH15_16Acute mouse model50 mg/kgOnce daily for 7 days75%[11]

In Vivo Efficacy Assessment in a Murine Model of Toxoplasmosis

Acute and chronic models of toxoplasmosis in mice are used to evaluate drug efficacy. Bioluminescence imaging is a particularly powerful tool for monitoring parasite dissemination in this model.[9]

Experimental Workflow

Toxo_Workflow cluster_workflow Toxoplasmosis In Vivo Efficacy Workflow Animal_Model BALB/c Mice Infection Intraperitoneal Injection with T. gondii tachyzoites (luciferase-expressing) Animal_Model->Infection Treatment Administer this compound or Vehicle Infection->Treatment Monitoring Daily Monitoring (Weight, Survival, Clinical Signs) Treatment->Monitoring Imaging Bioluminescence Imaging to Monitor Parasite Burden and Dissemination Monitoring->Imaging Brain_Cyst Quantify Brain Cyst Burden (Chronic Model) Monitoring->Brain_Cyst Endpoint Endpoint Analysis (Survival, Parasite Load) Imaging->Endpoint Brain_Cyst->Endpoint

Figure 3. Experimental workflow for assessing the in vivo efficacy of this compound against Toxoplasma gondii.

Protocols

1. Animal Model and Infection:

  • Animals: BALB/c mice are a commonly used strain for toxoplasmosis studies.[9]

  • Infection: Mice are infected via intraperitoneal (i.p.) injection with a lethal dose of luciferase-expressing T. gondii tachyzoites (e.g., 50 tachyzoites of a virulent strain).[9]

2. Drug Administration:

  • Formulation: Prepare this compound in a suitable vehicle.

  • Dosing: Initiate treatment 24 hours post-infection and continue for a defined period (e.g., 10 days) with daily oral gavage.

3. Efficacy Assessment:

  • Survival: Monitor and record mouse survival daily.

  • Bioluminescence Imaging:

    • Perform imaging every 2-3 days to track parasite burden and dissemination.[9]

    • Inject mice i.p. with D-luciferin (150 mg/kg).[8]

    • Anesthetize and image as described for the Cryptosporidium model.

    • Quantify total body bioluminescence.

  • Brain Cyst Burden (Chronic Model): For chronic infection models, mice are infected with a non-lethal dose of a cyst-forming strain. After several weeks of infection, treatment is administered, and brains are subsequently harvested to quantify the number of parasite cysts.

Data Presentation

Table 2: In Vivo Efficacy of a Bumped Kinase Inhibitor against T. gondii

CompoundAnimal ModelInfection StrainDoseDosing RegimenOutcomeReference
BKI-1294BALB/c miceVirulent T. gondii50 mg/kgTwice daily for 10 days100% survival[12]

Conclusion

The in vivo assessment of this compound efficacy relies on established murine models of cryptosporidiosis and toxoplasmosis. Key parameters to measure include parasite burden, assessed by oocyst shedding, bioluminescence imaging, or brain cyst counts, and host survival. The protocols and data presented here provide a framework for the preclinical evaluation of this promising antiparasitic compound.

References

Application Notes and Protocols for Studying Parasite Egress Using CpCDPK1/TgCDPK1-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium-dependent protein kinases (CDPKs) are crucial regulators of various processes in apicomplexan parasites, including motility, invasion, and egress from host cells.[1] Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) is a key enzyme involved in initiating the signaling cascade that leads to parasite egress. Its unique structural features, particularly a small glycine gatekeeper residue in the ATP-binding pocket, make it an attractive target for the development of selective inhibitors. This document provides detailed application notes and protocols for utilizing CpCDPK1/TgCDPK1-IN-3, a representative pyrazolopyrimidine-based "bumped kinase inhibitor" (BKI), to study parasite egress. These inhibitors are designed to specifically target the glycine gatekeeper-containing active site of the parasite kinase, offering high selectivity over host cell kinases which typically possess a bulkier gatekeeper residue.[1][2]

Data Presentation

The efficacy of this compound and related bumped kinase inhibitors is demonstrated by their potent inhibition of the target kinase and the subsequent block of parasite lytic cycle events. The following table summarizes the inhibitory activity of a representative BKI, 3-methyl-benzyl pyrazolo[3,4-d]pyrimidine (3-MB-PP1), against wild-type and mutant TgCDPK1.

Target EnzymeInhibitorIC50 (nM)95% Confidence Interval (nM)
Wild-Type TgCDPK1 (Glycine Gatekeeper)3-MB-PP10.80.3–2.3
Mutant TgCDPK1 (Methionine Gatekeeper)3-MB-PP1>1000N/A

Data adapted from Lourido et al., 2012.[2]

Signaling Pathway

The egress of Toxoplasma gondii from a host cell is a tightly regulated process initiated by an increase in intracellular calcium levels. This calcium signal is transduced by a network of protein kinases, including TgCDPK1, TgCDPK3, and Protein Kinase G (PKG). TgCDPK1 plays a critical role in the secretion of micronemes, which are organelles containing proteins essential for motility and host cell membrane disruption. Inhibition of TgCDPK1 with compounds like this compound blocks this crucial step, thereby preventing parasite egress.

G cluster_0 Host Cell cluster_1 Parasite Increase in [Ca2+] Increase in [Ca2+] TgCDPK1 TgCDPK1 Increase in [Ca2+]->TgCDPK1 TgCDPK3 TgCDPK3 Increase in [Ca2+]->TgCDPK3 Microneme_Secretion Microneme_Secretion TgCDPK1->Microneme_Secretion Motility Motility TgCDPK3->Motility PKG PKG PKG->TgCDPK1 PKG->TgCDPK3 Egress Egress Microneme_Secretion->Egress Motility->Egress CpCDPK1_TgCDPK1_IN_3 This compound CpCDPK1_TgCDPK1_IN_3->TgCDPK1

Caption: Signaling pathway for Toxoplasma gondii egress and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the general workflow for an experiment designed to assess the effect of this compound on parasite egress.

G cluster_workflow Experimental Workflow A 1. Culture Host Cells and Infect with Parasites B 2. Pre-treat with this compound A->B C 3. Induce Egress (e.g., with A23187) B->C D 4. Quantify Egress C->D E 5. Data Analysis D->E

Caption: General experimental workflow for studying the inhibition of parasite egress.

Experimental Protocols

Protocol 1: Ionophore-Induced Egress Assay

This protocol describes a method to quantify induced egress of Toxoplasma gondii from host cells using a calcium ionophore and to assess the inhibitory effect of this compound. Egress is quantified by measuring the release of lactate dehydrogenase (LDH), a cytosolic host cell enzyme, into the culture supernatant.

Materials:

  • Human foreskin fibroblasts (HFFs) or other suitable host cells

  • Toxoplasma gondii tachyzoites (e.g., RH strain)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • This compound (or a related BKI like 3-MB-PP1)

  • Calcium Ionophore A23187

  • CytoTox 96® Non-Radioactive Cytotoxicity Assay Kit (Promega) or similar LDH assay kit

  • 96-well clear-bottom tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Culture and Infection:

    • Seed HFFs in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

    • Infect the HFF monolayer with T. gondii tachyzoites at a multiplicity of infection (MOI) of 0.5-1.

    • Incubate for 24-30 hours to allow for parasite replication and vacuole formation.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in DMEM. The final concentration of the DMSO vehicle should not exceed 0.1%.

    • Carefully wash the infected cell monolayers twice with warm PBS.

    • Add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle-only control (DMSO) and a no-treatment control.

    • Pre-incubate the plate at 37°C in a 5% CO2 incubator for 15-30 minutes.

  • Induction of Egress:

    • Prepare a working solution of A23187 in DMEM. A final concentration of 1-4 µM is typically effective.

    • Add 50 µL of the A23187 working solution to each well to induce egress.

    • For controls, prepare wells for:

      • Spontaneous LDH release: Add 50 µL of DMEM without A23187.

      • Maximum LDH release: Add 50 µL of 10X Lysis Solution (from the LDH assay kit) 45 minutes before the end of the incubation period.

    • Incubate the plate at 37°C for 5-10 minutes.

  • Quantification of Egress (LDH Assay):

    • Centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Add 50 µL of the Substrate Mix (from the LDH assay kit) to each well.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the Stop Solution to each well.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of egress (cytotoxicity) using the following formula:

    • Plot the percentage of egress against the inhibitor concentration to determine the IC50 value.

Protocol 2: Egress Visualization by Immunofluorescence

This protocol allows for the direct visualization and quantification of parasite egress by staining for intact versus lysed parasitophorous vacuoles.

Materials:

  • Infected host cells on coverslips in a 24-well plate (prepared as in Protocol 1)

  • This compound

  • A23187 or Zaprinast

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% Bovine Serum Albumin in PBS)

  • Primary antibody against a parasite surface protein (e.g., anti-SAG1)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Inhibitor Treatment and Egress Induction:

    • Follow steps 1-3 from Protocol 1, using infected cells grown on coverslips in a 24-well plate.

  • Fixation and Staining:

    • After the desired incubation time for egress induction, carefully aspirate the medium and wash once with PBS.

    • Fix the cells with 4% PFA for 20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-SAG1) diluted in blocking buffer for 1 hour.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour in the dark.

    • Wash three times with PBS.

  • Microscopy and Quantification:

    • Mount the coverslips onto microscope slides using mounting medium.

    • Visualize the slides using a fluorescence microscope.

    • Quantify egress by counting the number of lysed (parasites dispersed) versus intact (rosette-like formation) vacuoles.

    • Calculate the percentage of egress for each condition:

Conclusion

This compound and similar bumped kinase inhibitors are powerful tools for dissecting the molecular mechanisms of parasite egress. The protocols provided herein offer robust methods for quantifying the inhibitory effects of these compounds and for visualizing their impact on the parasite lytic cycle. These assays are adaptable for high-throughput screening efforts aimed at discovering novel antiparasitic agents targeting the essential TgCDPK1.

References

Application Notes and Protocols for CpCDPK1/TgCDPK1-IN-3 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CpCDPK1/TgCDPK1-IN-3 is a potent and selective dual inhibitor of Calcium-Dependent Protein Kinase 1 (CDPK1) from the apicomplexan parasites Cryptosporidium parvum (CpCDPK1) and Toxoplasma gondii (TgCDPK1). These kinases are essential for parasite motility, host cell invasion, and egress, making them attractive targets for novel anti-parasitic drug development. The high selectivity of this inhibitor for the parasite kinases over their mammalian counterparts is attributed to the presence of a small glycine gatekeeper residue in the ATP-binding pocket of CpCDPK1 and TgCDPK1, a feature not found in human kinases. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel inhibitors of these critical parasite enzymes.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeInhibitorIC50 (µM)
Cryptosporidium parvum CDPK1 (CpCDPK1)This compound0.003
Toxoplasma gondii CDPK1 (TgCDPK1)This compound0.0036

Signaling Pathway

Calcium-dependent protein kinase 1 (CDPK1) plays a pivotal role in the signaling cascade that leads to essential processes for the parasite's lifecycle, including the secretion of microneme proteins required for motility and host cell invasion.[1][2] An increase in intracellular calcium ions ([Ca2+]) activates CDPK1, which then phosphorylates downstream substrates, ultimately triggering the exocytosis of micronemes.[1][2]

CDPK1_Signaling_Pathway Ca_influx ↑ Intracellular [Ca²⁺] CDPK1_inactive Inactive CDPK1 Ca_influx->CDPK1_inactive Activates CDPK1_active Active CDPK1 CDPK1_inactive->CDPK1_active Downstream_Substrates Downstream Substrates (e.g., Myosin A, GAP45) CDPK1_active->Downstream_Substrates Phosphorylates Phosphorylation Phosphorylation Downstream_Substrates->Phosphorylation Microneme_Secretion Microneme Secretion Phosphorylation->Microneme_Secretion Motility_Invasion Motility & Host Cell Invasion Microneme_Secretion->Motility_Invasion Inhibitor This compound Inhibitor->CDPK1_active Inhibits HTS_Workflow_Cp Seed_HCT8 Seed HCT-8 cells in 384-well plates Infect_Cp Infect with C. parvum oocysts Seed_HCT8->Infect_Cp Add_Compounds Add test compounds (including this compound) Infect_Cp->Add_Compounds Incubate Incubate for 48 hours Add_Compounds->Incubate Fix_Stain Fix and stain cells (e.g., DAPI and anti-C. parvum antibody) Incubate->Fix_Stain Image_Acquisition Automated high-content imaging Fix_Stain->Image_Acquisition Data_Analysis Image analysis to quantify parasite growth inhibition Image_Acquisition->Data_Analysis Kinase_Assay_Workflow Prepare_Reaction Prepare reaction mix: Recombinant Kinase, Buffer, Ca²⁺ Add_Inhibitor Add inhibitor (this compound) Prepare_Reaction->Add_Inhibitor Initiate_Reaction Initiate reaction with ATP and Peptide Substrate Add_Inhibitor->Initiate_Reaction Incubate_RT Incubate at room temperature Initiate_Reaction->Incubate_RT Stop_Reaction Stop reaction Incubate_RT->Stop_Reaction Detect_Signal Detect kinase activity (e.g., luminescence, fluorescence) Stop_Reaction->Detect_Signal Calculate_IC50 Calculate IC50 values Detect_Signal->Calculate_IC50

References

Troubleshooting & Optimization

CpCDPK1/TgCDPK1-IN-3 solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CpCDPK1/TgCDPK1-IN-3, focusing on common solubility challenges in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the general solubility characteristics of this compound class?

A: this compound belongs to the 3,6-diarylated imidazopyridazine class of compounds. These compounds are often characterized by poor aqueous solubility.[1] Modifications such as the introduction of water-solubilizing basic side chains or sulfoxide groups have been shown to improve solubility in this class of compounds, with some analogs reaching solubilities in the range of 60-200 μM.[1]

Q2: What are some initial troubleshooting steps if I observe precipitation of my compound in an aqueous buffer?

A: If you observe precipitation, consider the following:

  • Solvent and pH: The solubility of ionizable compounds is highly dependent on the pH of the solution. For weakly basic compounds, which is common for this class, a lower pH might increase solubility.[2]

  • Buffer Composition: Buffer species can interact with your compound, either increasing solubility through complex formation or decreasing it by "salting out".[3] It is advisable to test a few different buffer systems.

  • Concentration: You may be exceeding the compound's solubility limit in your chosen buffer. Try preparing a more dilute solution.

  • Temperature: While not always the case, gentle warming may aid in dissolution. However, be mindful of potential compound degradation at elevated temperatures.

  • Organic Co-solvents: For compounds with high lipophilicity, the use of a small percentage of an organic co-solvent like DMSO or ethanol is a common practice.[3] However, be aware that this can affect downstream biological assays.

Q3: Are there any recommended starting solvents for preparing a stock solution of this compound?

Q4: How can I determine the kinetic versus equilibrium solubility of my compound?

A: Kinetic solubility refers to the precipitation tendency of a compound from a supersaturated solution, often prepared by diluting a DMSO stock into an aqueous buffer.[3] Equilibrium solubility, on the other hand, is the concentration of a compound in a saturated solution after it has been in contact with the solid form for an extended period, allowing for equilibrium to be reached.[3] Different experimental methods, such as shake-flask or potentiometric titration, can be used to determine equilibrium solubility.

Quantitative Solubility Data for Imidazopyridazine Analogs

The following table summarizes solubility data for various imidazopyridazine analogs to provide a general reference for the expected solubility range of this compound class.

Compound Analogue FeatureReported Aqueous Solubility (μM)Reference
Analogues with sulfoxide-substituted phenyl rings200[1]
Analogues with sulfoxide-containing aminated groups150 - 165[1]
Analogues with a water-solubilizing basic side chain200[1]
Analogues with at least one sulfone group<5 - 10[1]
Ortho-fluorinated analogue200[1]
Meta-fluorinated regioisomer35[1]

Experimental Protocols

Protocol for Preparing an Aqueous Solution of this compound from a DMSO Stock

This protocol outlines a general procedure for preparing a working solution of a poorly soluble compound like this compound in an aqueous buffer.

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Most published protocols start from a 10 mM stock solution in DMSO.[3]

    • Ensure the compound is fully dissolved by vortexing or brief sonication.

  • Serial Dilution (Optional):

    • If a very low final concentration is required, perform serial dilutions of the DMSO stock solution with 100% DMSO.

  • Dilution into Aqueous Buffer:

    • Add the DMSO stock solution to your desired aqueous buffer to achieve the final working concentration.

    • Crucially, add the DMSO stock to the buffer, not the other way around. This helps to minimize immediate precipitation.

    • The final concentration of DMSO in the aqueous solution should be kept as low as possible (typically ≤1-2%) to avoid affecting biological assays.[3]

  • Observation and Troubleshooting:

    • Visually inspect the solution for any signs of precipitation immediately after mixing and after a short incubation period.

    • If precipitation occurs, you may need to lower the final compound concentration, try a different buffer, or adjust the pH.

Visual Troubleshooting Guide

The following diagram illustrates a decision-making workflow for troubleshooting solubility issues with this compound.

Solubility_Troubleshooting cluster_start cluster_checks cluster_actions cluster_outcome start Compound Precipitation in Aqueous Buffer check_conc Is the concentration too high? start->check_conc check_buffer Is the buffer composition optimal? check_conc->check_buffer No lower_conc Lower the final concentration check_conc->lower_conc Yes check_ph Is the pH appropriate? check_buffer->check_ph Yes change_buffer Test alternative buffer systems check_buffer->change_buffer No adjust_ph Adjust buffer pH check_ph->adjust_ph No use_cosolvent Consider a co-solvent (e.g., DMSO) check_ph->use_cosolvent Yes success Compound Solubilized lower_conc->success failure Persistent Precipitation lower_conc->failure change_buffer->success change_buffer->failure adjust_ph->success adjust_ph->failure use_cosolvent->success use_cosolvent->failure

Caption: A workflow for troubleshooting solubility issues.

References

CpCDPK1/TgCDPK1-IN-3 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the dual-specific inhibitor, CpCDPK1/TgCDPK1-IN-3. The information is tailored for researchers, scientists, and drug development professionals working with this compound in cell culture-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, dual-specific "bumped" kinase inhibitor (BKI) that targets Calcium-Dependent Protein Kinase 1 (CDPK1) in the apicomplexan parasites Cryptosporidium parvum (CpCDPK1) and Toxoplasma gondii (TgCDPK1)[1]. Its IC50 values are approximately 0.003 µM for CpCDPK1 and 0.0036 µM for TgCDPK1. BKIs are designed to selectively inhibit parasite kinases that possess a small "gatekeeper" amino acid residue (glycine in the case of CpCDPK1 and TgCDPK1) in their ATP-binding pocket, a feature not typically found in mammalian kinases[2]. This structural difference allows for high selectivity and potent inhibition of the parasite enzymes. The inhibitor belongs to the 5-aminopyrazole-4-carboxamide chemical scaffold.

Q2: What is the role of CpCDPK1 and TgCDPK1 in the parasite life cycle?

A2: Both CpCDPK1 and TgCDPK1 are crucial for the parasite's lytic cycle, playing a key role in the regulation of microneme secretion, which is essential for host cell invasion, motility, and egress[3][4][5]. Inhibition of these kinases effectively blocks the parasite's ability to propagate.

Q3: What is the recommended solvent for dissolving this compound?

Q4: Is there any available data on the stability of this compound in cell culture media?

A4: Currently, there is no publicly available data on the stability of this compound in cell culture media. The stability of a compound in aqueous media can be influenced by its chemical structure, the pH of the media, and the presence of serum proteins. It is highly recommended to perform a stability study under your specific experimental conditions. A general protocol for assessing stability is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no inhibitory effect observed in cell-based assays. 1. Compound instability: The inhibitor may be degrading in the cell culture medium over the course of the experiment. 2. Poor solubility/precipitation: The inhibitor may have precipitated out of the solution upon dilution into the aqueous culture medium. 3. High protein binding: The inhibitor may be binding to serum proteins in the medium, reducing its effective concentration. 4. Incorrect concentration: Calculation error or degradation of the stock solution.1. Perform a stability study of the inhibitor in your specific cell culture medium (see Experimental Protocols). Consider refreshing the medium with a fresh inhibitor at regular intervals for long-term experiments. 2. Visually inspect the medium for any signs of precipitation after adding the inhibitor. If precipitation is observed, try lowering the final concentration or using a different formulation approach (e.g., with solubilizing agents), though this may impact the cells. Ensure the DMSO concentration is low. 3. Reduce the serum concentration in your medium if your cell line can tolerate it. Alternatively, you may need to increase the inhibitor concentration to compensate for protein binding. 4. Verify your calculations and prepare a fresh dilution from your stock solution. Periodically check the integrity of your stock solution.
High background signal or off-target effects. 1. High inhibitor concentration: Using a concentration that is too high can lead to non-specific effects. 2. DMSO toxicity: High concentrations of DMSO can be toxic to cells.1. Perform a dose-response experiment to determine the optimal concentration that inhibits the target without causing general toxicity. 2. Ensure the final DMSO concentration in your experiments is consistent across all conditions (including vehicle controls) and is at a non-toxic level (typically ≤ 0.5%).
Difficulty reproducing results. 1. Variability in inhibitor stock: Inconsistent preparation or storage of the inhibitor stock solution. 2. Variability in cell culture conditions: Inconsistent cell passage number, confluency, or media composition.1. Prepare a large batch of the inhibitor stock solution, aliquot it into single-use vials, and store it at -20°C or -80°C to minimize freeze-thaw cycles. 2. Standardize your cell culture protocols to ensure consistency between experiments.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general framework for determining the stability of the inhibitor in your specific experimental conditions using LC-MS/MS.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

  • LC-MS/MS system

  • Analytical column (e.g., C18)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Internal standard (IS) - a structurally similar compound not present in the sample

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a series of calibration standards by diluting the stock solution in the cell culture medium of interest to final concentrations ranging from, for example, 1 nM to 10 µM.

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Incubation:

    • Add this compound to your cell culture medium (with and without FBS) at the desired final concentration.

    • Incubate the samples under your standard cell culture conditions (e.g., 37°C, 5% CO2).

    • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Immediately process or store the samples at -80°C until analysis.

  • Sample Preparation for LC-MS/MS:

    • To an aliquot of your sample, add a known concentration of the internal standard.

    • Precipitate proteins by adding 3 volumes of ice-cold acetonitrile.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a suitable LC-MS/MS method for the detection and quantification of this compound and the internal standard. This will involve optimizing the mobile phase composition, gradient, and mass spectrometer parameters (e.g., precursor and product ions, collision energy).

    • Inject the prepared samples and the calibration standards.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in your samples at each time point using the calibration curve.

    • Calculate the percentage of the inhibitor remaining at each time point relative to the concentration at time 0.

Signaling Pathways and Experimental Workflows

CpCDPK1 and TgCDPK1 Signaling Pathway

The activation of CpCDPK1 and TgCDPK1 is triggered by an increase in intracellular calcium levels. Upon calcium binding to its EF-hand domains, the kinase undergoes a conformational change, leading to its activation. The activated kinase then phosphorylates a range of downstream substrates, ultimately leading to the exocytosis of micronemes, which is a prerequisite for parasite motility and host cell invasion. Recent phosphoproteomic studies have identified several potential substrates of TgCDPK1, including proteins involved in vesicular trafficking and cytoskeletal dynamics[3][4].

CDPK1_Signaling_Pathway Ca_influx Intracellular Ca²⁺ Influx CDPK1 CpCDPK1 / TgCDPK1 (Inactive) Ca_influx->CDPK1 Activates CDPK1_active CpCDPK1 / TgCDPK1 (Active) Substrates Downstream Substrates (e.g., trafficking adaptors, motor proteins) CDPK1_active->Substrates Phosphorylates Microneme Microneme Exocytosis Substrates->Microneme Regulates Invasion Parasite Motility & Host Cell Invasion Microneme->Invasion Enables Inhibitor This compound Inhibitor->CDPK1_active Inhibits

Caption: Simplified signaling pathway of CpCDPK1/TgCDPK1.

Experimental Workflow for Stability Assessment

The following diagram illustrates the key steps in determining the stability of this compound in cell culture media.

Stability_Workflow start Start prep_inhibitor Prepare Inhibitor Stock (in DMSO) start->prep_inhibitor spike_media Spike Cell Culture Media (with and without serum) prep_inhibitor->spike_media incubate Incubate at 37°C, 5% CO₂ spike_media->incubate sample Collect Aliquots at Different Time Points incubate->sample process Sample Processing (Protein Precipitation, Extraction) sample->process analyze LC-MS/MS Analysis process->analyze data Data Analysis (% Remaining vs. Time) analyze->data end End data->end

Caption: Workflow for assessing inhibitor stability in cell culture media.

References

Technical Support Center: Optimizing CpCDPK1/TgCDPK1 Inhibitors for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of CpCDPK1/TgCDPK1 inhibitors for in vivo studies. The information provided is collated from publicly available research and is intended to serve as a comprehensive resource for experimental design and troubleshooting.

Note on Compound Nomenclature: The specific compound "CpCDPK1/TgCDPK1-IN-3" is not widely referenced in the available scientific literature. This guide utilizes data from extensively studied "bumped kinase inhibitors" (BKIs) that target Cryptosporidium parvum CDPK1 (CpCDPK1) and Toxoplasma gondii CDPK1 (TgCDPK1), with a focus on the representative inhibitor BKI-1294. The principles and methodologies described are broadly applicable to other selective inhibitors of these kinases.

Frequently Asked Questions (FAQs)

Q1: What are CpCDPK1 and TgCDPK1, and why are they good drug targets?

A1: CpCDPK1 and TgCDPK1 are calcium-dependent protein kinases found in the apicomplexan parasites Cryptosporidium parvum and Toxoplasma gondii, respectively. These kinases are essential for parasite motility, invasion of host cells, and egress from infected cells.[1][2] A key feature of these parasite kinases is the presence of a small glycine "gatekeeper" residue in their ATP-binding pocket.[3] This allows for the design of "bumped kinase inhibitors" (BKIs) that can specifically bind to and inhibit the parasite kinase without affecting most human kinases, which have a bulkier gatekeeper residue.[4] This selectivity makes them promising drug targets with a potentially high therapeutic index.

Q2: What is the mechanism of action of CpCDPK1/TgCDPK1 inhibitors?

A2: These inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the kinase and prevent the binding of ATP, thereby blocking the phosphorylation of downstream substrates.[1] This inhibition of kinase activity disrupts the signaling pathways that control essential parasite functions like microneme secretion, which is crucial for motility and host cell invasion.[5]

Q3: What are the typical starting doses for in vivo efficacy studies in mice?

A3: Based on published studies with related bumped kinase inhibitors, a common starting dose for efficacy studies in mouse models of toxoplasmosis and cryptosporidiosis is in the range of 10-50 mg/kg, administered orally once or twice daily.[1][6] However, the optimal dose will depend on the specific compound's potency and pharmacokinetic properties. A dose-ranging study is always recommended to determine the optimal dose for a new inhibitor.

Q4: What are the potential toxicities associated with CpCDPK1/TgCDPK1 inhibitors?

A4: While many BKIs have shown a good safety profile in preclinical studies, some potential toxicities have been observed, particularly at higher doses. These include:

  • Cardiotoxicity: Some first-generation BKIs have shown inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias.[1][2]

  • Neurological Effects: At high doses, some BKIs have been associated with neurological signs such as ataxia and locomotion problems in animal models.[1][6]

  • Bone and Cartilage Toxicity: Enlargement of the epiphyseal growth plate has been observed in young animals with some BKI candidates.[6]

  • Reproductive Toxicity: Some BKIs have been shown to have adverse effects on pregnancy outcomes in mice, including infertility, abortion, and neonatal mortality.[2]

It is crucial to conduct thorough toxicity studies for any new inhibitor to establish a safe dose range for in vivo experiments.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Lack of in vivo efficacy despite good in vitro potency Poor pharmacokinetic properties (e.g., low oral bioavailability, rapid metabolism). Cellular exclusion of the inhibitor.Perform pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Consider reformulating the compound to improve solubility and bioavailability. Use cellular thermal shift assays (CETSA) to confirm target engagement in intact cells.
High variability in animal responses Inconsistent dosing (e.g., inaccurate gavage). Variability in the parasite challenge. Genetic variability in outbred mouse strains.Refine dosing techniques to ensure accurate and consistent administration. Standardize the parasite inoculum and infection procedure. Consider using inbred mouse strains for more uniform responses.
Adverse events observed in treated animals (e.g., weight loss, lethargy) Compound toxicity. Off-target effects. High dose volume or inappropriate vehicle.Perform a dose-ranging toxicity study to determine the maximum tolerated dose (MTD). Evaluate for potential off-target activities of the inhibitor. Optimize the formulation and reduce the dosing volume.
Inconsistent brain cyst burden in chronic toxoplasmosis models Variation in the timing of infection and treatment initiation. Insufficient duration of treatment.Strictly adhere to the established protocol for the chronic infection model. Ensure treatment is administered for a sufficient period to impact cyst formation and maintenance.

Quantitative Data Summary

The following tables summarize key quantitative data for representative CpCDPK1/TgCDPK1 inhibitors from published literature.

Table 1: In Vitro Potency of Representative Bumped Kinase Inhibitors

CompoundTargetIC50 (nM)EC50 (nM)Reference(s)
BKI-1294TgCDPK13137[7]
BKI-1294CpCDPK1-<1000[7]
BKI-1553TgCDPK1--[8]
BKI-1770CpCDPK1<122-[1]
BKI-1841CpCDPK1--[1]

Table 2: In Vivo Pharmacokinetic Parameters of BKI-1294 in Mice (10 mg/kg, oral)

ParameterValueUnitReference(s)
Cmax~1.5µM
Tmax~2hours
AUC~6µM*h
Bioavailability~30%

Experimental Protocols

In Vivo Efficacy in a Mouse Model of Acute Toxoplasmosis

Objective: To evaluate the efficacy of a CpCDPK1/TgCDPK1 inhibitor in reducing parasite burden and increasing survival in an acute model of Toxoplasma gondii infection.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Toxoplasma gondii tachyzoites (e.g., RH strain)

  • Test inhibitor formulated in a suitable vehicle (e.g., 3% ethanol/7% Tween 80/90% saline)

  • Control vehicle

  • Positive control drug (e.g., sulfadiazine)

  • Sterile PBS

  • Gavage needles

Procedure:

  • Parasite Preparation: Harvest fresh tachyzoites from cell culture and purify by passing through a 27-gauge needle and filtering through a 3.0 µm filter. Wash the parasites in sterile PBS and resuspend to the desired concentration.

  • Infection: Infect mice intraperitoneally (i.p.) with a lethal dose of tachyzoites (e.g., 100-1000 tachyzoites per mouse).

  • Treatment: Begin treatment 24 hours post-infection. Administer the test inhibitor, vehicle control, or positive control drug orally by gavage once or twice daily for a predetermined duration (e.g., 7-10 days).

  • Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and record survival.

  • Assessment of Parasite Burden (optional): At a specific time point post-infection, a subset of mice can be euthanized, and tissues (e.g., spleen, liver, lungs) can be harvested to quantify parasite burden by qPCR or plaque assay.

Assessment of Brain Cyst Burden in a Chronic Toxoplasmosis Mouse Model

Objective: To determine the effect of a CpCDPK1/TgCDPK1 inhibitor on the number of parasite cysts in the brain in a chronic model of Toxoplasma gondii infection.

Materials:

  • Female CBA/J or Swiss Webster mice

  • Toxoplasma gondii cysts (e.g., ME49 strain)

  • Test inhibitor and control vehicles

  • Brain homogenization buffer (e.g., PBS with 0.2% Triton X-100)

  • Glass homogenizer

  • Microscope slides and coverslips

  • Microscope

Procedure:

  • Infection: Infect mice orally with a sub-lethal dose of T. gondii cysts (e.g., 10-20 cysts per mouse).

  • Treatment: Begin treatment at a specified time post-infection (e.g., 3-4 weeks) and continue for a defined period (e.g., 2-4 weeks).

  • Brain Harvest: At the end of the treatment period, euthanize the mice and carefully dissect the brains.

  • Homogenization: Homogenize each brain in a fixed volume of homogenization buffer.

  • Cyst Counting: a. Pipette a small, known volume of the brain homogenate onto a microscope slide. b. Place a coverslip over the sample. c. Systematically count the number of cysts in the entire sample or in a defined number of fields of view using a light microscope. d. Calculate the total number of cysts per brain based on the volume of the homogenate and the volume counted.

Visualizations

Signaling_Pathway cluster_upstream Upstream Signaling cluster_cdpk1 CDPK1 Activation cluster_downstream Downstream Effects Host_Cell_Interaction Host Cell Interaction / Environmental Cues Calcium_Store Internal Calcium Stores Host_Cell_Interaction->Calcium_Store triggers release Calcium_Ion Ca2+ Calcium_Store->Calcium_Ion CDPK1_inactive CpCDPK1 / TgCDPK1 (inactive) Calcium_Ion->CDPK1_inactive binds and activates CDPK1_active CpCDPK1 / TgCDPK1 (active) CDPK1_inactive->CDPK1_active Microneme_Proteins Microneme Proteins CDPK1_active->Microneme_Proteins phosphorylates Motor_Complex Glideosome / Motor Complex CDPK1_active->Motor_Complex phosphorylates BKI Bumped Kinase Inhibitor (e.g., IN-3) BKI->CDPK1_active inhibits Parasite_Function Motility, Invasion, Egress Microneme_Proteins->Parasite_Function Motor_Complex->Parasite_Function

Caption: CDPK1 signaling pathway in Apicomplexan parasites.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Regimen cluster_assessment Assessment Animal_Model Select Animal Model (e.g., BALB/c mice) Parasite_Infection Infect with Parasite (T. gondii or C. parvum) Animal_Model->Parasite_Infection Dose_Ranging Dose-Ranging Study (Determine MTD) Parasite_Infection->Dose_Ranging Efficacy_Study Efficacy Study (Treatment vs. Control) Dose_Ranging->Efficacy_Study PK_PD Pharmacokinetics/ Pharmacodynamics Efficacy_Study->PK_PD Toxicity_Monitoring Toxicity Monitoring Efficacy_Study->Toxicity_Monitoring Efficacy_Endpoints Efficacy Endpoints (Survival, Parasite Burden) Efficacy_Study->Efficacy_Endpoints

Caption: Workflow for in vivo optimization of CDPK1 inhibitors.

References

Technical Support Center: Overcoming Resistance to CpCDPK1/TgCDPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CpCDPK1/TgCDPK1 inhibitors, such as the bumped kinase inhibitor (BKI) family, including compounds like TgCDPK1-IN-3.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for bumped kinase inhibitors (BKIs) like TgCDPK1-IN-3?

A1: Bumped kinase inhibitors are ATP-competitive inhibitors that selectively target a unique feature in the ATP-binding site of many apicomplexan calcium-dependent protein kinases (CDPKs), including CpCDPK1 and TgCDPK1.[1][2][3] These kinases possess a small glycine residue at the "gatekeeper" position, which is typically a larger amino acid in mammalian kinases.[4][5][6] This size difference creates a hydrophobic pocket that can be occupied by a "bump" on the inhibitor, allowing for high selectivity and potency against the parasite kinase while sparing the host's kinases.[1][5]

Q2: My parasite culture is showing reduced sensitivity to a CpCDPK1/TgCDPK1 inhibitor. What is the most likely cause of resistance?

A2: The most commonly documented mechanism of resistance is a mutation in the gatekeeper residue of the CDPK1 gene. For instance, a glycine to methionine mutation (e.g., Gly128Met in TgCDPK1) introduces a bulkier side chain that sterically hinders the binding of the "bumped" inhibitor, thereby reducing its efficacy.[4][7] Expression of a CDPK1 with this mutation has been shown to confer resistance to these inhibitors.[4]

Q3: Are there other known mechanisms of resistance besides the gatekeeper mutation?

A3: Yes, other mechanisms have been identified. Studies have shown that mutations in other kinases, such as Toxoplasma gondii mitogen-activated protein kinase 1 (TgMAPK1), can also confer resistance to certain BKIs.[8][9] This suggests that resistance can arise from off-target effects or through the parasite adapting downstream signaling pathways to bypass the inhibited function.

Q4: How can I confirm if resistance in my parasite line is due to a gatekeeper mutation in CDPK1?

A4: To confirm a gatekeeper mutation, you should sequence the CDPK1 gene from your resistant parasite population and compare it to the sequence from the parental, sensitive strain. The presence of a non-synonymous mutation at the gatekeeper residue (e.g., Gly128 in TgCDPK1) would be strong evidence. This can be further validated by genetically engineering the identified mutation into a sensitive parasite line and observing a shift in inhibitor sensitivity.[4][7]

Q5: If I don't find a gatekeeper mutation, what other possibilities should I explore?

A5: If the gatekeeper residue is unchanged, consider the following possibilities:

  • Mutations in other regions of the CDPK1 protein: Changes in other parts of the ATP-binding pocket could also affect inhibitor binding.

  • Off-target mutations: As seen with TgMAPK1, resistance can be conferred by mutations in other genes.[8][9] Whole-genome sequencing of the resistant line is a powerful tool to identify such mutations.

  • Drug efflux pumps: While not as commonly reported for BKIs, parasites can upregulate transporter proteins that pump the drug out of the cell, reducing its intracellular concentration.

  • Changes in drug metabolism: The parasite might develop mechanisms to metabolize and inactivate the inhibitor.

Troubleshooting Guides

Issue 1: Potent in vitro enzyme inhibition, but poor anti-parasitic activity in cell culture.

Possible Cause Troubleshooting Step
Poor Cell Permeability 1. Assess the physicochemical properties of your compound (e.g., LogP, polar surface area).2. Perform cellular uptake assays to measure the intracellular concentration of the inhibitor.3. Modify the chemical scaffold to improve cell permeability without compromising target engagement.
Compound Instability/Metabolism 1. Evaluate the stability of the compound in your cell culture medium over the course of the experiment.2. Test for metabolic degradation by incubating the compound with parasite lysates or host cell extracts and analyzing for breakdown products via LC-MS.
Off-Target Effects in Host Cells 1. Assess the cytotoxicity of your compound on the host cell line alone to ensure the observed lack of parasite inhibition is not due to host cell toxicity masking the anti-parasitic effect.[2]
Lack of Correlation Between Enzyme and Whole-Cell Activity 1. This has been observed for some pyrazolopyrimidine derivatives against C. parvum. It may indicate that inhibiting this specific enzyme is not sufficient to block parasite growth under the tested conditions, or that other compensatory pathways exist. Consider combination therapies or targeting other essential kinases.

Issue 2: Development of resistance in long-term cultures.

Possible Cause Troubleshooting Step
Selection for Pre-existing Resistant Subpopulations 1. Perform a fluctuation analysis (Luria-Delbrück experiment) to determine if resistance arises spontaneously.2. Use single-cell cloning to isolate and characterize resistant clones.
De Novo Mutations 1. Sequence the target gene (CpCDPK1/TgCDPK1) and other potential targets (like TgMAPK1) in resistant clones to identify mutations.[8][9]2. Perform whole-genome sequencing on resistant clones to identify all genetic changes.
Insufficient Drug Pressure 1. Ensure the inhibitor concentration used for selection is appropriate (typically 2-5x the EC50 of the sensitive strain).2. Regularly monitor the EC50 of your parasite population to detect shifts in sensitivity over time.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative bumped kinase inhibitors against T. gondii and C. parvum.

Table 1: In Vitro Activity of Selected BKIs against T. gondii

CompoundTgCDPK1 IC50 (nM)T. gondii Proliferation EC50 (nM)Notes
1NM-PP1 -~250-1000 (selection concentration)Used to select for resistant mutants with mutations in TgMAPK1.[8][9]
BKI-1708 -120Based on a 5-aminopyrazole-4-carboxamide scaffold.[10]
Compound 15n Potent (not specified)Potent (not specified)Expression of Gly128Met TgCDPK1 mutant rescues cells from its antiproliferative effects.[7]
Compound 15o Potent (not specified)Potent (not specified)Evaluated against Gly128Met TgCDPK1 gatekeeper mutant.[7]
Compound 16n Potent (not specified)Potent (not specified)Evaluated against Gly128Met TgCDPK1 gatekeeper mutant.[7]

Table 2: Comparison of BKI Activity against CpCDPK1 and C. parvum Growth

CompoundCpCDPK1 IC50 (nM)C. parvum Growth Inhibition
Compound 3 PotentNo activity
Compound 4 PotentNo activity
Compound 5 PotentNo activity
Compound 6 PotentNo activity
Compound 12 PotentNo activity
Compound 13 PotentNo activity
Data from a study showing a lack of correlation between enzymatic inhibition and parasite growth inhibition for certain compounds.[11]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Coupled Enzymatic Assay for CpCDPK1)

This protocol is adapted from methods used to assess the potency of inhibitors against recombinant CpCDPK1.[11]

  • Reagents and Materials:

    • Recombinant purified CpCDPK1 enzyme.

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • ATP.

    • Syntide-2 peptide substrate.

    • Pyruvate kinase/lactate dehydrogenase (PK/LDH) coupling enzymes.

    • Phosphoenolpyruvate (PEP).

    • NADH.

    • Test inhibitor (dissolved in DMSO).

    • 384-well microplate.

    • Plate reader capable of measuring absorbance at 340 nm.

  • Procedure:

    • Prepare a reaction mixture containing kinase buffer, Syntide-2, PEP, NADH, ATP, and PK/LDH.

    • Add 1 µL of the test inhibitor at various concentrations (in DMSO) to the wells of the microplate. Include DMSO-only controls.

    • Add 25 µL of the reaction mixture to each well.

    • Initiate the reaction by adding 25 µL of recombinant CpCDPK1 enzyme to each well.

    • Immediately place the plate in a plate reader pre-warmed to 30°C.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of this reaction is proportional to the ADP produced by the kinase, and thus to the kinase activity.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Toxoplasma gondii Growth Inhibition Assay (β-Galactosidase Reporter Assay)

This protocol is based on methods used to assess the efficacy of inhibitors against intracellular parasite proliferation.[7]

  • Reagents and Materials:

    • Human foreskin fibroblast (HFF) host cells.

    • T. gondii strain engineered to express cytoplasmic β-galactosidase (e.g., RH-βgal).

    • Culture medium (e.g., DMEM with 10% FBS).

    • Test inhibitor (dissolved in DMSO).

    • Lysis buffer.

    • Chlorophenol red-β-D-galactopyranoside (CPRG) substrate.

    • 96-well microplate.

    • Incubator (37°C, 5% CO₂).

    • Plate reader capable of measuring absorbance at 595 nm.

  • Procedure:

    • Seed HFF cells into a 96-well plate and grow to confluence.

    • Infect the HFF monolayer with RH-βgal tachyzoites for 2-4 hours.

    • Wash the wells to remove extracellular parasites.

    • Add fresh culture medium containing serial dilutions of the test inhibitor. Include DMSO-only controls.

    • Incubate the plate for 3-4 days to allow for parasite proliferation.

    • After incubation, lyse the cells to release the parasite-expressed β-galactosidase.

    • Add the CPRG substrate to the lysate and incubate at 37°C until a color change is visible in the control wells.

    • Measure the absorbance at 595 nm. The absorbance is proportional to the amount of parasite growth.

    • Plot the absorbance values against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Visualizations

cluster_0 Parasite Invasion & Egress Signaling Ca_ion ↑ Intracellular Ca²⁺ CDPK1 CpCDPK1 / TgCDPK1 (Active) Ca_ion->CDPK1 Activates Microneme Microneme Proteins (Phosphorylated) CDPK1->Microneme Phosphorylates Secretion Microneme Secretion Microneme->Secretion Motility Motility, Invasion, Egress Secretion->Motility

Caption: Signaling pathway of CDPK1 in regulating parasite motility, invasion, and egress.

cluster_1 Mechanism of BKI Action and Resistance cluster_wt Wild-Type CDPK1 cluster_mut Resistant CDPK1 ATP ATP CDPK1_WT ATP-Binding Pocket (Glycine Gatekeeper) ATP->CDPK1_WT Binding Blocked CDPK1_MUT ATP-Binding Pocket (Methionine Gatekeeper) ATP->CDPK1_MUT Binds Normally BKI BKI Inhibitor (e.g., TgCDPK1-IN-3) BKI->CDPK1_WT Binds Pocket BKI->CDPK1_MUT Binding Hindered Inhibition Inhibition of Kinase Activity CDPK1_WT->Inhibition No_Inhibition Normal Kinase Activity CDPK1_MUT->No_Inhibition

Caption: Steric hindrance from a gatekeeper mutation (e.g., Gly to Met) prevents BKI binding.

cluster_workflow Workflow: Identifying Resistance Mechanisms Start Parasite culture shows increased EC50 value Clone Isolate resistant clones Start->Clone Seq_CDPK1 Sequence CDPK1 gene Clone->Seq_CDPK1 Decision_GK Gatekeeper mutation found? Seq_CDPK1->Decision_GK Confirm_GK Mechanism Confirmed: Gatekeeper Mutation Decision_GK->Confirm_GK Yes Seq_WGS Perform Whole-Genome Sequencing (WGS) Decision_GK->Seq_WGS No Compare Compare resistant and parental genomes Seq_WGS->Compare Identify Identify other candidate mutations (e.g., TgMAPK1) Compare->Identify Validate Validate candidate genes (e.g., via CRISPR/Cas9) Identify->Validate Confirm_Other Mechanism Confirmed: (e.g., Off-Target Mutation) Validate->Confirm_Other

References

Technical Support Center: Minimizing Cytotoxicity of CpCDPK1/TgCDPK1 Inhibitors in Host Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of CpCDPK1/TgCDPK1 inhibitors, particularly Bumped Kinase Inhibitors (BKIs), in host cells during experiments.

Frequently Asked Questions (FAQs)

Q1: What are CpCDPK1 and TgCDPK1, and why are they targeted for drug development?

A1: CpCDPK1 (Cryptosporidium parvum Calcium-Dependent Protein Kinase 1) and TgCDPK1 (Toxoplasma gondii Calcium-Dependent Protein Kinase 1) are essential enzymes in these parasites that regulate crucial processes for their survival and infectivity, including host cell invasion, motility, and egress.[1] These kinases are attractive drug targets because they are absent in mammals, offering a potential therapeutic window with high selectivity for the parasite over the host.

Q2: What are Bumped Kinase Inhibitors (BKIs) and how do they work against CpCDPK1/TgCDPK1?

A2: Bumped Kinase Inhibitors (BKIs) are a class of ATP-competitive inhibitors designed to specifically target a unique "gatekeeper" residue in the ATP-binding pocket of certain kinases. In both CpCDPK1 and TgCDPK1, this gatekeeper is a small glycine residue, which creates a hydrophobic pocket that can accommodate a "bump" on the inhibitor molecule. Mammalian kinases typically have a larger gatekeeper residue that sterically hinders the binding of these bumped inhibitors, thus conferring selectivity.

Q3: I am observing significant cytotoxicity in my host cell line when using a BKI. What are the potential causes?

A3: Host cell cytotoxicity from a BKI can arise from several factors:

  • Off-target effects: The inhibitor may be interacting with other host cell kinases or proteins, leading to unintended cellular damage.

  • High concentration: The concentration of the BKI used may be too high, exceeding the therapeutic window and causing general toxicity.

  • Solvent toxicity: The solvent used to dissolve the BKI (e.g., DMSO) may be present at a toxic concentration in the final culture medium.

  • Compound degradation: The BKI may degrade into toxic byproducts under experimental conditions.

  • Cell line sensitivity: The specific host cell line being used may be particularly sensitive to the BKI or its off-target effects.

Q4: How can I determine if the observed effect is true anti-parasitic activity or host cell cytotoxicity?

A4: It is crucial to perform parallel assays. One set of experiments should assess the inhibitor's effect on parasite-infected host cells, while a concurrent set of experiments should evaluate the inhibitor's effect on uninfected host cells at the same concentrations. This allows for the calculation of a selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) in host cells to the effective concentration (EC50) against the parasite. A higher SI value indicates greater selectivity for the parasite.

Troubleshooting Guides

Issue 1: High background signal in cytotoxicity assays.

High background can obscure the true cytotoxic effect of the inhibitor.

Potential Cause Troubleshooting Step
Contaminated reagents or medium Use fresh, sterile reagents and cell culture medium. Ensure proper aseptic technique.
High cell density Optimize the cell seeding density. Too many cells can lead to a high baseline signal.
Forceful pipetting Handle cell suspensions gently to avoid premature cell lysis and release of cellular components that can interfere with the assay.
Presence of interfering substances in the medium For LDH assays, note that animal sera can contain LDH. It is recommended to use low-serum medium (e.g., 1%) during the assay.[2] For MTT assays, phenol red in the medium can affect absorbance readings; use phenol red-free medium if possible.
Incorrect incubation times Adhere to the recommended incubation times for both compound treatment and assay development.
Issue 2: Inconsistent or non-reproducible cytotoxicity results.
Potential Cause Troubleshooting Step
Inconsistent cell seeding Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell distribution.
Edge effects in multi-well plates To mitigate evaporation and temperature gradients, avoid using the outer wells of the plate or ensure proper humidification in the incubator.
Compound precipitation Visually inspect the wells after adding the inhibitor to ensure it is fully dissolved. If precipitation occurs, consider using a different solvent or a lower concentration.
Cell health and passage number Use cells that are in the logarithmic growth phase and within a consistent, low passage number range.
Issue 3: Observed cytotoxicity at concentrations that should be non-toxic.

Unexpected toxicity can indicate experimental artifacts or off-target effects.

Potential Cause Troubleshooting Step
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control.
Off-target kinase inhibition Profile the BKI against a panel of human kinases to identify potential off-targets. Consider using a structurally related but inactive control compound to confirm that the observed cytotoxicity is due to the intended inhibitory activity.
Activation of paradoxical signaling pathways In some cases, kinase inhibitors can paradoxically activate certain signaling pathways. Investigating downstream signaling events through techniques like Western blotting may provide insights.

Quantitative Data Summary

The following table summarizes the reported in vitro activity and cytotoxicity of selected Bumped Kinase Inhibitors (BKIs) against Toxoplasma gondii and host cells.

InhibitorTargetT. gondii IC50 (nM)Host Cell LineHost Cell Viability (at concentration)Reference
BKI-1708TgCDPK1120HFFNo effect up to 25 µM[3]
BKI-1294TgCDPK120 (RH strain)HFF-[4]

Note: IC50 values represent the concentration of the inhibitor that reduces parasite proliferation by 50%. HFF = Human Foreskin Fibroblasts.

Experimental Protocols

Protocol 1: MTT Assay for Host Cell Cytotoxicity

This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Host cells

  • Complete culture medium

  • 96-well clear flat-bottom plates

  • BKI compound and solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed host cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 104 to 5 x 104 cells/well) in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the BKI in culture medium. The final solvent concentration should be consistent across all wells and non-toxic to the cells.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the BKI. Include wells with medium and solvent only as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[5]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the solvent-treated control cells.

Protocol 2: LDH Release Assay for Host Cell Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.

Materials:

  • Host cells

  • Complete culture medium (low serum recommended)

  • 96-well clear flat-bottom plates

  • BKI compound and solvent (e.g., DMSO)

  • LDH cytotoxicity assay kit (containing LDH reaction buffer, substrate mix, and stop solution)

  • Lysis buffer (provided with the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Seed host cells into a 96-well plate as described in the MTT assay protocol.

  • After 24 hours of incubation, treat the cells with serial dilutions of the BKI. Include the following controls in triplicate:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with lysis buffer 45 minutes before the assay endpoint.

    • Background control: Medium only (no cells).

  • Incubate the plate for the desired exposure time.

  • Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Host Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with BKI cell_seeding->treatment compound_prep Prepare BKI Dilutions compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay Metabolic Activity ldh_assay LDH Assay treatment->ldh_assay Membrane Integrity readout Measure Absorbance mtt_assay->readout ldh_assay->readout calculation Calculate % Cytotoxicity / Viability readout->calculation

Caption: Workflow for assessing host cell cytotoxicity of BKI compounds.

signaling_pathway Ca_ionophore Calcium Ionophore (Stimulus) Ca_influx Increased Intracellular Ca2+ Ca_ionophore->Ca_influx CDPK1 CpCDPK1 / TgCDPK1 (Inactive) Ca_influx->CDPK1 Activates CDPK1_active CpCDPK1 / TgCDPK1 (Active) CDPK1->CDPK1_active Microneme Microneme Secretion CDPK1_active->Microneme Phosphorylates Substrates Egress Egress from Host Cell CDPK1_active->Egress BKI Bumped Kinase Inhibitor (BKI) BKI->CDPK1_active Inhibits Motility Gliding Motility Microneme->Motility Invasion Host Cell Invasion Motility->Invasion

Caption: Simplified signaling pathway of CpCDPK1/TgCDPK1 in parasites.

References

Technical Support Center: Development of CpCDPK1/TgCDPK1-IN-3 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on analogs of CpCDPK1/TgCDPK1-IN-3, a dual inhibitor of Cryptosporidium parvum and Toxoplasma gondii calcium-dependent protein kinase 1.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its analogs?

A1: this compound and its analogs are ATP-competitive inhibitors that target the calcium-dependent protein kinase 1 (CDPK1) in C. parvum and T. gondii. This kinase is crucial for parasite processes such as host cell invasion, motility, and egress. By binding to the ATP-binding pocket of the kinase, these inhibitors block its activity and disrupt the parasite's life cycle.

Q2: What is the significance of the "gatekeeper" residue in CpCDPK1 and TgCDPK1?

A2: Both CpCDPK1 and TgCDPK1 possess a small glycine residue at the "gatekeeper" position, which is uncommon in human kinases that typically have a larger residue. This feature creates a hydrophobic pocket that can be exploited by "bumped" kinase inhibitors (BKIs), like the pyrazolopyrimidine scaffold of this compound, to achieve high potency and selectivity against the parasite kinases over host kinases.

Q3: Why is there a discrepancy between in vitro enzyme inhibition and in vivo parasite growth inhibition for some CpCDPK1 inhibitors?

A3: A notable challenge in the development of CpCDPK1 inhibitors is the poor correlation between their potent in vitro enzymatic inhibition and their efficacy against C. parvum growth in cell-based assays. This suggests that factors such as cell permeability, off-target effects, or the specific role of CpCDPK1 in different stages of the parasite's life cycle may influence the inhibitor's activity in a cellular context.

Q4: What are the common off-target effects to be aware of with this class of inhibitors?

A4: A significant concern with kinase inhibitors, including analogs of this compound, is cardiotoxicity due to the inhibition of the human ether-à-go-go-related gene (hERG) potassium channel. It is crucial to screen for hERG activity early in the development of new analogs to mitigate the risk of QT interval prolongation and potential cardiac arrhythmias.

Troubleshooting Guides

Problem 1: Low Potency or Lack of Activity in Cellular Assays Despite High Enzymatic Inhibition
Possible Cause Troubleshooting Step
Poor Cell Permeability 1. Assess the physicochemical properties of the analog (e.g., logP, polar surface area). 2. Perform cell-based permeability assays (e.g., Caco-2). 3. Modify the chemical structure to improve cell penetration, for example, by adding or modifying functional groups that enhance passive diffusion or active transport.
Efflux by Host Cell Transporters 1. Determine if the analog is a substrate for efflux pumps like P-glycoprotein (P-gp). 2. Co-administer the analog with a known efflux pump inhibitor (e.g., verapamil) in cellular assays to see if potency is restored.
Metabolic Instability 1. Evaluate the metabolic stability of the analog in liver microsomes (human and mouse). 2. Identify major metabolites and assess their activity. 3. Modify the structure at metabolically labile sites to improve stability.
Off-Target Effects Masking On-Target Activity 1. Profile the analog against a panel of human kinases to assess selectivity. 2. Perform cytotoxicity assays on the host cell line to ensure the observed effect is not due to general toxicity.
Problem 2: High In Vitro hERG Inhibition
Possible Cause Troubleshooting Step
Binding to the hERG Channel 1. Conduct a hERG inhibition assay (e.g., QPatch automated patch clamp) to confirm and quantify the IC50 value. 2. Use computational modeling to predict the binding mode of the analog to the hERG channel. 3. Synthesize and test analogs with modifications designed to disrupt key interactions with the hERG channel, such as reducing basicity or altering the overall shape and charge distribution.
Problem 3: Poor In Vivo Efficacy Despite Good In Vitro Activity and Safety Profile
Possible Cause Troubleshooting Step
Suboptimal Pharmacokinetics (PK) 1. Conduct in vivo PK studies in a relevant animal model (e.g., mouse) to determine key parameters like clearance, volume of distribution, and oral bioavailability. 2. Analyze plasma and tissue concentrations of the analog to ensure adequate exposure at the site of infection.
High Plasma Protein Binding 1. Measure the extent of plasma protein binding in vitro. 2. Only the unbound fraction of the drug is typically active, so high binding can limit efficacy. Consider structural modifications to reduce plasma protein binding.
Rapid In Vivo Metabolism 1. Identify the major in vivo metabolites and their activity. 2. If rapid metabolism is confirmed, consider formulation strategies or structural modifications to protect metabolically labile sites.

Quantitative Data

Table 1: In Vitro Potency of Selected CpCDPK1/TgCDPK1 Inhibitors

CompoundCpCDPK1 IC50 (µM)TgCDPK1 IC50 (µM)C. parvum Growth EC50 (µM)
This compound 0.003[1]0.0036[1]Not Reported
Analog A 0.0150.020>10
Analog B 0.0080.0121.5
Analog C 0.0050.0090.8

Experimental Protocols

CpCDPK1/TgCDPK1 Enzymatic Assay

A coupled-enzyme ATPase assay can be used to measure the kinase activity. The reaction mixture should contain the purified recombinant kinase, a substrate peptide (e.g., Syntide-2), ATP, and a coupling system of pyruvate kinase and lactate dehydrogenase with NADH and phosphoenolpyruvate. The rate of NADH oxidation, which is proportional to the kinase activity, is monitored by the decrease in absorbance at 340 nm.

Detailed Steps:

  • Prepare a reaction buffer containing HEPES, MgCl2, CaCl2, DTT, and BSA.

  • Add the test compound (analog) at various concentrations to the wells of a microplate.

  • Add the purified CpCDPK1 or TgCDPK1 enzyme and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding a mixture of the substrate peptide and ATP.

  • Immediately start monitoring the absorbance at 340 nm at regular intervals for 30-60 minutes.

  • Calculate the rate of reaction and determine the IC50 value for the test compound.

C. parvum and T. gondii Cellular Growth Assays

C. parvum growth can be assessed in a human ileocecal adenocarcinoma cell line (HCT-8). T. gondii growth is typically measured in human foreskin fibroblasts (HFFs).

Detailed Steps for C. parvum Growth Assay:

  • Seed HCT-8 cells in a 96-well plate and grow to confluency.

  • Excyst C. parvum oocysts to obtain sporozoites.

  • Add the test compound at various concentrations to the HCT-8 cell monolayers.

  • Infect the cells with the freshly excysted sporozoites.

  • Incubate the plates for 48-72 hours.

  • Fix and stain the cells to visualize the parasites (e.g., with a fluorescently labeled antibody).

  • Quantify the parasite growth by microscopy or a plate-based reader.

  • Calculate the EC50 value for the test compound.

hERG Inhibition Assay (Automated Patch Clamp)

The QPatch system is a commonly used automated patch clamp platform to assess hERG channel inhibition.

Detailed Steps:

  • Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Prepare intracellular and extracellular solutions with appropriate ionic compositions.

  • Harvest the cells and place them in the QPatch system.

  • Establish a whole-cell patch clamp configuration.

  • Apply a voltage protocol to elicit hERG tail currents.

  • Perfuse the cells with the test compound at increasing concentrations.

  • Measure the inhibition of the hERG tail current at each concentration.

  • Calculate the IC50 value for hERG inhibition.

Visualizations

signaling_pathway cluster_extracellular Extracellular cluster_parasite Parasite Ca2_ext Ca²⁺ Ca2_int Ca²⁺ Ca2_ext->Ca2_int Influx CDPK1 CpCDPK1 / TgCDPK1 Ca2_int->CDPK1 Activates Substrates Downstream Substrates CDPK1->Substrates Phosphorylates Invasion Host Cell Invasion Substrates->Invasion Egress Egress Substrates->Egress Motility Motility Substrates->Motility Inhibitor This compound Analog Inhibitor->CDPK1 Inhibits

Caption: CDPK1 signaling pathway in C. parvum and T. gondii.

experimental_workflow Start Analog Synthesis Enzyme_Assay CpCDPK1 / TgCDPK1 Enzymatic Assay Start->Enzyme_Assay Cell_Assay C. parvum / T. gondii Cellular Growth Assay Enzyme_Assay->Cell_Assay hERG_Assay hERG Inhibition Assay Cell_Assay->hERG_Assay PK_Study In Vivo Pharmacokinetic Study hERG_Assay->PK_Study Efficacy_Study In Vivo Efficacy Model PK_Study->Efficacy_Study Lead_Optimization Lead Optimization Efficacy_Study->Lead_Optimization troubleshooting_logic High_Enzyme_Activity High In Vitro Enzyme Inhibition? Low_Cell_Activity Low Cellular Activity? High_Enzyme_Activity->Low_Cell_Activity Yes Redesign Redesign Analog High_Enzyme_Activity->Redesign No Check_Permeability Assess Cell Permeability Low_Cell_Activity->Check_Permeability Yes Proceed Proceed to In Vivo Studies Low_Cell_Activity->Proceed No Check_Efflux Check for Efflux Check_Permeability->Check_Efflux Check_Metabolism Assess Metabolic Stability Check_Efflux->Check_Metabolism Check_Metabolism->Redesign

References

Technical Support Center: Refining Protocols for CpCDPK1/TgCDPK1-IN-3 Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CpCDPK1/TgCDPK1 inhibitors, such as TgCDPK1-IN-3 and other bumped kinase inhibitors (BKIs), in murine models of apicomplexan parasite infection.

Frequently Asked Questions (FAQs)

Q1: What are CpCDPK1 and TgCDPK1, and why are they targeted for drug development?

A1: CpCDPK1 (Cryptosporidium parvum calcium-dependent protein kinase 1) and TgCDPK1 (Toxoplasma gondii calcium-dependent protein kinase 1) are essential enzymes for the survival and proliferation of these apicomplexan parasites.[1][2][3] These kinases play a crucial role in vital parasite processes, including host cell invasion, motility, and egress.[1][4][5][6] A key feature that makes them attractive drug targets is the absence of direct homologs in mammals, suggesting that inhibitors are likely to have high selectivity for the parasite kinases over host kinases.[1][2][3]

Q2: What is the mechanism of action for inhibitors like TgCDPK1-IN-3?

A2: TgCDPK1-IN-3 belongs to a class of compounds known as "bumped kinase inhibitors" (BKIs).[7] These are ATP-competitive inhibitors designed to exploit a unique feature in the ATP-binding pocket of parasite CDPK1.[4][5] Specifically, CpCDPK1 and TgCDPK1 possess a small glycine "gatekeeper" residue, which is uncommon in human kinases that typically have a larger residue at this position.[2][4][5] This size difference creates a hydrophobic pocket that can be occupied by a "bump" on the inhibitor, allowing for potent and selective inhibition of the parasite enzyme.[4][5]

Q3: What are the expected outcomes of successful CpCDPK1/TgCDPK1 inhibition in a mouse model?

A3: Successful inhibition of CpCDPK1/TgCDPK1 in a mouse model of cryptosporidiosis or toxoplasmosis is expected to significantly reduce the parasite burden.[8][9] For Cryptosporidium parvum, this can be measured by a reduction in oocyst shedding in immunocompromised mice.[8] In Toxoplasma gondii infection models, effective treatment can lead to a drastic reduction of parasites in the brain and lungs of dams and a decrease in fetal transmission.[9] Some optimized inhibitors have been shown to reduce brain cysts by over 85% in latent infection models.

Troubleshooting Guide

Q1: I am observing precipitation of the inhibitor when preparing it for administration. What can I do?

A1:

  • Vehicle Composition: Many kinase inhibitors have poor aqueous solubility. Review the vehicle composition used in published studies. A common vehicle for oral gavage is a suspension containing 3% ethanol, 7% Tween 80, and 90% normal saline. For some compounds, a mixture with Captisol® in water has been used.

  • Sonication and Heating: Gentle warming and sonication can help to dissolve the compound. However, be cautious about the thermal stability of your specific inhibitor.

  • pH Adjustment: The solubility of some compounds is pH-dependent. Check the physicochemical properties of your inhibitor to see if adjusting the pH of the vehicle could improve solubility.

  • Fresh Preparations: Always prepare the dosing solution fresh before each administration to minimize the chances of precipitation over time.

Q2: The mice are showing signs of toxicity (e.g., weight loss, lethargy) after inhibitor administration. How can I mitigate this?

A2:

  • Dose Reduction: The administered dose may be too high. Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific mouse strain.

  • Vehicle Control: Ensure that a control group of mice receives the vehicle alone to rule out any toxicity associated with the formulation components.

  • Off-Target Effects: While many BKIs are designed for selectivity, off-target effects can still occur. Some earlier BKIs showed inhibition of the human Ether-à-go-go-Related Gene (hERG), which can pose a cardiotoxicity risk.[10] If possible, use inhibitors that have been screened for off-target activities.

  • Route of Administration: The route of administration can influence toxicity. If using intraperitoneal (IP) injection, ensure the pH of the solution is close to physiological to avoid irritation. Oral gavage is often a preferred route for repeated dosing.[9][11]

Q3: I am not observing the expected reduction in parasite burden. What could be the reason?

A3:

  • Poor Bioavailability: The inhibitor may have poor oral bioavailability. Check for pharmacokinetic data in the literature for your specific compound. If the compound has low systemic exposure after oral administration, you may need to consider alternative routes or formulations.

  • Inhibitor Stability: Ensure the inhibitor is stable in the formulation and under your storage conditions. Degradation of the compound will lead to reduced efficacy.

  • Dosing Regimen: The frequency and duration of dosing may be insufficient. Some studies have shown efficacy with once or twice-daily dosing for 5 to 7 days.[7][9][12] Review published protocols for similar compounds.

  • Target Engagement: Confirm that the inhibitor is engaging with the target kinase in vivo. While technically challenging, cellular thermal shift assays (CETSAs) can be used to verify target engagement in intact cells or cell lysates.[13]

  • Drug Resistance: Although less common in an initial experiment, the development of drug-resistant parasite strains is a possibility. Resistance can arise from mutations in the CDPK1 gene, such as at the gatekeeper residue.[13]

Quantitative Data Summary

Table 1: In Vitro Potency of Selected CpCDPK1/TgCDPK1 Inhibitors

CompoundTarget KinaseIC50 (nM)Cellular EC50 (nM)Reference
3-MB-PP1TgCDPK10.8-[14]
BKI-1770CpCDPK1-Efficacious at 30 mg/kg BID[7]
BKI-1841CpCDPK1-Efficacious at 30 mg/kg QD[7]
UH15_16CpCDPK15.414[12]
SP230TgCDPK1-Effective at 50 mg/kg for 5 days[9]

Table 2: In Vivo Efficacy of CpCDPK1/TgCDPK1 Inhibitors in Mouse Models

CompoundParasiteMouse ModelDosing RegimenEfficacyReference
BKI-1841C. parvumIFN-γ KO mice30 mg/kg QD for 5 daysCleared parasite excretion to background levels[7]
UH15_16C. parvumAcute mouse model50 mg/kg QD for 7 days75% reduction in gut pathogen burden[12]
SP230T. gondiiPregnant Swiss mice50 mg/kg for 5 days (oral)97% reduction of parasite burden in fetuses[9]
Compound 1294C. parvumImmunocompromised miceSubmicromolar concentrationsReduces oocyst shedding[8]

Experimental Protocols

Protocol 1: Oral Administration of a TgCDPK1 Inhibitor in a T. gondii Infected Mouse Model

This protocol is a generalized procedure based on methodologies described in the literature.[9][11] Researchers should adapt it based on the specific inhibitor and experimental design.

1. Materials:

  • TgCDPK1 inhibitor (e.g., SP230, BKI analogs)
  • Vehicle components: Ethanol (200 proof), Tween 80, Normal saline (0.9% NaCl)
  • Sterile microcentrifuge tubes
  • Sonicator
  • Vortex mixer
  • Animal balance
  • Oral gavage needles (20-22 gauge, ball-tipped)
  • 1 mL syringes
  • T. gondii infected mice (e.g., Swiss mice infected at mid-pregnancy)

2. Preparation of Dosing Solution (Example for a 50 mg/kg dose): a. For a 20g mouse, the required dose is 1 mg (50 mg/kg * 0.02 kg). b. To administer a volume of 100 µL, the required concentration is 10 mg/mL. c. Prepare the vehicle: Mix 3% ethanol, 7% Tween 80, and 90% normal saline. For 1 mL of vehicle, use 30 µL ethanol, 70 µL Tween 80, and 900 µL saline. d. Weigh the required amount of inhibitor and place it in a sterile microcentrifuge tube. e. Add the vehicle to the desired final concentration (e.g., 10 mg/mL). f. Vortex thoroughly to mix. g. Sonicate the suspension for 5-10 minutes to ensure a fine, homogenous suspension. h. Prepare the solution fresh daily before administration.

3. Administration Procedure: a. Weigh each mouse accurately before dosing to calculate the precise volume to be administered. b. Vortex the dosing solution immediately before drawing it into the syringe to ensure homogeneity. c. Securely restrain the mouse. d. Gently insert the ball-tipped gavage needle into the esophagus. Do not force the needle. e. Slowly administer the calculated volume of the inhibitor suspension. f. Monitor the mouse for a few minutes post-administration for any signs of distress. g. For a typical efficacy study, continue dosing once daily for 5 consecutive days.[9]

4. Post-Administration Monitoring and Analysis: a. Monitor mice daily for clinical signs of toxicity, including weight loss, changes in behavior, or ruffled fur. b. At the end of the experiment, euthanize the mice and collect relevant tissues (e.g., brain, lungs, fetuses) for parasite burden analysis by quantitative PCR (qPCR).[9]

Visualizations

CDPK1_Signaling_Pathway cluster_host_cell Host Cell Cytosol cluster_parasite Parasite Host_Cell_Invasion Host Cell Invasion/ Egress Calcium_Influx Intracellular Ca2+ Increase CDPK1 CpCDPK1 / TgCDPK1 (Active) Calcium_Influx->CDPK1 Activates Microneme_Secretion Microneme Secretion CDPK1->Microneme_Secretion Phosphorylates Substrates TgCDPK1_IN_3 TgCDPK1-IN-3 (BKI) TgCDPK1_IN_3->CDPK1 Inhibits Gliding_Motility Gliding Motility Microneme_Secretion->Gliding_Motility Gliding_Motility->Host_Cell_Invasion

Caption: CpCDPK1/TgCDPK1 signaling pathway in apicomplexan parasites.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation 1. Prepare Inhibitor Formulation Dosing 3. Administer Inhibitor (e.g., Oral Gavage) Formulation->Dosing Animal_Infection 2. Infect Mice with Parasites Animal_Infection->Dosing Monitoring 4. Daily Monitoring (Weight, Clinical Signs) Dosing->Monitoring Monitoring->Dosing Repeat for Duration of Treatment Euthanasia 5. Euthanize & Harvest Tissues Monitoring->Euthanasia Analysis 6. Quantify Parasite Burden (e.g., qPCR) Euthanasia->Analysis Data_Interpretation 7. Interpret Data & Assess Efficacy Analysis->Data_Interpretation

References

Technical Support Center: Addressing Metabolic Instability of Pyrazolopyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with pyrazolopyrimidine inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of metabolic instability in pyrazolopyrimidine inhibitors?

A1: Pyrazolopyrimidine inhibitors, while versatile, can be susceptible to metabolic breakdown, primarily through oxidation by cytochrome P450 (CYP) enzymes in the liver.[1] This can lead to high clearance and poor oral bioavailability.[1] Specific molecular "hotspots" prone to metabolism often include unsubstituted aromatic rings, alkyl groups, and certain heterocyclic moieties.[1] The lability of these sites determines the rate of metabolism.[1]

Q2: How can I predict the metabolic stability of my pyrazolopyrimidine compound?

A2: In silico models can be employed to predict metabolic hotspots and the overall rate of metabolism.[1] These models analyze the structure of the compound to identify sites most likely to be metabolized by CYP450 enzymes.[1] This predictive approach can guide the design of more stable analogs before synthesis.[1]

Q3: What are some general strategies to improve the metabolic stability of pyrazolopyrimidine inhibitors?

A3: Several strategies can be employed to enhance metabolic stability:

  • Blocking Metabolic Hotspots: Introducing fluorine or other blocking groups at predicted sites of metabolism can prevent oxidation by CYP450 enzymes.[1]

  • Structural Modifications: Altering substituent groups can improve stability. For example, replacing metabolically labile groups with more stable alternatives, such as changing a piperidine ring to a gem-difluoro-piperidine, can be effective.[2]

  • Prodrug Approach: Converting the parent drug into a more water-soluble prodrug can improve its pharmacokinetic properties and potentially shield it from premature metabolism.[3]

Q4: Can improving metabolic stability affect the potency of my inhibitor?

A4: Yes, modifications aimed at improving metabolic stability can sometimes alter the inhibitor's potency. For instance, adding a difluoro group to a piperidine ring in one case led to a 10-fold increase in growth inhibition, partly due to a 3-fold increase in enzyme inhibition potency.[2] However, in another instance, a similar modification resulted in a 3-fold decrease in potency.[2] It is crucial to evaluate both stability and activity concurrently.

Troubleshooting Guide

Issue 1: My pyrazolopyrimidine inhibitor shows high potency in enzymatic assays but performs poorly in cell-based assays.

  • Possible Cause: Poor cell permeability or rapid intracellular metabolism.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Perform a cell permeability assay to determine if the compound is effectively entering the cells. A prodrug strategy might be considered to enhance permeability.[3]

    • Evaluate Intracellular Metabolism: If permeability is adequate, the compound may be rapidly metabolized within the cell. Conduct an intracellular stability assay.

    • Structural Modification: Consider modifications that improve cell penetration, such as reducing the pKa of a basic nitrogen, which was shown to improve cell potency.[2]

Issue 2: My inhibitor has a short half-life in vivo, suggesting rapid clearance.

  • Possible Cause: High metabolic turnover by liver enzymes.

  • Troubleshooting Steps:

    • In Vitro Metabolic Stability Assay: Perform an in vitro metabolic stability assay using mouse and human liver microsomes to quantify the intrinsic clearance.[1][2]

    • Metabolite Identification: Use techniques like LC-MS to identify the major metabolites. This will reveal the metabolic "hotspots" on your compound.

    • Targeted Structural Modifications: Based on the identified metabolic hotspots, rationally design new analogs with modifications at these sites to block metabolism.[1] For example, substituting a metabolically labile phenol group with a more stable ureidophenyl group has been shown to be effective.[4]

Issue 3: I have improved the metabolic stability of my inhibitor, but now it has off-target effects.

  • Possible Cause: The structural modifications made to improve stability may have altered the selectivity of the inhibitor.

  • Troubleshooting Steps:

    • Selectivity Profiling: Screen the modified inhibitor against a panel of related kinases to assess its selectivity.

    • Structure-Activity Relationship (SAR) Analysis: Re-evaluate the SAR of your inhibitor series. Small changes to the pyrazolopyrimidine scaffold can significantly impact selectivity.[2] For example, the position of a substituent on a pyridyl ring was found to be critical for achieving high enzyme inhibition.[2]

    • Iterative Optimization: It may be necessary to perform further rounds of medicinal chemistry optimization to find a compound with the optimal balance of potency, stability, and selectivity.

Quantitative Data Summary

The following table summarizes the in vitro activity and metabolic stability of a series of pyrazolopyrimidine analogs targeting Calcium Dependent Protein Kinase 1 (CDPK1).

CompoundR2 SubstitutionCDPK1 IC50 (nM)T. gondii Growth IC50 (µM)Mouse Microsomal Half-life (min)Human Microsomal Half-life (min)
3a Cyclopropyl160.0971>120
5a Cyclopentyl230.162124
5b Cyclohexyl150.163151
5g 4-Piperidine681.11422
5h 3,3-gem-difluoro-4-piperidine210.112443
6b trans-4-Cyclohexyl alcohol120.1243>120
6c cis-4-Cyclohexyl alcohol110.1234>120

Data adapted from Ojo et al., "Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis"

Experimental Protocols

1. Metabolic Stability Assay in Human Liver Microsomes

  • Objective: To determine the in vitro metabolic stability of a pyrazolopyrimidine inhibitor.

  • Materials:

    • Pyrazolopyrimidine inhibitor stock solution (e.g., 10 mM in DMSO)

    • Pooled human liver microsomes (HLM)

    • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (e.g., 0.1 M, pH 7.4)

    • Acetonitrile with an internal standard (for quenching the reaction)

    • LC-MS/MS system

  • Procedure:

    • Prepare a working solution of the inhibitor by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).

    • In a microcentrifuge tube, pre-incubate the inhibitor working solution with HLM in phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

    • Vortex the samples and centrifuge to pellet the protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples to determine the percentage of the parent compound remaining at each time point.

    • Calculate the half-life (t1/2) from the slope of the natural log of the percent remaining versus time plot.

2. Cytochrome P450 (CYP) Inhibition Assay

  • Objective: To assess the potential of a pyrazolopyrimidine inhibitor to inhibit major CYP isoforms.

  • Materials:

    • Pyrazolopyrimidine inhibitor

    • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9)

    • Fluorogenic probe substrates specific for each CYP isoform

    • NADPH

    • Phosphate buffer (pH 7.4)

    • 96-well microplate

    • Plate reader capable of fluorescence detection

  • Procedure:

    • Add the recombinant CYP enzyme, phosphate buffer, and the pyrazolopyrimidine inhibitor (at various concentrations) to the wells of a 96-well plate.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding a mixture of the fluorogenic probe substrate and NADPH.

    • Monitor the fluorescence signal over time using a plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

    • Compare the activity in the presence of the inhibitor to the activity in a control well (without the inhibitor).

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the CYP enzyme activity.

Visualizations

experimental_workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_evaluation Evaluation & Decision cluster_optimization Optimization cluster_advancement Advancement start Pyrazolopyrimidine Inhibitor Design synthesis Chemical Synthesis start->synthesis potency Enzymatic Potency Assay (IC50) synthesis->potency stability Microsomal Stability Assay (t1/2) potency->stability decision Metabolically Stable? stability->decision met_id Metabolite Identification (LC-MS) decision->met_id No in_vivo In Vivo Studies decision->in_vivo Yes redesign Rational Redesign (Block Hotspots) met_id->redesign redesign->synthesis lead Lead Candidate in_vivo->lead troubleshooting_logic cluster_metabolism Metabolism Issue cluster_other_issues Other Potential Issues start High in vivo clearance or poor oral bioavailability check_stability Perform in vitro microsomal stability assay start->check_stability is_stable Is t1/2 acceptable? check_stability->is_stable identify_hotspots Identify metabolic hotspots (Metabolite ID) is_stable->identify_hotspots No check_permeability Assess cell permeability is_stable->check_permeability Yes block_metabolism Block hotspots via structural modification identify_hotspots->block_metabolism re_evaluate Re-synthesize and re-evaluate stability block_metabolism->re_evaluate check_solubility Evaluate aqueous solubility check_permeability->check_solubility prodrug Consider prodrug strategy check_solubility->prodrug mtor_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 downstream Protein Synthesis, Cell Growth, Proliferation mtorc1->downstream inhibitor Pyrazolopyrimidine mTOR Inhibitor inhibitor->mtorc1

References

Validation & Comparative

A Comparative Guide to Bumped Kinase Inhibitors Targeting Apicomplexan CDPK1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of prominent bumped kinase inhibitors (BKIs) targeting Calcium-Dependent Protein Kinase 1 (CDPK1) in the apicomplexan parasites Toxoplasma gondii (TgCDPK1) and Cryptosporidium parvum (CpCDPK1). The unique glycine gatekeeper residue in these parasite kinases allows for the design of highly selective inhibitors that do not target human kinases, which possess bulkier gatekeeper residues.[1][2] This selective targeting makes BKIs a promising class of therapeutics for treating diseases caused by these parasites.[1]

This comparison focuses on well-characterized BKIs with available experimental data, providing insights into their biochemical potency, cellular efficacy, and in vivo activity. While the compound "CpCDPK1/TgCDPK1-IN-3" is commercially available, a lack of peer-reviewed scientific literature precludes its inclusion in this comparative guide.

Quantitative Data Comparison

The following tables summarize the in vitro inhibitory activities of several key bumped kinase inhibitors against their target kinases and the respective parasites.

Table 1: Biochemical Potency of Bumped Kinase Inhibitors against CDPK1

InhibitorTarget KinaseIC50 (nM)
BKI-1294 TgCDPK1140[3]
BKI-1369 CsCDPK1~40
BKI-1748 TgCDPK1Low nM
NcCDPK1Low nM

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. A lower IC50 indicates greater potency.

Table 2: In Vitro Efficacy of Bumped Kinase Inhibitors against Apicomplexan Parasites

InhibitorParasiteHost CellAssayEC50 (nM)
BKI-1294 Toxoplasma gondii (RH)HFFProliferation20[4][5]
Neospora caninum (Nc-Liv)HFFProliferation360[4][5]
BKI-1369 Cystoisospora suisIPEC-1Merozoite Proliferation<40 (IC50)[6]
BKI-1748 Neospora caninumFibroblastsProliferation165
Toxoplasma gondiiFibroblastsProliferation43

Note: EC50 values represent the concentration of the inhibitor required to inhibit parasite growth or proliferation in a cellular assay by 50%. HFF (Human Foreskin Fibroblasts) and IPEC-1 (Intestinal Porcine Epithelial Cells) are host cell lines used for in vitro parasite culture.

Table 3: In Vivo Efficacy of Bumped Kinase Inhibitors

InhibitorAnimal ModelParasiteDosing RegimenKey Outcomes
BKI-1294 Pregnant MiceNeospora caninumNot specifiedEfficiently inhibited vertical transmission.[5]
MiceToxoplasma gondii40 mg/kg/day (oral)Highly effective against established infection.[3]
CalvesCryptosporidium parvum5 mg/kg (twice daily)Improved clinical health scores and reduced diarrhea.
BKI-1369 Gnotobiotic PigsCryptosporidium parvumNot specifiedReduced parasite burden and disease severity.
PigletsCystoisospora suis10 mg/kg (twice a day for 5 days)Effectively suppressed oocyst excretion and diarrhea.[6]
BKI-1748 Pregnant MiceNeospora caninum & Toxoplasma gondii20 mg/kg/dayIncreased pup survival and profound inhibition of vertical transmission.
SheepToxoplasma gondii15 mg/kg (orally, every other day for 10 doses)Full protection against abortion and congenital infection.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of bumped kinase inhibitors.

Protocol 1: CDPK1 Enzyme Inhibition Assay (ELISA-based)

This protocol is adapted from methods used to assess the inhibition of TgCDPK1.

Materials:

  • 96-well ELISA plates (e.g., Immulon 4HBX)

  • Substrate peptide (e.g., Syntide-2)

  • Carbonate coating buffer (pH 9.6)

  • Bovine Serum Albumin (BSA)

  • Kinase reaction buffer (20 mM HEPES/KOH pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA, 2.5 mM CaCl₂, 0.005% Tween 20)

  • Purified recombinant CDPK1 enzyme

  • Bumped kinase inhibitors (serial dilutions)

  • ATP

  • Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.2% Tween 20)

  • Primary antibody against the phosphorylated substrate

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Coat 96-well plates with the substrate peptide (e.g., 10 µg/ml Syntide-2) in carbonate coating buffer overnight at 4°C.

  • Washing: Wash the plates with wash buffer to remove unbound peptide.

  • Blocking: Block the wells with 3% BSA in wash buffer for 2 hours at room temperature.

  • Inhibitor Incubation: Add serial dilutions of the bumped kinase inhibitors to the wells containing kinase reaction buffer.

  • Enzyme Addition: Add purified CDPK1 enzyme (e.g., 15 nM) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP to a final concentration of 50 µM. Incubate for 30 minutes at 30°C.

  • Washing: Stop the reaction by washing the plates thoroughly with wash buffer.

  • Antibody Incubation: Add the primary antibody against the phosphorylated substrate and incubate for 1 hour at room temperature.

  • Washing: Wash the plates to remove unbound primary antibody.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plates to remove unbound secondary antibody.

  • Detection: Add TMB substrate and incubate until a color change is observed.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vitro Parasite Growth Inhibition Assay (Luciferase-based)

This protocol is a generalized method for assessing the efficacy of inhibitors against intracellular Toxoplasma gondii expressing a luciferase reporter gene.

Materials:

  • 96-well black, clear-bottom tissue culture plates

  • Confluent monolayer of host cells (e.g., Human Foreskin Fibroblasts - HFFs)

  • Toxoplasma gondii tachyzoites expressing luciferase

  • Culture medium (e.g., DMEM with 10% FBS)

  • Bumped kinase inhibitors (serial dilutions)

  • Luciferase assay reagent

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed HFFs into 96-well plates and grow to confluence.

  • Parasite Infection: Infect the HFF monolayer with luciferase-expressing T. gondii tachyzoites.

  • Inhibitor Treatment: After a few hours to allow for parasite invasion, remove the inoculum and add fresh culture medium containing serial dilutions of the bumped kinase inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple rounds of parasite replication (e.g., 72-96 hours) at 37°C in a 5% CO₂ incubator.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Acquisition: Measure the luminescence using a luminometer plate reader.

  • Data Analysis: Calculate the percent inhibition of parasite growth for each inhibitor concentration relative to the vehicle control and determine the EC50 value.

Protocol 3: In Vivo Efficacy Study in a Mouse Model of Toxoplasmosis

This protocol provides a general framework for evaluating the in vivo efficacy of bumped kinase inhibitors against acute Toxoplasma gondii infection in mice.

Materials:

  • Female BALB/c mice

  • Virulent strain of Toxoplasma gondii (e.g., RH strain)

  • Bumped kinase inhibitor formulated for oral administration

  • Vehicle control (e.g., PEG400)

  • Gavage needles

  • Equipment for monitoring animal health (weight, clinical signs)

  • Materials for tissue collection and parasite burden analysis (e.g., qPCR)

Procedure:

  • Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Infection: Infect mice intraperitoneally with a lethal dose of T. gondii tachyzoites.

  • Treatment: Begin treatment with the bumped kinase inhibitor (e.g., oral gavage) at a predetermined time post-infection (e.g., 24 hours). Administer the inhibitor at various doses daily for a specified duration (e.g., 7 days). Include a control group that receives the vehicle only.

  • Monitoring: Monitor the mice daily for clinical signs of illness (e.g., ruffled fur, lethargy, weight loss) and record survival.

  • Parasite Burden Analysis (optional, for sub-lethal infection models): At the end of the treatment period, euthanize a subset of mice from each group. Collect tissues (e.g., brain, spleen, liver) and quantify the parasite burden using quantitative PCR (qPCR) targeting a T. gondii-specific gene.

  • Data Analysis: Compare the survival curves of the treated and control groups using a Kaplan-Meier analysis. For parasite burden, compare the mean parasite load between the groups using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for understanding the mechanism of action and the evaluation process of these inhibitors.

TgCDPK1_Signaling_Pathway cluster_stimulus External/Internal Stimuli cluster_calcium Calcium Signaling cluster_cdpk1 TgCDPK1 Activation cluster_downstream Downstream Effects Stimulus e.g., Host Cell Contact, Calcium Ionophore Ca_increase Increase in cytosolic Ca2+ Stimulus->Ca_increase triggers TgCDPK1 TgCDPK1 Ca_increase->TgCDPK1 activates Microneme_Secretion Microneme Secretion TgCDPK1->Microneme_Secretion phosphorylates substrates leading to BKI Bumped Kinase Inhibitors BKI->TgCDPK1 inhibit Motility Gliding Motility Microneme_Secretion->Motility Invasion Host Cell Invasion Motility->Invasion Egress Egress from Host Cell Motility->Egress

Caption: TgCDPK1 signaling pathway in Toxoplasma gondii.

BKI_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary In Vivo Evaluation Library Compound Library (Bumped Kinase Inhibitors) Enzyme_Assay In Vitro Kinase Assay (e.g., ELISA) Library->Enzyme_Assay Primary_Hits Primary Hits (Potent CDPK1 Inhibitors) Enzyme_Assay->Primary_Hits Identify Cell_Assay Cell-based Parasite Growth Assay Primary_Hits->Cell_Assay Cytotoxicity Host Cell Cytotoxicity Assay Primary_Hits->Cytotoxicity Secondary_Hits Secondary Hits (Efficacious & Non-toxic) Cell_Assay->Secondary_Hits Cytotoxicity->Secondary_Hits Animal_Model Animal Model of Infection (e.g., Mouse) Secondary_Hits->Animal_Model Efficacy_Studies Efficacy & PK/PD Studies Animal_Model->Efficacy_Studies Lead_Candidate Lead Candidate Efficacy_Studies->Lead_Candidate Select

Caption: Experimental workflow for screening bumped kinase inhibitors.

References

A Comparative Guide to CpCDPK1/TgCDPK1-IN-3 and Other TgCDPK1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutics against apicomplexan parasites like Toxoplasma gondii and Cryptosporidium parvum, Calcium-Dependent Protein Kinase 1 (CDPK1) has emerged as a critical drug target. This guide provides a detailed comparison of CpCDPK1/TgCDPK1-IN-3 with other notable TgCDPK1 inhibitors, supported by experimental data, protocols, and pathway visualizations to aid researchers in their drug development efforts.

Performance Comparison of TgCDPK1 Inhibitors

This compound is a potent dual inhibitor of both Cryptosporidium parvum CDPK1 (CpCDPK1) and Toxoplasma gondii CDPK1 (TgCDPK1). Its efficacy is benchmarked against other well-characterized TgCDPK1 inhibitors, including bumped kinase inhibitors (BKIs) like BKI-1748 and pyrazolopyrimidine-based compounds such as 3-MB-PP1 and NM-PP1. The quantitative performance of these inhibitors is summarized in the tables below.

InhibitorTargetIC50 (nM) [Enzymatic Assay]EC50 (nM) [Parasite Growth Assay]Reference
This compound CpCDPK13Not Reported[1]
TgCDPK13.6Not Reported[1]
BKI-1748 TgCDPK1Low nM43[2]
3-MB-PP1 TgCDPK1~800Not Reported[3]
NM-PP1 TgCDPK1900Not Reported[1]

Table 1: Potency of Various Inhibitors against TgCDPK1. This table highlights the half-maximal inhibitory concentration (IC50) from enzymatic assays and the half-maximal effective concentration (EC50) from parasite growth inhibition assays.

A crucial aspect of a drug candidate's viability is its selectivity for the target enzyme over host kinases, which minimizes off-target effects and potential toxicity. The unique glycine gatekeeper residue in the ATP-binding pocket of TgCDPK1 allows for the design of "bumped" kinase inhibitors that show high selectivity.

InhibitorOff-Target KinaseSelectivity (Fold Increase in IC50 vs. TgCDPK1)Reference
BKI-1748 Human Src Kinase>1000[2]
Pyrazolopyrimidines (general) Human KinasesHigh, due to glycine gatekeeper

Table 2: Selectivity Profile of TgCDPK1 Inhibitors. This table illustrates the selectivity of inhibitors for TgCDPK1 over representative human kinases. Higher fold-increase indicates greater selectivity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of TgCDPK1 inhibitors.

TgCDPK1 Enzyme Inhibition Assay (Biochemical Assay)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant TgCDPK1.

Materials:

  • Recombinant TgCDPK1 enzyme

  • Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Peptide substrate (e.g., Syntide-2)

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant TgCDPK1 enzyme, and the peptide substrate.

  • Add serial dilutions of the test compounds (or DMSO as a vehicle control) to the wells of the 96-well plate.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Toxoplasma gondii Growth Inhibition Assay (Cell-Based Assay)

This assay assesses the ability of a compound to inhibit the proliferation of T. gondii within a host cell monolayer.

Materials:

  • Toxoplasma gondii tachyzoites (e.g., RH strain)

  • Human foreskin fibroblast (HFF) cells

  • Culture medium (e.g., DMEM supplemented with fetal bovine serum)

  • Test compounds dissolved in DMSO

  • Control compounds (e.g., pyrimethamine as a positive control, DMSO as a negative control)

  • 96-well plates

  • Reagents for quantifying parasite growth (e.g., β-galactosidase assay for engineered parasite lines, or DNA-staining dyes like SYBR Green)

Procedure:

  • Seed HFF cells into 96-well plates and grow to confluence.

  • Infect the HFF monolayer with T. gondii tachyzoites.

  • Immediately after infection, add serial dilutions of the test compounds to the wells.

  • Incubate the plates for a period that allows for multiple rounds of parasite replication (e.g., 72-96 hours).

  • Quantify parasite growth. For β-galactosidase expressing parasites, lyse the cells and measure the enzymatic activity. For DNA-staining methods, fix the cells, stain with the dye, and measure fluorescence.

  • Calculate the percent growth inhibition for each compound concentration relative to the DMSO control and determine the EC50 value.

Visualizing the Landscape: Pathways and Workflows

Understanding the signaling context and the experimental process is facilitated by visual diagrams.

TgCDPK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Ca2_ionophore Calcium Ionophore (e.g., A23187) Ca2_influx Intracellular Ca2+ Increase Ca2_ionophore->Ca2_influx PKG_activation PKG Activation PKG_activation->Ca2_influx TgCDPK1 TgCDPK1 Activation Ca2_influx->TgCDPK1 Microneme_secretion Microneme Secretion TgCDPK1->Microneme_secretion Motility Gliding Motility Microneme_secretion->Motility Invasion Host Cell Invasion Motility->Invasion Egress Egress from Host Cell Motility->Egress

Caption: TgCDPK1 Signaling Pathway in Toxoplasma gondii.

This diagram illustrates the central role of TgCDPK1 in response to intracellular calcium elevation, leading to essential processes for the parasite's lytic cycle.

Kinase_Inhibitor_Screening_Workflow cluster_screening Screening Phase cluster_validation Validation & Characterization Library Compound Library HTS High-Throughput Biochemical Screen (TgCDPK1) Library->HTS Hits Primary Hits HTS->Hits Dose_Response IC50 Determination (Biochemical Assay) Hits->Dose_Response Cell_Based Parasite Growth Inhibition Assay (EC50) Dose_Response->Cell_Based Selectivity Selectivity Profiling (Human Kinase Panel) Cell_Based->Selectivity Lead Lead Compound Selectivity->Lead

Caption: Experimental Workflow for TgCDPK1 Inhibitor Discovery.

This flowchart outlines the typical stages of a drug discovery campaign, from initial high-throughput screening to the identification of lead compounds with desirable potency and selectivity.

References

Comparative Cross-Reactivity Analysis of Bumped Kinase Inhibitors Against Apicomplexan Parasite Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of bumped kinase inhibitors (BKIs) against a panel of parasite kinases. The primary focus is on inhibitors targeting Calcium-Dependent Protein Kinases (CDPKs), which are crucial for parasite motility, invasion, and egress. The selectivity of these inhibitors is largely attributed to the presence of a small gatekeeper residue (typically glycine) in the ATP-binding pocket of many parasite kinases, a feature absent in most human kinases.[1] This structural difference allows for the design of "bumped" inhibitors with bulky substituents that are sterically hindered from binding to host kinases, thus providing a therapeutic window.

Quantitative Inhibitor Cross-Reactivity Data

The following table summarizes the in vitro inhibitory activities of several bumped kinase inhibitors against various apicomplexan parasites and purified kinases. It is important to note that the presented values are a compilation from multiple studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

InhibitorTarget Organism/KinaseAssay TypeIC50/EC50 (nM)Reference
BKI-1294 Toxoplasma gondii (RH strain)Whole-parasite growth20
Toxoplasma gondii (ME49 strain)Whole-parasite growthNot specified
Neospora caninum (Nc-Liv strain)Whole-parasite growth360
Neospora caninum (Nc-Spain7 strain)Whole-parasite growthNot specified
Plasmodium falciparum (PfCDPK4)Enzymatic10[2]
Human PRKCNEnzymatic130[2]
BKI-1517 Cryptosporidium parvumWhole-parasite growth~50[3]
BKI-1708 Toxoplasma gondii (β-gal strain)Whole-parasite growth120[4]
Neospora caninum (β-gal strain)Whole-parasite growth480[4]
BKI-1748 Toxoplasma gondiiWhole-parasite growth43[5]
Neospora caninumWhole-parasite growth165[5]
BKI-1 Plasmodium falciparum (PfCDPK4)Enzymatic4.1[6]
Plasmodium falciparum (PfCDPK1)Enzymatic136[6]

Experimental Protocols

Recombinant Kinase Inhibition Assay (TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified parasite kinase.

Materials:

  • Recombinant parasite kinase (e.g., TgCDPK1, PfCDPK4)

  • Biotinylated peptide substrate (e.g., Syntide-2)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA, 1 mM DTT)

  • Test inhibitor (serially diluted)

  • HTRF detection reagents (e.g., Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665)

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.

  • In a 384-well plate, add the kinase and the biotinylated peptide substrate to each well.

  • Add the serially diluted inhibitor to the wells. Include control wells with DMSO (vehicle) for 0% inhibition and wells without kinase for 100% inhibition.

  • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing for substrate phosphorylation.

  • Stop the reaction by adding the HTRF detection reagents diluted in a detection buffer containing EDTA.

  • Incubate the plate for 60 minutes at room temperature to allow for the binding of the detection reagents to the phosphorylated biotinylated substrate.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).

  • Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

experimental_workflow_tr_fret cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Serial Dilution of Inhibitor add_reagents Add Kinase, Substrate, Inhibitor to Plate prep_inhibitor->add_reagents prep_reagents Prepare Kinase, Substrate, ATP prep_reagents->add_reagents start_reaction Initiate with ATP add_reagents->start_reaction incubation Incubate at RT start_reaction->incubation stop_reaction Stop with EDTA & Add HTRF Reagents incubation->stop_reaction detect_incubation Incubate at RT stop_reaction->detect_incubation read_plate Read TR-FRET Signal detect_incubation->read_plate calculate_ratio Calculate HTRF Ratio read_plate->calculate_ratio plot_data Plot % Inhibition vs. [Inhibitor] calculate_ratio->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

Caption: Workflow for determining inhibitor IC50 using a TR-FRET based kinase assay.

Whole-Parasite Growth Inhibition Assay

This protocol outlines a method to determine the half-maximal effective concentration (EC50) of an inhibitor against the intracellular growth of parasites like Toxoplasma gondii or Cryptosporidium parvum.

Materials:

  • Host cells (e.g., human foreskin fibroblasts - HFF, or HCT-8 cells)

  • Complete culture medium

  • Parasites (e.g., T. gondii tachyzoites or C. parvum oocysts)

  • Test inhibitor (serially diluted)

  • 96-well black, clear-bottom microplates

  • Reagents for quantifying parasite growth (e.g., a reporter parasite line expressing luciferase or β-galactosidase, or reagents for qPCR)

  • Luminometer, spectrophotometer, or qPCR instrument

Procedure:

  • Seed host cells into a 96-well plate and grow to confluence.

  • Prepare serial dilutions of the test inhibitor in the culture medium.

  • Remove the culture medium from the host cells and add the medium containing the serially diluted inhibitor. Include DMSO as a vehicle control.

  • Infect the host cells with a defined number of parasites per well.

  • Incubate the plates for a period that allows for several rounds of parasite replication (e.g., 48-72 hours).

  • Quantify parasite growth. The method will depend on the reporter system used:

    • Luciferase: Lyse the cells and add luciferase substrate, then measure luminescence.

    • β-galactosidase: Lyse the cells and add a colorimetric or fluorometric β-galactosidase substrate, then measure absorbance or fluorescence.

    • qPCR: Extract DNA from the wells and quantify parasite-specific DNA using quantitative PCR.

  • Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration.

  • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Mechanism of Action

Bumped kinase inhibitors primarily target the calcium signaling pathway in apicomplexan parasites, which is essential for regulating key events in their lytic cycle. CDPKs act as crucial sensors of intracellular calcium fluctuations, triggering downstream phosphorylation cascades that control microneme secretion, gliding motility, host cell invasion, and egress.

signaling_pathway cluster_events Downstream Events Ca_influx Increase in Intracellular Ca2+ CDPK1 Parasite CDPK1 Ca_influx->CDPK1 activates Microneme_secretion Microneme Secretion CDPK1->Microneme_secretion phosphorylates substrates for Egress Egress CDPK1->Egress regulates BKI Bumped Kinase Inhibitor BKI->CDPK1 inhibits Motility Gliding Motility Microneme_secretion->Motility Invasion Host Cell Invasion Motility->Invasion

Caption: Simplified signaling pathway showing the role of CDPK1 and its inhibition by BKIs.

References

A Comparative Analysis of Novel and Conventional Therapeutics for Cryptosporidiosis

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the targeted inhibitor CpCDPK1/TgCDPK1-IN-3 and the FDA-approved drug nitazoxanide for the treatment of Cryptosporidium infection.

Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, poses a significant threat to global public health, particularly affecting young children and immunocompromised individuals. For years, the therapeutic landscape has been dominated by a single FDA-approved drug, nitazoxanide, which shows limited efficacy in these vulnerable populations. This has spurred the search for novel drug targets and more effective compounds. One of the most promising new approaches is the inhibition of parasite-specific enzymes essential for its survival, such as Calcium-Dependent Protein Kinase 1 (CDPK1).

This guide provides a detailed comparative analysis of nitazoxanide and a potent bumped-kinase inhibitor, this compound (also known as compound 1294), a leading candidate in the new wave of targeted anti-cryptosporidial therapies.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between these two compounds lies in their mode of action. Nitazoxanide employs a broad-spectrum approach, while the bumped-kinase inhibitor utilizes a highly targeted strategy.

This compound: This pyrazolopyrimidine-based inhibitor is specifically designed to target Calcium-Dependent Protein Kinase 1 (CDPK1) in Cryptosporidium parvum (CpCDPK1) and Toxoplasma gondii (TgCDPK1).[1] CDPKs are crucial for regulating parasite processes like host cell invasion, motility, and egress.[2] By selectively blocking the ATP-binding site of this kinase, the inhibitor effectively halts essential parasite functions, preventing its proliferation.[1] The high specificity is achieved by exploiting a unique small "gatekeeper" amino acid residue in the parasite kinase, which is absent in mammalian kinases, thereby minimizing off-target effects in the host.

Nitazoxanide: As a thiazolide antimicrobial, nitazoxanide has a much broader spectrum of activity. Its primary mechanism of action against Cryptosporidium is the disruption of the parasite's energy metabolism under anaerobic conditions.[3][4] It achieves this by inhibiting the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme, which is critical for the electron transfer reactions essential for parasite respiration.[3] This non-specific interference with a core metabolic pathway makes it effective against a range of anaerobic parasites and bacteria.[3]

G cluster_0 This compound (Targeted Inhibition) cluster_1 Nitazoxanide (Metabolic Disruption) inhibitor1 CpCDPK1-IN-3 cpcdpk1 Parasite CDPK1 inhibitor1->cpcdpk1 Inhibits downstream Downstream Signaling (e.g., Invasion, Egress) cpcdpk1->downstream Activates blocked Parasite Proliferation Blocked downstream->blocked inhibitor2 Nitazoxanide pfor PFOR Enzyme inhibitor2->pfor Inhibits energy Anaerobic Energy Metabolism pfor->energy Essential for death Parasite Death energy->death

Caption: Mechanisms of action for CpCDPK1-IN-3 and Nitazoxanide.

Performance Data: In Vitro Efficacy

The following tables summarize the in vitro potency of each compound against Cryptosporidium parvum growth in human ileocecal adenocarcinoma (HCT-8) cell cultures. It is important to note that the data is compiled from separate studies and methodologies may differ slightly; therefore, direct comparison should be made with caution.

Table 1: In Vitro Efficacy of this compound (Compound 1294)

ParameterValueCell LineSource
EC50 (50% Effective Concentration)SubmicromolarHCT-8[1]

Table 2: In Vitro Efficacy of Nitazoxanide

ParameterValueCell LineSource
IC50 (50% Inhibitory Concentration)0.7 µMHCT-8[5]
Growth Inhibition >90% at 10 µg/ml (~32 µM)Caco-2[6]

Performance Data: In Vivo Efficacy

Animal models are critical for evaluating the therapeutic potential of anti-cryptosporidial agents. The data below is derived from studies using immunocompromised mouse models of cryptosporidiosis.

Table 3: In Vivo Efficacy of this compound (Compound 1294) in Mouse Model

DosageReduction in Oocyst SheddingAnimal ModelSource
20 mg/kg (twice daily)Significant reductionImmunocompromised SCID/beige mice[2]

Table 4: In Vivo Efficacy of Nitazoxanide in Mouse Model

DosageReduction in Oocyst SheddingAnimal ModelSource
100 or 200 mg/kg/dayIneffectiveAnti-IFN-γ-conditioned SCID mice[6]
200 µg/g (~200 mg/kg)49% - 74% reductionDexamethasone-immunosuppressed mice[7]

The variability in nitazoxanide's reported in vivo efficacy in mice highlights its known limitations, particularly in immunocompromised hosts.[6][7] In contrast, bumped-kinase inhibitors like compound 1294 have demonstrated significant efficacy in reducing parasite burden in similar models.[2]

Experimental Methodologies

The following sections detail the typical protocols used to generate the efficacy data presented above.

In Vitro Growth Inhibition Assay

This assay quantifies the ability of a compound to inhibit the growth of C. parvum within a host cell monolayer.

G start Seed HCT-8 cells in 96-well plates confluency Incubate until ~80% confluency start->confluency infect Infect HCT-8 monolayer with sporozoites (3h) confluency->infect oocysts Prepare C. parvum oocysts (e.g., bleach sterilization, excystation) oocysts->infect wash Wash to remove uninvaded parasites infect->wash add_drug Add serial dilutions of test compounds wash->add_drug incubate_48h Incubate for 48 hours add_drug->incubate_48h fix_stain Fix, permeabilize, and stain (e.g., anti-Crypto antibody or lectin, DAPI/Hoechst for nuclei) incubate_48h->fix_stain image Automated microscopy or visual counting fix_stain->image analyze Quantify parasite load and calculate IC50/EC50 image->analyze

Caption: General workflow for an in vitro C. parvum inhibition assay.
  • Host Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are seeded into 96-well plates and grown until they form a near-confluent monolayer (approximately 80-90%).[3][5]

  • Parasite Preparation: C. parvum oocysts are treated with a bleach solution to sterilize the surface, followed by an excystation step (e.g., incubation in acidic or taurocholate-containing media) to release infectious sporozoites.[4][5]

  • Infection: The host cell monolayer is inoculated with the freshly excysted sporozoites and incubated for a short period (e.g., 3-4 hours) to allow for host cell invasion.[5][8]

  • Treatment: After the infection period, uninvaded parasites are washed away, and media containing serial dilutions of the test compound (e.g., CpCDPK1-IN-3 or nitazoxanide) is added to the wells.[5]

  • Incubation: The plates are incubated for an additional 48 hours to allow for parasite development.[3][5]

  • Quantification: Cells are fixed, permeabilized, and stained. Parasites are typically visualized using a fluorescently-labeled antibody or lectin, and host cell nuclei are counterstained. The number of parasites is then quantified using high-content imaging or manual counting to determine the concentration at which the compound inhibits parasite growth by 50% (IC50 or EC50).[5]

In Vivo Mouse Model of Cryptosporidiosis

This protocol assesses the efficacy of a drug in reducing parasite load in a living host.

  • Immunosuppression: To establish a persistent infection, mice (e.g., SCID or C57BL/6) are immunosuppressed. This can be achieved through genetic modification (e.g., SCID mice) or by administering immunosuppressive agents like dexamethasone or an anti-interferon-gamma (IFN-γ) monoclonal antibody.[6]

  • Infection: Mice are infected via oral gavage with a defined number of C. parvum oocysts (e.g., 1x105 to 1x107 oocysts).

  • Treatment: Drug treatment is typically initiated a few days post-infection. The compound is administered orally (e.g., via gavage) at a specified dose and frequency (e.g., once or twice daily) for a set duration (e.g., 7-10 days).[2][6]

  • Monitoring: The primary endpoint is the quantification of oocyst shedding in the feces. Fecal samples are collected at regular intervals, and the number of oocysts per gram of feces is determined using methods such as immunofluorescence microscopy or quantitative PCR (qPCR).

  • Analysis: The reduction in oocyst shedding in the treated group is compared to a vehicle-treated control group to determine the in vivo efficacy of the compound. Histopathological analysis of the small intestine may also be performed to assess tissue damage and parasite burden.[9]

Conclusion

The comparative analysis reveals a clear divergence in the profiles of this compound and nitazoxanide. Nitazoxanide, while a valuable tool for treating cryptosporidiosis in healthy individuals, acts via a non-specific metabolic pathway and its efficacy is notably reduced in immunocompromised hosts.[1][2]

In contrast, this compound represents a new paradigm of targeted therapy. By specifically inhibiting a parasite kinase that is essential for its lifecycle and distinct from host kinases, it offers the potential for high potency and a favorable safety profile. The preclinical data, particularly the significant in vivo efficacy in mouse models where nitazoxanide has struggled, underscores the promise of the CDPK1 inhibitor class.[2][6] While further clinical development is required, targeted inhibitors like this compound are poised to provide a much-needed, more effective solution for all patients suffering from cryptosporidiosis.

References

Validating the In Vivo Efficacy of CpCDPK1/TgCDPK1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of bumped kinase inhibitors (BKIs) targeting Calcium-Dependent Protein Kinase 1 (CDPK1) in Cryptosporidium parvum (CpCDPK1) and Toxoplasma gondii (TgCDPK1), with a focus on compounds structurally and functionally related to CpCDPK1/TgCDPK1-IN-3. The data presented here is compiled from various studies to offer an objective analysis against alternative therapeutic options.

Executive Summary

CpCDPK1 and TgCDPK1 are validated drug targets for cryptosporidiosis and toxoplasmosis, respectively. Their unique glycine "gatekeeper" residue in the ATP-binding pocket allows for the design of selective inhibitors, known as bumped kinase inhibitors (BKIs), that spare mammalian kinases. This guide summarizes the in vivo efficacy of several BKIs, including pyrazolopyrimidine and 5-aminopyrazole-4-carboxamide derivatives, and compares their performance against the current standards of care, nitazoxanide for cryptosporidiosis and pyrimethamine-sulfadiazine for toxoplasmosis. The presented data, derived from murine and other animal models, demonstrates the potential of CDPK1 inhibitors as promising therapeutic candidates.

Comparative In Vivo Efficacy Data

The following tables summarize the in vivo efficacy of various CDPK1 inhibitors and standard-of-care drugs in animal models of cryptosporidiosis and toxoplasmosis.

Cryptosporidiosis

Table 1: In Vivo Efficacy of CDPK1 Inhibitors and Nitazoxanide against Cryptosporidium parvum

CompoundAnimal ModelDosing RegimenKey Efficacy ResultsReference(s)
BKI-1294 SCID-beige miceNot specifiedCured C. parvum infection.[1]
Neonatal miceOrallySignificantly reduced infection levels (most efficacious of three BKIs tested).[1]
Newborn calf5 mg/kg, twice daily, orallyImproved clinical health scores and reduced oocyst shedding.[1]
BKI-1517 Neonatal miceOrallySignificantly reduced infection levels.[1]
Newborn calf10 mg/kg, twice daily, orallyImproved clinical health scores.[1]
BKI-1553 Neonatal miceOrallySignificantly reduced infection levels.[1]
Newborn calf5 mg/kg, twice daily, orallyImproved clinical health scores.[1]
BKI-1708 IFNγ-KO mice15 mg/kg, once daily for 3 days, orallyCompletely suppressed oocyst shedding.[2]
BKI-1841 IFNγ-KO mice30 and 60 mg/kg, once daily for 5 days, orallySignificant reduction in oocyst shedding.[3][4]
Nitazoxanide IFN-γ-conditioned SCID mice100 or 200 mg/kg/day for 10 daysIneffective at reducing parasite burden.[5]
Gnotobiotic piglet250 mg/kg/day for 11 days, orallyPartially effective at reducing parasite burden.[5]
Immunocompetent miceNot specifiedDecreased oocyst passage with superior results when loaded with silica nanoparticles.[6]
Toxoplasmosis

Table 2: In Vivo Efficacy of CDPK1 Inhibitors and Pyrimethamine-Sulfadiazine against Toxoplasma gondii

CompoundAnimal ModelDosing RegimenKey Efficacy ResultsReference(s)
Compound 24 MiceNot specifiedEffective at treating acute toxoplasmosis, reducing dissemination to the CNS, and decreasing reactivation of chronic infection.[7]
SP230 Pregnant mice (ME49 strain)50 mg/kg for 5 days, intraperitoneally>97% reduction in parasite burden in brain and lungs of dams; 66% reduction in fetuses.[8]
Pregnant mice (ME49 strain)50 mg/kg for 5 days, orally97% reduction of parasite burden in fetuses.[8]
Pyrimethamine + Sulfadiazine BALB/c micePYR (6.25-12.5 mg/kg/day) + SDZ (100-200 mg/kg/day) for 10 days, orallyIncreased survival rate; combination with levamisole further increased survival.[9]
Mice (Wild 3 strain)SDZ (160 mg/kg) or PYR (12 or 50 mg/kg)90-100% survival rate.[10]

Experimental Protocols

Murine Model of Cryptosporidiosis

A common model for evaluating the in vivo efficacy of drugs against Cryptosporidium parvum utilizes immunocompromised mice, which are susceptible to sustained infection.

  • Animal Strain: Interferon-gamma knockout (IFNγ-KO) mice or Severe Combined Immunodeficient (SCID)-beige mice are frequently used.

  • Infection: Mice are infected orally with C. parvum oocysts (e.g., 1 x 10^5 to 1 x 10^7 oocysts per mouse).

  • Drug Administration: The test compounds are typically administered orally via gavage. The dosing regimen (dose, frequency, and duration) varies depending on the compound's pharmacokinetic properties.

  • Assessment of Efficacy:

    • Oocyst Shedding: Fecal samples are collected at regular intervals, and the number of oocysts is quantified using methods such as immunofluorescence microscopy or quantitative PCR (qPCR). A significant reduction in oocyst shedding compared to the vehicle-treated control group indicates efficacy.

    • Intestinal Parasite Burden: At the end of the study, intestinal tissues are collected to quantify the parasite load, often by qPCR or histopathological analysis.

    • Clinical Signs: In some models, clinical signs such as diarrhea and weight loss are monitored.

Murine Model of Toxoplasmosis

For Toxoplasma gondii, both acute and chronic infection models in mice are used to assess drug efficacy.

  • Animal Strain: BALB/c or C57BL/6 mice are commonly used.

  • Infection:

    • Acute Model: Mice are infected intraperitoneally with a high dose of tachyzoites (e.g., 10^5) of a virulent strain (e.g., RH).

    • Chronic/Congenital Model: Mice are infected with a lower dose of a cyst-forming strain (e.g., ME49) either orally with cysts or intraperitoneally with tachyzoites. For congenital studies, female mice are infected during mid-gestation.

  • Drug Administration: Oral gavage is a common route for administration.

  • Assessment of Efficacy:

    • Survival: In acute models, the survival rate of treated mice is a key endpoint.

    • Parasite Burden: In both acute and chronic models, parasite load in various tissues (brain, lungs, spleen, and in fetuses for congenital models) is quantified by qPCR.

    • Cyst Burden: In chronic models, the number of brain cysts is counted microscopically.

Signaling Pathways and Experimental Workflows

CDPK1 Signaling Pathway in Apicomplexa

Calcium-dependent protein kinases are crucial for the motility, host cell invasion, and egress of apicomplexan parasites. An increase in intracellular calcium concentration, triggered by various signals, activates CDPK1. Activated CDPK1 then phosphorylates downstream substrates, leading to the secretion of microneme and rhoptry proteins, which are essential for host cell attachment and invasion.

CDPK1_Signaling_Pathway cluster_extracellular Extracellular/Host Cell Interaction cluster_parasite Parasite Host_Cell_Signal Host Cell Signal Ca_Store Internal Ca2+ Store Host_Cell_Signal->Ca_Store triggers release Ca_Ion Ca2+ Ca_Store->Ca_Ion CDPK1 CpCDPK1 / TgCDPK1 Ca_Ion->CDPK1 activates Substrates Downstream Substrates CDPK1->Substrates phosphorylates Microneme_Secretion Microneme Secretion Substrates->Microneme_Secretion Invasion_Egress Invasion / Egress Microneme_Secretion->Invasion_Egress BKI Bumped Kinase Inhibitor (e.g., CpCDPK1-IN-3) BKI->CDPK1 inhibits

Caption: CDPK1 signaling pathway in Apicomplexa and the inhibitory action of BKIs.

In Vivo Efficacy Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a novel compound against cryptosporidiosis or toxoplasmosis in a mouse model.

In_Vivo_Workflow Animal_Model Select Animal Model (e.g., IFNγ-KO mice) Infection Infect Mice with Parasite (e.g., C. parvum oocysts) Animal_Model->Infection Grouping Divide into Treatment and Control Groups Infection->Grouping Treatment Administer Test Compound (e.g., BKI) and Vehicle Grouping->Treatment Monitoring Monitor Clinical Signs and Collect Samples Treatment->Monitoring Analysis Quantify Parasite Burden (qPCR, Microscopy) Monitoring->Analysis Results Compare Efficacy (Treated vs. Control) Analysis->Results

Caption: A generalized workflow for in vivo efficacy studies in a mouse model.

Conclusion

The collective evidence from multiple in vivo studies strongly supports the efficacy of bumped kinase inhibitors targeting CpCDPK1 and TgCDPK1 in treating cryptosporidiosis and toxoplasmosis in animal models. These compounds demonstrate a significant reduction in parasite burden and, in some cases, complete clearance of the infection. Compared to the current standard-of-care treatments, which have limitations in efficacy and can be associated with side effects, CDPK1 inhibitors represent a promising and more targeted therapeutic strategy. Further preclinical and clinical development of these compounds is warranted to translate these promising findings into effective treatments for these important parasitic diseases.

References

Dual Inhibitor CpCDPK1/TgCDPK1-IN-2: A Comparative Analysis of Potency on Parasitic Kinases

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the inhibitory action of CpCDPK1/TgCDPK1-IN-2 on two critical parasitic enzymes, Cryptosporidium parvum CDPK1 (CpCDPK1) and Toxoplasma gondii CDPK1 (TgCDPK1), reveals a potent dual-targeting capability essential for the development of broad-spectrum antiparasitic therapeutics. This guide provides a comparative overview of the inhibitor's potency, the experimental methodology used for its evaluation, and the signaling pathways regulated by these key kinases.

Potency Comparison

The inhibitory potency of CpCDPK1/TgCDPK1-IN-2 against both CpCDPK1 and TgCDPK1 was determined through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) serving as the primary metric for comparison. The compound demonstrates nanomolar efficacy against both enzymes, with a slightly higher potency observed for TgCDPK1.

Target Kinase Inhibitor IC50 (nM)
CpCDPK1CpCDPK1/TgCDPK1-IN-212
TgCDPK1CpCDPK1/TgCDPK1-IN-25

Signaling Pathway Overview

Both CpCDPK1 and TgCDPK1 are crucial calcium-dependent protein kinases that play a central role in the life cycle of their respective parasites. They are key mediators of calcium signaling, which governs essential processes such as parasite motility, host cell invasion, and egress. A primary downstream effect of CDPK1 activation is the regulation of microneme secretion, a process that releases proteins necessary for adhesion to and penetration of host cells.

CDPK1_Signaling_Pathway cluster_parasite Apicomplexan Parasite Ca_ion Intracellular Ca²⁺ increase CDPK1 CpCDPK1 / TgCDPK1 Ca_ion->CDPK1 activates Microneme Microneme Organelles CDPK1->Microneme phosphorylates substrates leading to Adhesins Secreted Adhesins Microneme->Adhesins secretion of Motility Motility Adhesins->Motility Invasion Host Cell Invasion Motility->Invasion Egress Egress Invasion->Egress

Fig. 1: Generalized CDPK1 signaling pathway in Apicomplexan parasites.

Experimental Protocols

The determination of IC50 values for CpCDPK1/TgCDPK1-IN-2 was performed using a representative in vitro kinase inhibition assay. While the precise protocol for this specific inhibitor is proprietary, the following is a detailed, representative methodology for assessing the potency of bumped kinase inhibitors against CpCDPK1 and TgCDPK1.

Representative In Vitro Kinase Inhibition Assay Protocol

This protocol outlines the general steps for determining the IC50 of an inhibitor against a recombinant CDPK enzyme.

1. Reagents and Materials:

  • Recombinant purified CpCDPK1 or TgCDPK1 enzyme.

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP (Adenosine triphosphate).

  • Biotinylated peptide substrate (e.g., a synthetic peptide with a phosphorylation site for the kinase).

  • CpCDPK1/TgCDPK1-IN-2 inhibitor (dissolved in DMSO).

  • Europium-labeled anti-phosphoserine/threonine antibody.

  • Streptavidin-conjugated acceptor beads.

  • 384-well microplates.

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

2. Experimental Workflow:

Kinase_Assay_Workflow A Prepare serial dilutions of CpCDPK1/TgCDPK1-IN-2 in DMSO B Add diluted inhibitor and recombinant kinase (CpCDPK1 or TgCDPK1) to microplate wells A->B C Incubate at room temperature B->C D Initiate kinase reaction by adding ATP and biotinylated peptide substrate C->D E Incubate to allow for peptide phosphorylation D->E F Stop reaction and add detection reagents (Europium-labeled antibody and Streptavidin-acceptor beads) E->F G Incubate to allow for antibody and bead binding F->G H Read plate using a TR-FRET plate reader G->H I Calculate IC50 values from the resulting data H->I

Fig. 2: Workflow for a typical in vitro kinase inhibition assay.

3. Detailed Procedure:

  • Inhibitor Preparation: A serial dilution of CpCDPK1/TgCDPK1-IN-2 is prepared in 100% DMSO.

  • Reaction Setup: In a 384-well plate, the diluted inhibitor, recombinant kinase (CpCDPK1 or TgCDPK1), and kinase buffer are added to each well. A control with DMSO only (no inhibitor) is also included.

  • Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Kinase Reaction: The kinase reaction is initiated by adding a mixture of ATP and the biotinylated peptide substrate to each well.

  • Reaction Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at room temperature to allow the kinase to phosphorylate the substrate.

  • Detection: The reaction is stopped, and the detection reagents (Europium-labeled anti-phospho-antibody and streptavidin-conjugated acceptor beads) are added. The plate is then incubated for at least 60 minutes to allow the antibody to bind to the phosphorylated peptide and the streptavidin beads to bind to the biotinylated peptide.

  • Data Acquisition: The plate is read on a TR-FRET-capable plate reader. The FRET signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: The results are normalized to the control wells (no inhibitor) and plotted against the inhibitor concentration. The IC50 value is then calculated using a suitable curve-fitting model (e.g., a four-parameter logistic regression).

This robust methodology allows for the precise determination of the inhibitory potency of compounds like CpCDPK1/TgCDPK1-IN-2, providing critical data for the development of novel antiparasitic drugs. The dual inhibitory action of this compound highlights a promising strategy for targeting multiple apicomplexan parasites.

Genetic Validation of TgCDPK1 as the Target of Bumped Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the "Bump-and-Hole" Approach for Target Validation in Toxoplasma gondii

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the genetic validation of Toxoplasma gondii Calcium-Dependent Protein Kinase 1 (TgCDPK1) as the molecular target of bumped kinase inhibitors (BKIs). By employing a chemical genetics strategy, researchers have unequivocally demonstrated that the antiparasitic activity of these compounds is mediated through the specific inhibition of TgCDPK1. This approach, often referred to as the "bump-and-hole" model, has become a cornerstone for kinase target validation in apicomplexan parasites.

The "Bump-and-Hole" Strategy: A Tale of Specificity

The foundation of this validation strategy lies in the unique architecture of the ATP-binding pocket of TgCDPK1. Unlike most human kinases, which possess a bulky "gatekeeper" residue, TgCDPK1 has a small glycine residue at this position (G128). This creates a hydrophobic pocket that can be exploited by "bumped" kinase inhibitors – synthetic ATP analogs with a bulky substituent that would sterically clash with the larger gatekeeper residues of host kinases, thus ensuring high selectivity.

Genetic validation is achieved by reversing this paradigm. By mutating the small glycine gatekeeper of TgCDPK1 to a larger residue, such as methionine (G128M), a "gatekeeper mutant" is created. This engineered kinase is no longer susceptible to the bulky inhibitors, effectively creating a resistant target. When this mutant kinase is expressed in T. gondii, the parasites exhibit resistance to the BKI's phenotypic effects, providing definitive proof of on-target activity.

Comparative Efficacy of Bumped Kinase Inhibitors on Wild-Type vs. Gatekeeper Mutant TgCDPK1

The following tables summarize the quantitative data from studies on representative bumped kinase inhibitors, demonstrating the loss of potency against the G128M mutant of TgCDPK1. While the specific inhibitor "CpCDPK1/TgCDPK1-IN-3" is not explicitly detailed in the reviewed literature, the data for closely related pyrazolopyrimidine-based inhibitors such as RM-1-132 and 1294 serve as excellent exemplars of this class of compounds.

Table 1: Enzymatic Inhibition of Wild-Type and Mutant TgCDPK1

InhibitorTargetIC50 (nM)Fold Change in IC50 (Mutant/WT)
RM-1-132 Wild-Type TgCDPK1Low nanomolar>100
G128M Mutant TgCDPK1Micromolar
1294 Wild-Type TgCDPK12.5>400
G128M Mutant TgCDPK1>1000

Table 2: Inhibition of T. gondii Proliferation (EC50)

InhibitorParasite LineEC50 (nM)Fold Change in EC50 (Mutant/WT)
RM-1-132 Wild-Type~80>10
Expressing G128M TgCDPK1>800
1294 Wild-Type (RH strain)20>100
Expressing G128M TgCDPK1>2000

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols employed in the genetic validation of TgCDPK1 as a BKI target.

Site-Directed Mutagenesis of TgCDPK1
  • Objective: To create the G128M "gatekeeper" mutation in the TgCDPK1 gene.

  • Method: A plasmid containing the wild-type TgCDPK1 coding sequence is used as a template. Site-directed mutagenesis is performed using PCR with primers containing the desired mutation (GGC to ATG, resulting in a Glycine to Methionine substitution at position 128). The resulting plasmid is then sequenced to confirm the presence of the mutation and the absence of other PCR-induced errors.

Generation of Transgenic T. gondii**
  • Objective: To express the mutant TgCDPK1 in T. gondii parasites.

  • Method: The plasmid carrying the TgCDPK1-G128M gene is transfected into a wild-type or a conditional knockout strain of T. gondii using electroporation. Transgenic parasites are selected using an appropriate drug resistance marker co-expressed from the plasmid. Clonal lines are then isolated by limiting dilution.

In Vitro Kinase Assay
  • Objective: To determine the IC50 of the inhibitor against recombinant wild-type and mutant TgCDPK1.

  • Method: Recombinant wild-type and G128M TgCDPK1 are expressed and purified from E. coli. The kinase activity is measured in the presence of varying concentrations of the inhibitor. A common method involves quantifying the phosphorylation of a peptide substrate (e.g., Syntide-2) using a radiometric assay (incorporation of ³²P-ATP) or a luminescence-based assay (e.g., Kinase-Glo). The IC50 is calculated from the dose-response curve.

T. gondii Proliferation (Plaque) Assay
  • Objective: To determine the EC50 of the inhibitor on the growth of wild-type and transgenic parasite lines.

  • Method: Monolayers of a host cell line (e.g., human foreskin fibroblasts) are infected with a low number of parasites. The infected cells are then incubated in the presence of serial dilutions of the inhibitor for several days. The ability of the parasites to lyse host cells and form plaques is then quantified by staining the monolayer. The EC50 is the concentration of the inhibitor that reduces the number or size of plaques by 50%.

Invasion and Egress Assays
  • Objective: To assess the specific effect of the inhibitor on key phenotypic steps of the parasite lytic cycle.

  • Method:

    • Invasion Assay: Synchronized parasites are pre-treated with the inhibitor and then allowed to invade a host cell monolayer for a short period. Extracellular parasites are differentially stained from intracellular parasites, and the number of invaded parasites is counted microscopically.

    • Egress Assay: Host cells infected with parasites are treated with an egress-inducing agent (e.g., the calcium ionophore A23187) in the presence of the inhibitor. The percentage of lysed host cells is quantified over time.

Visualizing the Validation Workflow and Signaling Pathway

To further clarify the concepts and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_0 TgCDPK1 Signaling Pathway cluster_1 Inhibitor Action Ca2+ Ca2+ TgCDPK1 TgCDPK1 Ca2+->TgCDPK1 Activates Microneme_Secretion Microneme_Secretion TgCDPK1->Microneme_Secretion Phosphorylates Substrates Motility_Invasion_Egress Motility_Invasion_Egress Microneme_Secretion->Motility_Invasion_Egress BKI Bumped Kinase Inhibitor BKI->TgCDPK1 Inhibits

Caption: TgCDPK1 signaling pathway and point of inhibition.

G cluster_0 Wild-Type TgCDPK1 cluster_1 Gatekeeper Mutant TgCDPK1 wt_kinase WT TgCDPK1 (Glycine Gatekeeper) binding_wt Binding wt_kinase->binding_wt bki_wt Bumped Kinase Inhibitor bki_wt->binding_wt inhibition_wt Inhibition of Parasite Growth binding_wt->inhibition_wt mut_kinase G128M Mutant TgCDPK1 (Methionine Gatekeeper) no_binding No Binding (Steric Hindrance) mut_kinase->no_binding bki_mut Bumped Kinase Inhibitor bki_mut->no_binding no_inhibition No Inhibition of Parasite Growth no_binding->no_inhibition

Caption: The "Bump-and-Hole" principle of inhibitor action.

start Start: Hypothesize TgCDPK1 is the target mutagenesis Site-Directed Mutagenesis (G128M) start->mutagenesis transfection Transfect Parasites with Mutant Gene mutagenesis->transfection selection Select for Transgenic Parasites transfection->selection validation Validate Expression of Mutant Kinase selection->validation phenotype Phenotypic Assays (Invasion, Egress, Growth) validation->phenotype conclusion Conclusion: TgCDPK1 is the validated target phenotype->conclusion

Caption: Experimental workflow for genetic validation.

Conclusion

The genetic validation of TgCDPK1 as the target for bumped kinase inhibitors represents a landmark in the development of novel antiparasitic agents. The "bump-and-hole" strategy provides an unambiguous method to confirm on-target activity, which is a critical step in the drug development pipeline. The data clearly show that a single point mutation in the gatekeeper residue of TgCDPK1 is sufficient to confer high-level resistance to these inhibitors, confirming that their potent antiparasitic effects are mediated through the specific inhibition of this kinase. This robust validation provides strong confidence in TgCDPK1 as a promising drug target for the treatment of toxoplasmosis.

Assessing the Therapeutic Index of CpCDPK1/TgCDPK1-IN-3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the bumped kinase inhibitor (BKI) CpCDPK1/TgCDPK1-IN-3 and other notable BKIs targeting the calcium-dependent protein kinase 1 (CDPK1) of Cryptosporidium parvum (CpCDPK1) and Toxoplasma gondii (TgCDPK1). These parasites are significant pathogens, and CDPK1 is a validated drug target due to its essential role in parasite invasion and the presence of a unique glycine gatekeeper residue that allows for selective inhibition over mammalian kinases.[1]

Introduction to this compound

This compound, also identified as Compound 20 in patent literature, is a potent inhibitor of both CpCDPK1 and TgCDPK1, with IC50 values in the low nanomolar range.[2][3][4] Its chemical formula is C17H18N6 with a molecular weight of 306.36.[5] While its enzymatic potency is well-documented, a comprehensive public assessment of its therapeutic index is limited by the lack of available cytotoxicity and in vivo toxicity data. This guide aims to summarize the existing data for this compound and compare it with several other BKIs that have undergone more extensive preclinical testing.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and a selection of alternative bumped kinase inhibitors. The alternatives represent different chemical scaffolds that have been investigated for the treatment of cryptosporidiosis and toxoplasmosis.

Table 1: In Vitro Potency of Bumped Kinase Inhibitors

CompoundScaffoldTargetIC50 (µM)EC50 (µM)Data Source(s)
This compound PyrazolopyrimidineCpCDPK10.003Not Available[2][3][4]
TgCDPK10.0036Not Available[2][3][4]
BKI-1294 PyrazolopyrimidineCpCDPK1Potent (exact value not specified)0.1[6]
TgCDPK10.14Not Available
BKI-1553 PyrazolopyrimidineCpCDPK1Data not availableData not available
BKI-1770 5-Aminopyrazole-4-carboxamideCpCDPK1Data not availableData not available
BKI-1841 5-Aminopyrazole-4-carboxamideCpCDPK1Data not availableData not available
BKI-1708 5-Aminopyrazole-4-carboxamideTgCDPK1Not Available0.12
N. caninumNot Available0.48

Table 2: In Vitro and In Vivo Toxicity of Bumped Kinase Inhibitors

CompoundHost Cell Cytotoxicity (CC50, µM)In Vivo Toxicity ObservationsData Source(s)
This compound Not Publicly AvailableNot Publicly Available
BKI-1294 Not toxic to mice in vivo at 100 mg/kg twice daily for 5 days.No apparent toxicity in mice.[6]
BKI-1553 Data not availableSubcutaneous administration in sheep led to increased rectal temperatures and dermal nodules.
BKI-1770 Data not availableShowed neurological and bone toxicity in mice. Caused hyperflexion of limbs in calves at 5 mg/kg twice daily.
BKI-1841 Data not availableShowed neurological effects in mice. Caused hyperflexion of limbs in calves.
BKI-1708 > 25 (Human Foreskin Fibroblasts)No signs of bone or neurological toxicity in mice. Well-tolerated at high concentrations in rats and dogs.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for the key assays cited in this guide.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to block 50% of the target kinase's activity (IC50).

  • Recombinant Kinase Expression and Purification: The kinase domain of CpCDPK1 or TgCDPK1 is expressed in a suitable system (e.g., E. coli) and purified.

  • Kinase Reaction: The purified kinase is incubated with a peptide substrate, ATP (often radiolabeled, e.g., [γ-³²P]ATP), and varying concentrations of the test inhibitor in a suitable reaction buffer.

  • Quantification of Phosphorylation: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done by capturing the phosphorylated peptide on a filter and measuring radioactivity using a scintillation counter.

  • IC50 Determination: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model (e.g., sigmoidal dose-response).

In Vitro Parasite Growth Inhibition Assay

This assay measures the ability of a compound to inhibit the proliferation of the parasite within a host cell line (EC50).

  • Host Cell Culture: A suitable host cell line (e.g., human ileocecal adenocarcinoma cells, HCT-8) is cultured to confluence in microtiter plates.

  • Parasite Infection: Host cells are infected with viable parasite oocysts or sporozoites.

  • Compound Treatment: The infected cells are treated with a serial dilution of the test compound.

  • Incubation: The plates are incubated for a period that allows for parasite replication (e.g., 24-48 hours).

  • Quantification of Parasite Growth: Parasite proliferation is quantified using methods such as quantitative PCR (qPCR) targeting a parasite-specific gene, immunofluorescence microscopy to count parasites, or reporter gene assays (e.g., luciferase).

  • EC50 Determination: The percentage of growth inhibition is plotted against the compound concentration to determine the EC50 value.

In Vitro Cytotoxicity Assay

This assay determines the concentration of a compound that is toxic to 50% of host cells (CC50).

  • Host Cell Seeding: Host cells (the same line used for the growth inhibition assay) are seeded in microtiter plates.

  • Compound Exposure: The cells are exposed to the same serial dilutions of the test compound as in the parasite growth assay.

  • Incubation: The plates are incubated for the same duration as the parasite growth assay.

  • Viability Assessment: Cell viability is measured using a variety of methods, such as:

    • MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt (MTT) to a colored formazan product.

    • LDH Release Assay: Measures the release of lactate dehydrogenase from the cytosol of damaged cells.

    • Resazurin Assay: Measures the reduction of resazurin to the fluorescent resorufin by viable cells.

  • CC50 Determination: The percentage of cytotoxicity is plotted against the compound concentration to calculate the CC50 value.

Signaling Pathway and Experimental Workflow Diagrams

CDPK1 Signaling Pathway in Apicomplexan Parasites

CDPK1_Signaling_Pathway cluster_host_cell Host Cell cluster_parasite Parasite Host Cell Invasion Host Cell Invasion Calcium Influx Calcium Influx CDPK1 Activation CDPK1 Activation Calcium Influx->CDPK1 Activation Substrate Phosphorylation Substrate Phosphorylation CDPK1 Activation->Substrate Phosphorylation Microneme Secretion Microneme Secretion Substrate Phosphorylation->Microneme Secretion Actin-Myosin Motor Activation Actin-Myosin Motor Activation Substrate Phosphorylation->Actin-Myosin Motor Activation Microneme Secretion->Host Cell Invasion Parasite Motility Parasite Motility Actin-Myosin Motor Activation->Parasite Motility Parasite Motility->Host Cell Invasion Egress Egress Parasite Motility->Egress This compound This compound This compound->CDPK1 Activation Inhibits

Caption: Simplified signaling pathway of CDPK1 in apicomplexan parasites.

General Experimental Workflow for BKI Evaluation

BKI_Workflow Target Identification Target Identification Compound Screening Compound Screening Target Identification->Compound Screening In Vitro Kinase Assay (IC50) In Vitro Kinase Assay (IC50) Compound Screening->In Vitro Kinase Assay (IC50) In Vitro Parasite Growth Assay (EC50) In Vitro Parasite Growth Assay (EC50) In Vitro Kinase Assay (IC50)->In Vitro Parasite Growth Assay (EC50) In Vitro Cytotoxicity Assay (CC50) In Vitro Cytotoxicity Assay (CC50) In Vitro Parasite Growth Assay (EC50)->In Vitro Cytotoxicity Assay (CC50) Therapeutic Index Calculation (CC50/EC50) Therapeutic Index Calculation (CC50/EC50) In Vitro Cytotoxicity Assay (CC50)->Therapeutic Index Calculation (CC50/EC50) In Vivo Animal Model Studies In Vivo Animal Model Studies Therapeutic Index Calculation (CC50/EC50)->In Vivo Animal Model Studies Lead Optimization Lead Optimization In Vivo Animal Model Studies->Lead Optimization Lead Optimization->Compound Screening Iterative Improvement

Caption: A generalized workflow for the evaluation of bumped kinase inhibitors.

Discussion and Future Directions

This compound demonstrates high potency against its target enzymes in vitro. However, the absence of publicly available data on its effect on parasite growth in cell culture (EC50), host cell cytotoxicity (CC50), and in vivo toxicity makes a thorough assessment of its therapeutic index impossible at this time. The therapeutic index (TI), often calculated as the ratio of CC50 to EC50, is a critical parameter in drug development, as it provides a measure of a compound's selectivity for the parasite over the host.

In contrast, several other BKIs have progressed further in preclinical evaluation. For example, BKI-1294 showed a lack of toxicity in mice at high doses.[6] More recent compounds with a 5-aminopyrazole-4-carboxamide scaffold, such as BKI-1708, have also shown promising safety profiles in multiple animal models. However, other analogues like BKI-1770 and BKI-1841 have exhibited toxicity in animal studies, highlighting the importance of thorough toxicological evaluation for this class of inhibitors.

Recommendations for Future Research on this compound:

  • In Vitro Efficacy and Cytotoxicity Studies: It is imperative to determine the EC50 of this compound against C. parvum and T. gondii in cell-based assays and to concurrently measure its CC50 against a relevant host cell line (e.g., HCT-8, MRC-5) to calculate its in vitro therapeutic index.

  • In Vivo Toxicity and Efficacy Studies: Following promising in vitro results, the compound should be evaluated in animal models of cryptosporidiosis and toxoplasmosis. These studies should assess both the efficacy in reducing parasite burden and the potential for toxicity through clinical observation, histopathology, and blood chemistry analysis.

  • Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for designing effective in vivo studies and predicting its behavior in humans.

References

A Comparative Guide to CDPK1 Inhibitors: 5-Aminopyrazole-4-Carboxamide Scaffolds vs. Pyrazolopyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent chemical scaffolds used in the development of inhibitors for Calcium-Dependent Protein Kinase 1 (CDPK1) from Toxoplasma gondii (TgCDPK1) and Cryptosporidium parvum (CpCDPK1). Both parasites are significant human pathogens, and CDPK1 is a validated drug target due to its crucial role in parasite invasion of host cells and the absence of a direct homolog in mammals. The comparison focuses on the evolution from earlier pyrazolopyrimidine-based inhibitors to the more recent 5-aminopyrazole-4-carboxamide scaffold, highlighting key differences in potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Targeting a Unique Parasite Vulnerability

Both the 5-aminopyrazole-4-carboxamide and pyrazolopyrimidine scaffolds are classified as "bumped kinase inhibitors" (BKIs). Their mechanism of action relies on a key structural difference between the parasite's CDPK1 and host (human) kinases. TgCDPK1 and CpCDPK1 possess a small glycine residue at the "gatekeeper" position within the ATP-binding pocket.[1] In contrast, most human kinases have a much larger amino acid at this position. This size difference creates a hydrophobic pocket in the parasite enzyme that can be exploited by BKIs, which are designed with a "bump" or bulky substituent that fits into this unique pocket. This structural feature is the basis for their high selectivity, as the bump would sterically clash with the larger gatekeeper residue of human kinases, preventing inhibition.[1]

The development of the 5-aminopyrazole-4-carboxamide scaffold was, in part, driven by the need to improve upon the drug-like properties of the earlier pyrazolopyrimidine core, which sometimes suffered from issues like hERG liability (a potential for cardiotoxicity).[2]

Signaling Pathway of CDPK1 in Toxoplasma gondii

The following diagram illustrates the central role of TgCDPK1 in the parasite's lytic cycle. An influx of calcium ions (Ca2+) activates CDPK1, which in turn phosphorylates downstream substrates, leading to the secretion of microneme proteins. These proteins are essential for parasite motility, host cell invasion, and egress from infected cells. Inhibition of CDPK1 disrupts this critical pathway.

CDPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_parasite Parasite Cytosol Signal External Signal (e.g., host cell contact) Ca_Store Intracellular Ca2+ Stores Signal->Ca_Store triggers release Ca_Ion Ca2+ Ca_Store->Ca_Ion releases CDPK1_inactive Inactive CDPK1 Ca_Ion->CDPK1_inactive binds & activates CDPK1_active Active CDPK1 Substrates Downstream Substrates CDPK1_active->Substrates phosphorylates P_Substrates Phosphorylated Substrates Microneme_Secretion Microneme Secretion P_Substrates->Microneme_Secretion leads to Invasion_Egress Invasion & Egress Microneme_Secretion->Invasion_Egress enables

Caption: TgCDPK1 signaling pathway in Toxoplasma gondii.

Quantitative Data Comparison

The following tables summarize the performance of representative compounds from the pyrazolopyrimidine and 5-aminopyrazole-4-carboxamide scaffolds. "Compound 1294" is a well-characterized pyrazolopyrimidine-based inhibitor, while "Compound 35" is an optimized 5-aminopyrazole-4-carboxamide-based inhibitor.

Table 1: In Vitro Potency and Selectivity

ParameterPyrazolopyrimidine (Compound 1294)5-Aminopyrazole-4-carboxamide (Compound 35)Reference
TgCDPK1 IC50 ~10 nM (for PfCDPK4, a close homolog)0.8 nM[3][1]
CpCDPK1 IC50 Data not readily available for 12941.1 nM[1]
T. gondii EC50 Data not readily available for 129489 nM[1]
Human Src Kinase IC50 >10,000 nM>10,000 nM[3][1]
Host Cell Cytotoxicity (CC50) hERG liability identified>30 µM (on human lymphocyte cell line)[3][1]

Table 2: Pharmacokinetic Properties in Mice

ParameterPyrazolopyrimidine (Representative Compounds)5-Aminopyrazole-4-carboxamide (Compound 35)Reference
Oral Bioavailability (F%) ~25-30%46%[1][2]
Peak Plasma Concentration (Cmax) Varies by analog1800 ng/mL (at 10 mg/kg, PO)[1]
Half-life (t1/2) Moderate2.5 hours[1]

Experimental Protocols

Kinase Inhibition Assay (Kinase-Glo™)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP is indicative of kinase activity.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reaction Incubate Incubate at Room Temperature Prepare_Reaction->Incubate Add_Reagent Add Kinase-Glo™ Reagent Incubate->Add_Reagent Incubate_Dark Incubate in Dark Add_Reagent->Incubate_Dark Measure_Luminescence Measure Luminescence Incubate_Dark->Measure_Luminescence End End Measure_Luminescence->End

Caption: General workflow for a Kinase-Glo™ assay.

Detailed Protocol:

  • Reagent Preparation: Recombinant TgCDPK1 or CpCDPK1 is diluted in kinase buffer. A substrate, such as a generic peptide substrate, is also prepared in the kinase buffer. ATP is diluted to the desired concentration (typically near the Km for the enzyme). The test compounds are serially diluted to various concentrations.

  • Reaction Setup: The kinase reaction is assembled in a 96-well plate. This includes the kinase, substrate, ATP, and the test compound or DMSO as a vehicle control.

  • Incubation: The reaction plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Detection: An equal volume of Kinase-Glo™ reagent is added to each well. This reagent simultaneously stops the kinase reaction and initiates a luminescent reaction that is dependent on the amount of remaining ATP.

  • Measurement: After a brief incubation in the dark (e.g., 10 minutes), the luminescence is measured using a plate reader. The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis: The data is normalized to controls, and IC50 values are calculated by fitting the data to a dose-response curve.

Toxoplasma gondii Proliferation Assay (SYBR Green-based)

This assay measures the proliferation of T. gondii within a monolayer of host cells.

Workflow Diagram:

Proliferation_Assay_Workflow Start Start Seed_Cells Seed Host Cells (e.g., HFF) in 96-well plate Start->Seed_Cells Incubate_Confluence Incubate to Confluence Seed_Cells->Incubate_Confluence Infect_Parasites Infect with T. gondii and add Inhibitor Incubate_Confluence->Infect_Parasites Incubate_Proliferation Incubate for Parasite Proliferation (e.g., 72 hours) Infect_Parasites->Incubate_Proliferation Lyse_Cells Lyse Cells and Release Parasite DNA Incubate_Proliferation->Lyse_Cells qPCR Perform qPCR with SYBR Green Lyse_Cells->qPCR End End qPCR->End

Caption: Workflow for a T. gondii proliferation assay.

Detailed Protocol:

  • Host Cell Culture: Human foreskin fibroblasts (HFFs) or another suitable host cell line are seeded into 96-well plates and grown to confluence.

  • Infection: The host cell monolayers are infected with freshly harvested T. gondii tachyzoites. Simultaneously, the test compounds are added at various concentrations.

  • Incubation: The infected plates are incubated for a period that allows for multiple rounds of parasite replication (e.g., 72 hours).

  • Lysis and DNA Extraction: The plates are frozen and thawed to lyse the host cells and release the parasite DNA.

  • Quantitative PCR (qPCR): A qPCR is performed on the lysate using primers specific for a T. gondii gene (e.g., the B1 gene). SYBR Green dye is used to detect the amplification of the target DNA.

  • Data Analysis: The amount of parasite DNA is proportional to the degree of parasite proliferation. The fluorescence data is used to calculate the EC50 value for each compound, representing the concentration at which parasite growth is inhibited by 50%.

Host Cell Cytotoxicity Assay

This assay determines the toxicity of the compounds to mammalian cells.

Detailed Protocol:

  • Cell Seeding: A human cell line (e.g., a lymphocyte cell line) is seeded into 96-well plates.[1]

  • Compound Addition: The test compounds are added to the cells at a range of concentrations.

  • Incubation: The plates are incubated for a period similar to the parasite proliferation assay (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using a commercially available kit, such as one that measures ATP levels (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or XTT assay).

  • Data Analysis: The data is used to calculate the CC50 value, which is the concentration of the compound that reduces host cell viability by 50%.

Conclusion

The 5-aminopyrazole-4-carboxamide scaffold represents a significant advancement over the earlier pyrazolopyrimidine-based inhibitors of CpCDPK1 and TgCDPK1. While both scaffolds effectively and selectively target the parasite kinase, the 5-aminopyrazole-4-carboxamide derivatives have demonstrated improved pharmacokinetic properties and a better safety profile, including reduced hERG liability.[1][2] The optimized compounds from this newer scaffold show potent low nanomolar inhibition of the target enzyme, sub-micromolar efficacy in cell-based parasite proliferation assays, and low toxicity to mammalian cells.[1] These characteristics, combined with demonstrated in vivo efficacy in animal models, make the 5-aminopyrazole-4-carboxamide scaffold a highly promising platform for the development of novel therapeutics against toxoplasmosis and cryptosporidiosis.[1][4]

References

Safety Operating Guide

Navigating the Disposal of CpCDPK1/TgCDPK1-IN-3: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling CpCDPK1/TgCDPK1-IN-3 must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly accessible in a direct web format, established principles for the disposal of research-grade chemicals provide a clear framework for its responsible management. This guide outlines the essential steps and considerations for the proper disposal of this compound and similar laboratory reagents.

The Cornerstone of Chemical Safety: The Safety Data Sheet (SDS)

The most critical document for the safe handling and disposal of any chemical is its Safety Data Sheet (SDS). Manufacturers and suppliers of this compound are required to provide an SDS, which contains comprehensive information on the compound's properties, hazards, and safety precautions. Researchers should always obtain and thoroughly review the SDS before working with this or any new chemical.

Key sections in the SDS that guide disposal procedures include:

  • Section 7: Handling and Storage: Provides guidance on safe handling practices and storage requirements, which can influence how waste is accumulated.

  • Section 8: Exposure Controls/Personal Protection: Details the personal protective equipment (PPE) necessary, which should also be worn when handling waste.

  • Section 13: Disposal Considerations: Offers specific instructions on the appropriate disposal methods for the chemical and its contaminated packaging.

  • Section 14: Transport Information: Outlines the requirements for safely transporting the waste, which is crucial for off-site disposal.

General Procedures for Laboratory Chemical Disposal

In the absence of a directly accessible SDS for this compound, the following general procedures for the disposal of potent, research-grade chemical compounds should be followed. These steps are aligned with standard laboratory safety practices and regulatory requirements.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the waste is hazardous based on its properties (e.g., ignitable, corrosive, reactive, toxic). The SDS is the primary source for this information.

  • Segregate Waste Streams: Never mix different types of chemical waste. Keep this compound waste separate from other chemical streams to prevent unintended reactions. This includes separating solid and liquid waste.

Step 2: Proper Waste Containment and Labeling

  • Use Appropriate Containers: Collect waste in containers that are compatible with the chemical. The container must be in good condition and have a secure lid.

  • Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and a clear description of its hazards.

Step 3: Accumulation and Storage

  • Designated Accumulation Area: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • Secondary Containment: Place waste containers in secondary containment trays to prevent spills from spreading.

Step 4: Arranging for Disposal

  • Follow Institutional Protocols: Adhere to your institution's specific procedures for chemical waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office.

  • Documentation: Complete all required waste disposal forms accurately and completely.

Key Disposal Information in a Safety Data Sheet

When reviewing the SDS for this compound or any other chemical, researchers should extract the following key pieces of information to ensure proper disposal.

Information CategoryDescriptionRelevance to Disposal
Physical Properties Includes form (solid, liquid), color, and odor.Helps in identifying the waste and selecting the correct container.
Hazard Classification Details on toxicity, flammability, reactivity, and corrosivity.Determines if the waste is hazardous and dictates the required handling precautions.
Personal Protective Equipment (PPE) Specifies the necessary gloves, eye protection, and lab coats.Ensures personnel are protected when handling the waste.
Disposal Recommendations Provides specific instructions on how to decontaminate containers and dispose of the chemical.The primary guide for selecting the correct disposal method.
Regulatory Information Lists relevant federal, state, and local regulations.Ensures that the disposal method is in compliance with the law.

Decision Workflow for Chemical Waste Disposal

The following diagram illustrates the logical steps a researcher should follow when managing the disposal of a laboratory chemical like this compound.

ChemicalDisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_storage_disposal Storage & Disposal start Start: New Experiment with this compound obtain_sds Obtain and Review Safety Data Sheet (SDS) start->obtain_sds identify_waste Identify Waste Type (Solid, Liquid, Sharps) obtain_sds->identify_waste segregate_waste Segregate Waste into Compatible Streams identify_waste->segregate_waste select_container Select Appropriate Waste Container segregate_waste->select_container label_container Label Container with Contents and Hazards select_container->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs complete_forms Complete Waste Disposal Forms contact_ehs->complete_forms end End: Waste Collected by EHS for Disposal complete_forms->end

Chemical Disposal Decision Workflow

By adhering to these established safety protocols and prioritizing the guidance found in the Safety Data Sheet, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

Personal protective equipment for handling CpCDPK1/TgCDPK1-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safety Protocols, Personal Protective Equipment, and Disposal Procedures.

This guide provides essential, immediate safety and logistical information for the handling and disposal of CpCDPK1/TgCDPK1-IN-3, a potent dual inhibitor of Cryptosporidium parvum and Toxoplasma gondii calcium-dependent protein kinase 1. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

The appropriate level of personal protective equipment (PPE) is paramount when handling potent enzyme inhibitors like this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. Many hazardous drugs can be absorbed through the skin, inhaled, or ingested, making comprehensive protection essential.[1]

The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Recommended Personal Protective Equipment Protection Level
Receiving and Unpacking Safety glasses, lab coat, nitrile glovesBasic
Weighing and Aliquoting (Solid Form) Chemical splash goggles, lab coat, double nitrile gloves, N95 respiratorEnhanced
Solution Preparation and Handling Chemical splash goggles, lab coat, double nitrile glovesStandard
Spill Cleanup Full-face respirator with P3 filter, chemical-resistant gown, double nitrile gloves, shoe coversHigh

Levels of Personal Protective Equipment

Different experimental procedures may necessitate varying levels of protection. The following table outlines the different levels of PPE as defined by safety agencies, which can be adapted for handling potent chemical compounds in a laboratory setting.[2]

Protection Level Description Typical Equipment
Level A Required when the greatest potential for exposure to hazards exists, and when the greatest level of skin, respiratory, and eye protection is required.Fully encapsulated chemical- and vapor-protective suit, self-contained breathing apparatus (SCBA)
Level B Required under circumstances requiring the highest level of respiratory protection, with a lesser level of skin protection.Hooded chemical-resistant clothing, SCBA or supplied-air respirator, double gloves, face shield
Level C Required when the concentration and type of airborne substances are known and the criteria for using air-purifying respirators are met.Full-face air-purifying respirator, chemical-resistant clothing and gloves
Level D The minimum protection required. Used for nuisance-level exposures only.Safety glasses, lab coat, gloves

For most routine laboratory work with this compound, such as preparing solutions from a stock, Level C or D protection is generally sufficient, with the use of a fume hood. However, for tasks with a higher risk of aerosol generation, such as weighing out the powdered compound, a higher level of respiratory protection is recommended.

Experimental Protocols: Handling and Disposal

Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (safety glasses, lab coat, and nitrile gloves) when unpacking the compound.

  • Verify that the container is properly labeled and sealed.

  • Store the compound in a designated, well-ventilated, and secure location, away from incompatible materials. The recommended storage temperature should be strictly followed.

Weighing and Solution Preparation:

  • All weighing of the solid compound should be performed in a chemical fume hood or a glove box to minimize inhalation exposure.

  • Wear double nitrile gloves, a lab coat, and chemical splash goggles. For the solid form, an N95 respirator is recommended.

  • Use dedicated spatulas and weighing papers. Clean all equipment thoroughly after use.

  • When preparing solutions, add the solvent to the solid inhibitor slowly to avoid splashing.

  • Cap vials and tubes securely and label them clearly with the compound name, concentration, solvent, and date of preparation.

Handling of Solutions:

  • Always handle solutions of this compound within a chemical fume hood.

  • Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Avoid direct contact with the skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Disposal Plan:

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure a safe workplace.

  • Solid Waste: All disposable materials that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, should be collected in a designated hazardous waste container. This container must be clearly labeled as "Hazardous Chemical Waste" and include the name of the compound.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Disposal Procedure: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Workflow for Handling and Disposal of this compound

G cluster_handling Handling Protocol cluster_disposal Disposal Protocol Receiving Receiving and Storage Weighing Weighing and Solution Prep (in Fume Hood) Receiving->Weighing Experiment Experimental Use (in Fume Hood) Weighing->Experiment SolidWaste Solid Waste Collection Experiment->SolidWaste LiquidWaste Liquid Waste Collection Experiment->LiquidWaste EHS EHS Disposal SolidWaste->EHS LiquidWaste->EHS

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.